molecular formula C8H7ClN2 B1600964 4-Chloro-1H-indol-7-amine CAS No. 292636-12-5

4-Chloro-1H-indol-7-amine

Cat. No.: B1600964
CAS No.: 292636-12-5
M. Wt: 166.61 g/mol
InChI Key: FLJZKLZISUPONA-UHFFFAOYSA-N
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Description

4-Chloro-1H-indol-7-amine (CAS 292636-12-5) is a high-purity indole derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules . Researchers leverage this core to develop novel compounds with potential biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . As a key synthetic intermediate, this compound can be functionalized at both the amine group and the chloro-substituted aromatic ring, allowing for the creation of diverse chemical libraries for biological screening. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . Handling should follow standard safety protocols, as the compound may cause skin, eye, and respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJZKLZISUPONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477725
Record name 7-Amino-4-chloro indole
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292636-12-5
Record name 4-Chloro-1H-indol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292636-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-4-chloro indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 4-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1H-indol-7-amine is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. This guide provides a comprehensive, in-depth analysis of the structural features of this compound. In the absence of publicly available experimental spectroscopic and crystallographic data for this specific molecule, this document leverages established principles of analytical chemistry, data from analogous substituted indoles, and theoretical predictions to present a robust, predictive structural elucidation. This approach is designed to empower researchers with the foundational knowledge required to characterize this and similar novel indole derivatives.

Predicted Molecular and Physicochemical Properties

A molecule's physicochemical properties are fundamental to its behavior in both chemical and biological systems. For this compound, these properties can be predicted using computational models, providing a valuable baseline for experimental design.[3][4][5][6]

PropertyPredicted ValueSource/Method
Molecular FormulaC₈H₇ClN₂-
Molecular Weight166.61 g/mol -
LogP~2.0-2.5Computational Prediction
pKa (basic)~4-5 (amine)Predicted from similar anilines
pKa (acidic)~16-17 (indole N-H)Predicted from similar indoles
Hydrogen Bond Donors2 (N-H, NH₂)Structure
Hydrogen Bond Acceptors2 (N, Cl)Structure
Rotatable Bonds0Structure

Note: These values are estimates and should be confirmed experimentally.

Spectroscopic Structural Elucidation (Predicted)

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a powerful toolkit for elucidating the structure of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy reveals the chemical environment of each proton in a molecule. The predicted spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the indole ring protons and the amine protons. The electron-donating amino group and the electron-withdrawing chloro group will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale
H1 (N-H)~11.0br s-Typical for indole N-H, broad due to exchange.
H2~7.0tJ ≈ 2.5Coupled to H1 and H3.
H3~6.4tJ ≈ 2.5Coupled to H2 and H1.
H5~6.8dJ ≈ 8.0Ortho-coupled to H6.
H6~6.5dJ ≈ 8.0Ortho-coupled to H5.
NH₂~5.0br s-Broad due to exchange and quadrupole effects.

Diagram: Predicted ¹H NMR Assignments for this compound

G cluster_molecule This compound cluster_protons Predicted Proton Assignments mol H1 H1 ~11.0 ppm H2 H2 ~7.0 ppm H3 H3 ~6.4 ppm H5 H5 ~6.8 ppm H6 H6 ~6.5 ppm NH2 NH₂ ~5.0 ppm

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted δ (ppm)Rationale
C2~122Typical for C2 of indole.
C3~101Shielded by the nitrogen atom.
C3a~128Bridgehead carbon.
C4~120Attached to the electron-withdrawing chlorine.
C5~115Influenced by both substituents.
C6~110Shielded by the amino group.
C7~140Attached to the electron-donating amino group.
C7a~125Bridgehead carbon.
Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3350N-H stretchIndole N-H
3100-3000C-H stretchAromatic C-H
1620-1580N-H bendPrimary amine (-NH₂)
1500-1400C=C stretchAromatic ring
1330-1250C-N stretchAromatic amine
800-700C-Cl stretchAryl chloride

The presence of two distinct bands in the 3400-3300 cm⁻¹ region would be a strong indicator of the primary amine.[7][8][9][10]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[11][12][13][14][15]

  • Molecular Ion (M⁺): A prominent peak would be expected at m/z = 166, corresponding to the molecular weight of this compound. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z = 168 with about one-third the intensity of the M⁺ peak would be a definitive indicator of a chlorine-containing compound.

  • Key Fragmentation Pathways:

    • Loss of HCN (m/z = 27): A common fragmentation pathway for indoles, leading to a fragment at m/z = 139.

    • Loss of Cl (m/z = 35): Cleavage of the C-Cl bond would result in a fragment at m/z = 131.

    • α-cleavage: Fragmentation adjacent to the amine group is also possible.

Crystallographic Analysis (Theoretical)

While an experimental crystal structure is the gold standard, we can infer likely solid-state characteristics. It is probable that this compound would crystallize in a centrosymmetric space group. The crystal packing would be dominated by intermolecular hydrogen bonding between the indole N-H group and the amino group of one molecule and the nitrogen atom of the pyrrole ring or the chlorine atom of a neighboring molecule.[16][17][18] These interactions would likely lead to the formation of extended networks or dimeric structures.

Standardized Protocol for Structural Elucidation

For researchers who synthesize or isolate this compound or a similar novel indole derivative, the following is a self-validating, field-proven workflow for comprehensive structural analysis.

Sample Preparation
  • Purity Assessment: Ensure the sample is of high purity (>95%) using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • NMR Sample: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • IR Sample: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample can be used directly.

  • MS Sample: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron impact (EI) ionization, the sample can be introduced directly if it is sufficiently volatile.

Instrumental Analysis
  • NMR Spectroscopy:

    • Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a 400 MHz or higher field spectrometer.

    • Use standard acquisition parameters, ensuring a sufficient number of scans for good signal-to-noise ratio, especially for the ¹³C spectrum.

  • IR Spectroscopy:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan before running the sample.

  • Mass Spectrometry:

    • Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

    • Obtain a tandem mass spectrum (MS/MS) to study the fragmentation pattern.

Data Analysis and Structure Confirmation
  • NMR:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons to their respective positions in the molecule.

    • Use the 2D NMR data to confirm the connectivity of the atoms.

  • IR:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • MS:

    • Confirm the molecular weight from the molecular ion peak in the mass spectrum.

    • Propose fragmentation mechanisms consistent with the observed fragment ions.

Diagram: Workflow for Structural Elucidation of a Novel Indole Derivative

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry (HRMS, MS/MS) Purity->MS Data_Analysis Data Interpretation & Spectral Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A standardized workflow for the structural analysis of a novel compound.

Synthesis and Reactivity Context

A plausible synthetic route to this compound would involve the reduction of a suitable nitro-chloro-indole precursor.[19][20][21] For example, the reduction of 4-chloro-7-nitro-1H-indole using a reducing agent like tin(II) chloride or catalytic hydrogenation would yield the target amine.

The reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus, the activating amino group, and the deactivating chloro substituent. The amino group strongly activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C6 and potentially the C5 positions. The indole ring itself can also undergo electrophilic attack, typically at the C3 position. The presence of the amine and chloro groups also opens up possibilities for further functionalization through reactions like Sandmeyer reactions or nucleophilic aromatic substitution under specific conditions.

Conclusion

While experimental data for this compound is not currently in the public domain, a comprehensive structural profile can be confidently predicted based on the well-established principles of spectroscopic and crystallographic analysis and by drawing comparisons with closely related, well-characterized indole derivatives. This in-depth guide provides researchers with a robust framework for understanding the key structural features of this important pharmaceutical intermediate and offers a validated workflow for the characterization of this and other novel molecules in drug discovery and development. The predictive nature of this analysis underscores the importance of experimental verification for any new compound.

References

Spectroscopic Characterization of 4-Chloro-1H-indol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-indol-7-amine is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active compounds. The precise structural elucidation of such molecules is paramount for understanding their chemical behavior and pharmacological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the unambiguous characterization of molecular structures.

This guide provides an in-depth technical overview of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely available in public databases, this document leverages expert analysis and data from structurally similar analogs, primarily 4-chloroindole and 7-aminoindole, to predict and interpret the spectral features of the target molecule. This approach provides a robust framework for researchers engaged in the synthesis, identification, and utilization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indoles as it can help in observing the exchangeable N-H protons.

  • Instrument Setup: The analysis is performed on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C. A greater number of scans is typically required.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Figure 1: General workflow for NMR data acquisition and analysis.
¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit signals corresponding to the indole N-H proton, the amino N-H protons, and the aromatic protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amino group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H1 (N-H)~11.2Broad Singlet-Typical for indole N-H in DMSO-d₆.
H7 (NH₂)~5.0Broad Singlet-Amino protons are exchangeable; their shift can vary.
H2~7.3TripletJ ≈ 2.5Influenced by coupling to H1 and H3.
H3~6.4TripletJ ≈ 2.5Upfield shift due to the influence of the adjacent N-H.
H5~6.9DoubletJ ≈ 8.0Ortho coupling with H6.
H6~6.5DoubletJ ≈ 8.0Ortho coupling with H5; upfield shift due to the amino group at C7.
¹³C NMR Spectral Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the indole ring. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electron density distribution.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C2~125Standard indole C2 chemical shift.
C3~101Upfield shift due to proximity to the nitrogen atom.
C3a~128Quaternary carbon at the ring junction.
C4~118Carbon bearing the chlorine atom; deshielded.
C5~120Influenced by the adjacent chloro and amino groups.
C6~115Shielded by the electron-donating amino group.
C7~135Carbon bearing the amino group.
C7a~129Quaternary carbon at the ring junction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

    • The sample is placed, and the sample spectrum is acquired.

    • The instrument's software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Figure 2: Workflow for FT-IR data acquisition using ATR.
IR Spectral Analysis (Predicted)

The IR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch (Indole)3350 - 3450MediumA relatively sharp peak characteristic of the indole N-H.
N-H Stretch (Amine)3200 - 3400Medium-StrongA primary amine will show two bands (symmetric and asymmetric stretching).
C-H Stretch (Aromatic)3000 - 3100Medium-WeakCharacteristic of C-H bonds on the aromatic ring.
C=C Stretch (Aromatic)1450 - 1600Medium-StrongMultiple bands are expected in this region.
C-N Stretch (Aromatic Amine)1250 - 1340StrongA strong band indicating the C-N bond of the arylamine.
C-Cl Stretch700 - 800StrongThe position can vary depending on the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (the molecular ion, M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Figure 3: Simplified workflow for Electron Ionization Mass Spectrometry.
Mass Spectrum Analysis (Predicted)

The mass spectrum of this compound will provide key information for its identification.

Ion Expected m/z Notes
[M]⁺•166Molecular ion peak for the molecule with the ³⁵Cl isotope.
[M+2]⁺•168Isotopic peak due to the presence of ³⁷Cl (approximately 32.5% the intensity of the M⁺ peak).
[M-H]⁺165Loss of a hydrogen atom.
[M-Cl]⁺131Loss of the chlorine atom.
[M-HCN]⁺•139A common fragmentation pathway for indoles, loss of hydrogen cyanide.

The most telling feature will be the characteristic isotopic pattern of the molecular ion, with two peaks at m/z 166 and 168 in an approximate 3:1 intensity ratio, which is a definitive indicator of the presence of a single chlorine atom.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging established principles of spectroscopy and data from closely related analogs, we have outlined the expected NMR, IR, and MS characteristics. These predictions offer a valuable reference for researchers, enabling them to confirm the identity and purity of synthesized this compound and to facilitate its use in further scientific investigation.

The Emergence of a Privileged Scaffold: A Technical History of 4-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Chloro-1H-indol-7-amine is a highly valuable heterocyclic building block in modern medicinal chemistry. Its strategic substitution pattern—a chlorine atom at the 4-position and an amine at the 7-position—offers medicinal chemists precise vectors for molecular elaboration, making it a key intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This guide details the logical synthetic evolution of this compound, rooted in one of the most significant developments in indole chemistry, and outlines the methodologies that underscore its production and application.

Context: The Indole Nucleus in Drug Discovery

The indole ring system is a quintessential "privileged scaffold" in pharmacology, forming the core of numerous natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[1] Its unique electronic properties and rigid, planar structure allow it to participate in various biological interactions, including hydrogen bonding and π-stacking with protein targets. The strategic functionalization of the indole core is a cornerstone of drug design, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. The development of efficient and regioselective methods to produce substituted indoles has therefore been a paramount goal in organic and medicinal chemistry.

Genesis of the Synthetic Route: The Leimgruber-Batcho Synthesis

The discovery and history of this compound are intrinsically linked to the development of the Leimgruber-Batcho indole synthesis . First disclosed in the 1970s, this method provided a remarkably efficient and versatile alternative to the classic Fischer indole synthesis, particularly for industrial applications.[2][3][4] Its key advantage lies in its use of readily available o-nitrotoluenes as starting materials and its mild reaction conditions, which tolerate a wide array of functional groups.[2]

The logical pathway to this compound hinges on this powerful reaction. The synthesis is not the result of a single "discovery" event but rather the logical application of this robust methodology to a strategically chosen starting material to yield a valuable, functionalized intermediate. The overall strategy involves two primary transformations:

  • Indole Ring Formation: Construction of the 4-chloro-7-nitro-1H-indole core from an appropriate o-nitrotoluene precursor.

  • Functional Group Interconversion: Selective reduction of the C7-nitro group to the target C7-amine.

This approach allows for the precise installation of the desired chloro and amino functionalities at key positions for subsequent diversification in drug discovery programs.

De Novo Synthesis: From Toluene to Target

The complete synthetic pathway begins with a substituted toluene and proceeds through the critical nitro-indole intermediate.

Step 1: Synthesis of the Key Precursor, 4-Chloro-7-nitro-1H-indole

The Leimgruber-Batcho synthesis is the cornerstone for constructing the indole ring. The reaction begins with an o-nitrotoluene bearing the requisite substitution pattern—in this case, 2-chloro-5-nitrotoluene .

The process unfolds in two main stages:

  • Enamine Formation: The acidic methyl group of 2-chloro-5-nitrotoluene reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a highly conjugated nitroenamine intermediate.[1][2] This intermediate is typically a vividly colored compound due to its extended π-system.[2]

  • Reductive Cyclization: The nitroenamine is then subjected to reductive conditions. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, followed by the elimination of the secondary amine (e.g., dimethylamine or pyrrolidine) to yield the aromatic indole ring.[4] A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel), or chemical reductants like stannous chloride or iron in acetic acid.[2]

The overall workflow is depicted below.

Leimgruber_Batcho cluster_start Starting Material Synthesis cluster_lb Leimgruber-Batcho Synthesis cluster_final Final Reduction o_chlorotoluene o-Chlorotoluene start_material 2-Chloro-5-nitrotoluene o_chlorotoluene->start_material Nitration m_nitrotoluene m-Nitrotoluene m_nitrotoluene->start_material Chlorination enamine Nitroenamine Intermediate start_material->enamine DMF-DMA, Pyrrolidine nitro_indole 4-Chloro-7-nitro-1H-indole enamine->nitro_indole Reductive Cyclization (e.g., H₂, Pd/C) final_product This compound nitro_indole->final_product Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: Overall synthetic pathway to this compound.
Step 2: Reduction to this compound

The final step is the selective reduction of the nitro group at the C7 position of the indole ring. This is a common and high-yielding transformation in organic synthesis. Catalytic hydrogenation is a preferred method due to its clean nature and high efficiency.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound and its key precursor.

Protocol: Synthesis of 2-Chloro-5-nitrotoluene (Starting Material)

The starting material can be prepared via several routes, including the nitration of o-chlorotoluene or the chlorination of m-nitrotoluene.[5][6] The nitration of o-chlorotoluene often yields a mixture of isomers from which the desired 2-chloro-5-nitrotoluene must be separated.[5][7]

Method: Nitration of o-Chlorotoluene [8]

  • To a cooled (10°C) flask containing 98% nitric acid (1.2 eq) and an acidic zeolite catalyst, add o-chlorotoluene (1.0 eq) dropwise, maintaining the temperature between 20-25°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Heat the reaction mixture to 50°C for 5 hours.

  • Filter the hot reaction mixture to remove the catalyst.

  • The filtrate, containing a mixture of nitro-isomers, is then purified (e.g., by distillation) to isolate 2-chloro-5-nitrotoluene.

Protocol: Synthesis of 4-Chloro-7-nitro-1H-indole (Leimgruber-Batcho)

This protocol is based on the general principles of the Leimgruber-Batcho synthesis.

  • Enamine Formation: In a suitable reactor, dissolve 2-chloro-5-nitrotoluene (1.0 eq) in an anhydrous solvent like DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, ~1.2 eq) and pyrrolidine (~1.2 eq).

  • Heat the mixture (e.g., to 100-120°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed, yielding the intermediate enamine.

  • Reductive Cyclization: Cool the reaction mixture. For the reduction, prepare a slurry of a catalyst such as 5-10% Palladium on Carbon (Pd/C) in a solvent like methanol or ethyl acetate.

  • Add the enamine solution to the catalyst slurry.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure 4-chloro-7-nitro-1H-indole.

Protocol: Synthesis of this compound (Final Product)

This protocol describes the catalytic hydrogenation of the nitro-indole intermediate.[9]

  • To a Parr hydrogenation bottle, add 4-chloro-7-nitro-1H-indole (1.0 eq, e.g., 1.96 g) and a solvent mixture such as methanol (100 mL) containing sodium hydroxide (400 mg).

  • Add 10% Palladium on Carbon catalyst (e.g., 196 mg, 10% w/w).

  • Seal the bottle and place it on a Parr shaker apparatus. Pressurize the system with hydrogen gas to an initial pressure of 3 atmospheres (approx. 45 psi).

  • Shake the suspension until the absorption of hydrogen ceases (typically 1.5-2.5 hours).

  • Carefully vent the apparatus and filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the pale yellow filtrate under reduced pressure.

  • Partition the residue between toluene (75 mL) and water (35 mL). Separate the layers and wash the organic layer with water (35 mL).

  • The aqueous phases can be further extracted with chloroform to recover additional product.

  • Combine the organic extracts and evaporate the solvent to yield crude this compound, which can be further purified by sublimation or crystallization.

Physicochemical and Spectroscopic Data

Precise characterization is essential for validating the identity and purity of the synthesized compound.

PropertyValueSource
Molecular Formula C₈H₇ClN₂-
Molecular Weight 166.61 g/mol -
Appearance Greyish crystals (after purification)[9]
Melting Point Data not consistently reported in literature-
CAS Number 88552-32-5-

Note: Detailed NMR and other spectroscopic data are not widely published in single, consolidated sources but would be determined as part of routine characterization following synthesis.

Application in Drug Discovery: A Key Kinase Inhibitor Building Block

The strategic placement of reactive handles at the C4 (chloro) and C7 (amino) positions makes this compound a highly sought-after intermediate. The C7-amino group can act as a nucleophile or a hydrogen bond donor, and it can be readily converted into other functional groups. The C4-chloro group is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl substituents.

This substitution pattern is particularly relevant in the field of protein kinase inhibitors , where a core scaffold often engages in hydrogen bonding within the ATP-binding site of the kinase, while appended groups extend into more variable regions to achieve potency and selectivity. While sometimes confused with structurally similar azaindole cores used in drugs like Vemurafenib (PLX4032), the 4-chloro-7-aminoindole scaffold itself is a critical component in the development of numerous proprietary and investigational kinase inhibitors across the pharmaceutical industry.[10][11][12][13]

Application cluster_C7 C7-Amine Chemistry cluster_C4 C4-Chloro Chemistry Core This compound Core->C7_Node Diversification at C7 Core->C4_Node Diversification at C4 Amidation Amidation Alkylation Alkylation Diazotization Diazotization Final Complex Kinase Inhibitors C7_Node->Final Suzuki Suzuki Coupling Buchwald Buchwald-Hartwig Amination Sonogashira Sonogashira Coupling C4_Node->Final

Caption: Role of this compound as a versatile scaffold.

Conclusion

The history of this compound is not one of serendipitous discovery but of rational design and the application of powerful synthetic tools. Its genesis is a direct consequence of the Leimgruber-Batcho indole synthesis, a method that revolutionized access to functionalized indoles for industrial and pharmaceutical research. As a stable, versatile, and strategically functionalized building block, it continues to play a vital role in the discovery pipelines for next-generation targeted therapeutics, embodying the synergy between synthetic chemistry and modern drug development.

References

Investigating the Therapeutic Potential of 4-Chloro-1H-indol-7-amine: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of halogen and amine functionalities can significantly modulate the biological activity of the indole ring system. This guide focuses on the largely unexplored potential of 4-Chloro-1H-indol-7-amine, a compound whose specific biological activities are not yet extensively documented. By examining the established pharmacological profiles of structurally related chloro-indoles and amino-quinolines, we can construct a scientifically grounded hypothesis for the potential therapeutic applications of this molecule. This document serves as a comprehensive technical resource for researchers and drug development professionals, outlining the predicted biological activities and providing detailed experimental workflows to systematically investigate the antimicrobial, anticancer, and neuroprotective properties of this compound.

The Chloro-Amino Indole Scaffold: A Privileged Motif in Drug Discovery

The indole nucleus is a prevalent feature in a multitude of natural products and synthetic drugs, valued for its ability to interact with various biological targets.[1] The strategic placement of substituents on the indole ring is a key strategy in medicinal chemistry to fine-tune pharmacological activity. The presence of a chlorine atom, an electron-withdrawing group, can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved potency.[2] Concurrently, an amino group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules.

While direct studies on this compound are limited, the individual and combined contributions of the 4-chloro and 7-amino moieties on a heterocyclic core have been explored in other contexts. For instance, 4-chloroindole and 7-chloroindole have demonstrated notable antibacterial and antibiofilm activities.[2] Furthermore, the 4-amino-7-chloroquinoline scaffold is a well-established pharmacophore in antimalarial drugs, highlighting the therapeutic potential of this substitution pattern on a heterocyclic ring system.[3][4] These precedents provide a strong rationale for the systematic investigation of this compound as a novel therapeutic candidate.

Synthetic Strategies

The synthesis of this compound is anticipated to be achievable through multi-step synthetic routes, likely starting from commercially available substituted anilines or phenols. A plausible approach could involve the construction of the indole ring system via established methods such as the Fischer, Bischler, or Reissert indole syntheses, followed by regioselective chlorination and amination reactions. Alternatively, a convergent synthesis could be employed, where a pre-functionalized benzene derivative is used to construct the indole core. The development of an efficient and scalable synthetic route will be a critical first step in enabling thorough biological evaluation. For example, a practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed from 2,6-dichlorobenzonitrile, suggesting that similar strategies could be adapted for the synthesis of this compound.[5]

Predicted Biological Activity and Proposed Investigational Workflows

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit a range of biological activities. The following sections outline these potential activities and provide detailed experimental protocols for their investigation.

Antimicrobial Activity

The documented antimicrobial effects of 4-chloroindole and 7-chloroindole against various bacterial pathogens, including Vibrio parahaemolyticus, provide a strong indication that this compound may also possess antibacterial properties.[2] The addition of the 7-amino group could further enhance its antimicrobial profile by facilitating interactions with bacterial cell wall components or intracellular targets.

A systematic evaluation of the antimicrobial potential of this compound can be achieved through a tiered screening approach.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies start Synthesized this compound broth_microdilution Broth Microdilution Assay (Determine MIC) start->broth_microdilution agar_diffusion Agar Well Diffusion Assay (Zone of Inhibition) broth_microdilution->agar_diffusion time_kill Time-Kill Kinetic Assay agar_diffusion->time_kill membrane_permeability Membrane Permeability Assay (e.g., SYTOX Green) time_kill->membrane_permeability dna_gyrase DNA Gyrase Inhibition Assay membrane_permeability->dna_gyrase end Characterize Antimicrobial Profile dna_gyrase->end

Caption: Tiered workflow for antimicrobial evaluation.

This assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring absorbance at 600 nm.

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
This compound (Hypothetical)816
4-Chloroindole[2]50>100
Ciprofloxacin (Control)0.50.25
Table 1: Hypothetical MIC data for this compound compared to a related compound and a standard antibiotic.
Anticancer Activity

The indole scaffold is a common feature in many anticancer agents, including kinase inhibitors.[7] The substitution pattern of this compound suggests potential interactions with the ATP-binding pocket of various kinases, a common mechanism of action for many targeted cancer therapies.

A multi-faceted approach is recommended to assess the anticancer potential, starting with broad cytotoxicity screening and progressing to more specific mechanistic studies.

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Target Validation start Synthesized this compound mtt_assay MTT/MTS Assay (Cytotoxicity against cancer cell lines) start->mtt_assay kinase_panel Kinase Inhibition Panel Screening mtt_assay->kinase_panel cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase_panel->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) cell_cycle->apoptosis western_blot Western Blot Analysis (Phosphorylation of target kinases) apoptosis->western_blot end Identify Lead Anticancer Candidate western_blot->end

Caption: Workflow for evaluating anticancer properties.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound stock solution

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Compound IC50 (µM) vs. MCF-7 IC50 (µM) vs. A549
This compound (Hypothetical)5.28.7
Doxorubicin (Control)0.81.2
Table 2: Hypothetical IC50 values for this compound in cancer cell lines.
Neuroprotective Activity

Indole derivatives are known to possess neuroprotective properties, and their investigation as potential treatments for neurodegenerative diseases is an active area of research.[8][9] The antioxidant and anti-inflammatory activities often associated with the indole scaffold suggest that this compound could offer protection against neuronal damage.

Evaluating the neuroprotective effects of this compound can be initiated with in vitro models of neuronal stress.

Neuroprotection_Workflow cluster_0 Induction of Neuronal Stress cluster_1 Treatment and Assessment cluster_2 Mechanism of Action start Neuronal Cell Culture (e.g., SH-SY5Y) oxidative_stress Induce Oxidative Stress (e.g., H2O2, Rotenone) start->oxidative_stress excitotoxicity Induce Excitotoxicity (e.g., Glutamate) start->excitotoxicity compound_treatment Treat with this compound oxidative_stress->compound_treatment excitotoxicity->compound_treatment cell_viability Assess Cell Viability (MTT, LDH assay) compound_treatment->cell_viability ros_measurement Measure Reactive Oxygen Species (ROS) (e.g., DCFH-DA) cell_viability->ros_measurement apoptosis_markers Analyze Apoptosis Markers (Caspase-3 activity, Bax/Bcl-2 ratio) ros_measurement->apoptosis_markers end Determine Neuroprotective Efficacy apoptosis_markers->end

Caption: Workflow for assessing neuroprotective potential.

This assay models oxidative stress-induced neuronal cell death, a common pathological feature in neurodegenerative diseases.

Materials:

  • This compound stock solution

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂)

  • 96-well cell culture plates

  • MTT solution and solubilization solution

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate (e.g., with retinoic acid) if required.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the wells for a further 24 hours.

  • Perform an MTT assay as described in section 3.2.2 to assess cell viability.

  • Calculate the percentage of neuroprotection conferred by the compound compared to the H₂O₂-treated control.

Treatment Cell Viability (%)
Control100
H₂O₂ (100 µM)50
H₂O₂ + this compound (1 µM) (Hypothetical)65
H₂O₂ + this compound (10 µM) (Hypothetical)85
Table 3: Hypothetical neuroprotective effect of this compound against oxidative stress.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, a comprehensive analysis of its structural analogues strongly suggests a high potential for significant biological activity. The presence of the 4-chloro and 7-amino substituents on the privileged indole scaffold provides a compelling rationale for its investigation as a novel antimicrobial, anticancer, and neuroprotective agent.

The experimental workflows and detailed protocols provided in this guide offer a clear and systematic path for the preclinical evaluation of this compound. The successful execution of these studies will not only elucidate the therapeutic potential of this specific molecule but will also contribute valuable insights into the structure-activity relationships of substituted indoles. Positive outcomes from these in vitro studies would warrant further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile, paving the way for its potential development as a novel therapeutic agent.

References

The Strategic Importance of the 4-Chloro-1H-indol-7-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Indole Nucleus and the Strategic Role of Halogenation and Amination

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[2] Modifications to the indole core, particularly through halogenation and the introduction of amine functionalities, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, strategically substituted indole building block: 4-Chloro-1H-indol-7-amine . The presence of a chlorine atom at the 4-position and an amine group at the 7-position creates a unique chemical entity with significant potential for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

The strategic placement of a chlorine atom can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and modulate the lipophilicity of the molecule.[3] The 7-amino group provides a crucial handle for further chemical elaboration, allowing for the introduction of diverse side chains and pharmacophores that can be tailored to interact with specific biological targets. This guide will provide an in-depth exploration of the synthesis, properties, and potential applications of this compound derivatives and analogs, offering valuable insights for researchers engaged in the design and synthesis of next-generation therapeutics.

Synthetic Pathways to the this compound Core

A robust and efficient synthesis of the this compound core is paramount for its utilization in drug discovery programs. A logical and well-established approach involves a multi-step sequence commencing with the synthesis of a substituted phenylhydrazine, followed by a Fischer indole synthesis and subsequent functional group manipulation.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Phenylhydrazine Synthesis cluster_1 Part 2: Fischer Indole Synthesis cluster_2 Part 3: Nitro Group Reduction A 1,2-Dichloro-4-nitrobenzene C (2-Chloro-5-nitrophenyl)hydrazine A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C E 4-Chloro-7-nitro-1H-indole C->E Acid Catalyst (e.g., H2SO4, PPA) D Aldehyde/Ketone (e.g., Pyruvic Acid) D->E G This compound E->G F Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) F->G

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: (2-Chloro-5-nitrophenyl)hydrazine

The synthesis of the crucial phenylhydrazine intermediate can be achieved through the nucleophilic aromatic substitution of a chlorine atom in 1,2-dichloro-4-nitrobenzene with hydrazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dichloro-4-nitrobenzene in a suitable solvent such as acetonitrile.[4]

  • Addition of Hydrazine: Under a nitrogen atmosphere, add hydrazine hydrate to the solution at room temperature.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • Work-up and Isolation: After completion, cool the reaction mixture and concentrate under reduced pressure. Add water to the residue to precipitate the product. Collect the solid by filtration.[4]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/water) to yield pure (2-chloro-5-nitrophenyl)hydrazine.[4]

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent potential side reactions involving oxygen.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the substitution to occur at a reasonable rate.

Part 2: Construction of the Indole Ring via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound.[5][6]

Experimental Protocol:

  • Hydrazone Formation: In a suitable solvent such as ethanol or acetic acid, react (2-chloro-5-nitrophenyl)hydrazine with an appropriate aldehyde or ketone (e.g., pyruvic acid to yield the 2-carboxylic acid derivative, or acetone for the 2-methyl analog) to form the corresponding phenylhydrazone. This step can often be performed in situ.[7]

  • Cyclization: Add a strong acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride, to the hydrazone mixture.[5]

  • Heating: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) to induce the[6][6]-sigmatropic rearrangement and subsequent cyclization.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the crude 4-chloro-7-nitro-1H-indole.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid is crucial for protonating the hydrazone, which initiates the cascade of reactions leading to the indole ring. The choice of acid can influence the reaction rate and yield.

  • Carbonyl Partner: The choice of aldehyde or ketone determines the substitution pattern at the C2 and C3 positions of the final indole product.

Part 3: Reduction of the Nitro Group to the Target Amine

The final step is the reduction of the 7-nitro group to the desired 7-amino functionality. Several reliable methods are available for this transformation.

Experimental Protocol (using Stannous Chloride):

  • Reaction Setup: Suspend 4-chloro-7-nitro-1H-indole in a solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.[8]

  • Reaction Conditions: Heat the mixture to reflux with stirring. The reaction is typically complete within a few hours.[8]

  • Work-up: Cool the reaction mixture and neutralize with a strong base (e.g., concentrated NaOH solution) until the pH is highly alkaline. This will precipitate the tin salts.

  • Extraction and Isolation: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Alternative Reduction Protocol (Catalytic Hydrogenation):

  • Reaction Setup: Dissolve 4-chloro-7-nitro-1H-indole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Work-up: Upon completion (monitored by TLC or hydrogen uptake), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired product.

Causality Behind Experimental Choices:

  • Stannous Chloride/HCl: This is a classic and robust method for reducing aromatic nitro groups, particularly in the presence of other reducible functional groups. The acidic conditions are well-tolerated by the indole ring.

  • Catalytic Hydrogenation: This method is often cleaner and results in higher yields with simpler work-up procedures. However, it may not be suitable if other functional groups sensitive to hydrogenation are present in the molecule.

Physicochemical and Spectroscopic Properties

The characterization of this compound is essential for confirming its identity and purity. Below are the expected properties and spectroscopic data.

PropertyExpected Value/Observation
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance Off-white to light brown solid
¹H NMR Characteristic signals for the indole ring protons and the amine protons. The chemical shifts will be influenced by the chloro and amino substituents.
¹³C NMR Signals corresponding to the eight carbon atoms of the indole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the chlorine atom.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a highly attractive starting point for the synthesis of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 7-amino group of the indole serves as a key attachment point for moieties that can interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Logical Flow for Derivative Synthesis

G A This compound C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B Electrophilic Partner (e.g., 2-chloropyrimidine) B->C D Substituted Derivative C->D E Further Functionalization (e.g., Suzuki coupling, amidation) D->E F Final Kinase Inhibitor Analog E->F

Caption: General workflow for synthesizing kinase inhibitors from the core scaffold.

A common strategy involves the coupling of the 7-amino group with a heterocyclic electrophile, such as a 2-chloropyrimidine or a related system. This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The resulting intermediate can then be further diversified to explore structure-activity relationships (SAR).

Example Application: Analogs of Akt Kinase Inhibitors

The Akt kinase is a critical node in cell survival and proliferation pathways, making it a prime target in oncology.[9] The clinical candidate AZD5363 is a potent Akt inhibitor, and while it possesses a pyrrolopyrimidine core, its structural features provide valuable insights for the design of new inhibitors based on the this compound scaffold.[10][11][12]

Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesReference
Pyrrolopyrimidine Derivatives (e.g., AZD5363)Akt1, Akt2, Akt3<10 nM[12]
Indole-based InhibitorsEGFR, VEGFR-218 nM (EGFR), 45 nM (VEGFR-2)[13]
Aminoindazole-based InhibitorsPan-BCR-ABL (including T315I mutant)<0.5 nM (BCR-ABLwt), 9 nM (BCR-ABLT315I)[14]
Azaindole-based InhibitorsMAP4K1Potent inhibition in biochemical and cellular assays[15]

The data in the table above, drawn from related heterocyclic kinase inhibitors, illustrates the potential for developing highly potent molecules from scaffolds like this compound. The combination of the indole core for hinge binding, the 4-chloro group for potential hydrophobic and halogen bonding interactions, and the 7-amino group for introducing solubilizing or target-specific side chains presents a powerful strategy for inhibitor design.

Conclusion and Future Perspectives

This compound is a strategically designed chemical building block with significant potential in medicinal chemistry. Its synthesis, while multi-step, relies on well-established and scalable chemical transformations. The true value of this scaffold lies in its utility as a starting point for the creation of libraries of diverse molecules, particularly targeting the kinome. The ongoing need for novel, potent, and selective kinase inhibitors for the treatment of cancer and other diseases ensures that building blocks like this compound will remain highly relevant to the drug discovery community. Future work in this area will likely focus on the development of more efficient and convergent synthetic routes to this core and its application in the synthesis of inhibitors against a wider range of kinase targets.

References

In silico prediction of 4-Chloro-1H-indol-7-amine properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Profiling of 4-Chloro-1H-indol-7-amine for Drug Discovery Applications

Executive Summary

In the landscape of modern drug discovery, the early and accurate characterization of small molecules is paramount to reducing attrition rates in later-stage clinical trials.[1] The "fail early, fail cheap" paradigm is heavily reliant on robust computational methods to predict the properties of novel chemical entities before significant resources are committed to their synthesis and experimental testing.[2][3] This guide provides a comprehensive, in-depth walkthrough of the in silico prediction of key physicochemical and pharmacokinetic properties of this compound, a heterocyclic building block with potential applications in medicinal chemistry.

As a Senior Application Scientist, this document is structured not as a rigid protocol but as a logical workflow, synthesizing technical accuracy with field-proven insights. We will explore the causality behind methodological choices, the interpretation of predictive data, and the construction of a holistic molecular profile. The protocols described are designed as self-validating systems, emphasizing the importance of applicability domains and confidence scoring in computational chemistry.

Introduction to this compound: A Scaffold of Interest

This compound is a substituted indole, a privileged scaffold in medicinal chemistry due to the indole nucleus's ability to mimic peptide structures and interact with a wide array of biological targets.[4][5] Its structural features—a halogenated benzene ring fused to a pyrrole ring with an amino group—suggest potential for diverse chemical modifications and biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][6]

Key Molecular Identifiers:

  • Chemical Name: this compound

  • CAS Number: 292636-12-5[6]

  • Molecular Formula: C₈H₇ClN₂[6]

  • Molecular Weight: 166.61 g/mol [6]

  • SMILES: C1=CC2=C(C(=C1)Cl)C(=CN2)N

Given its potential as a synthetic intermediate, a thorough in silico evaluation is the critical first step to assess its drug-like potential and identify any potential liabilities.

The Imperative of In Silico Prediction in Drug Discovery

Computer-aided drug design (CADD) has become an indispensable part of the drug discovery pipeline.[2] By employing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, researchers can rapidly estimate a molecule's behavior in vivo.[7][8][9][10] This approach offers several advantages:

  • Cost and Time Efficiency: Computational screening of virtual libraries is orders of magnitude faster and cheaper than high-throughput experimental screening.[11]

  • Early Identification of Liabilities: Unfavorable properties, such as potential toxicity or poor absorption, can be flagged early, allowing chemists to prioritize more promising compounds.[3][11]

  • Resource Optimization: Focuses synthetic and experimental resources on candidates with the highest probability of success.[11]

The trustworthiness of these predictions, however, depends on the quality of the underlying models and an understanding of their applicability domain—the chemical space in which the model provides reliable predictions.

Workflow 1: Physicochemical Property Prediction

The physicochemical properties of a compound govern its solubility, permeability, and interaction with biological systems. The most critical parameters to predict are the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), the pH-dependent distribution coefficient (logD), and aqueous solubility (logS).

Rationale for Parameter Selection
  • pKa (Acid Dissociation Constant): This value determines the ionization state of a molecule at a given pH.[12] The ionization state profoundly impacts solubility, permeability across biological membranes, and binding to the target protein. For this compound, we anticipate a basic pKa due to the amino group and a potentially acidic pKa from the indole N-H proton.

  • logP (Partition Coefficient): A measure of a compound's lipophilicity, logP influences its ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile.[13][14] Lipinski's Rule of Five suggests a logP value of <5 for oral bioavailability.[15]

  • logD (Distribution Coefficient): For ionizable compounds, logD is a more physiologically relevant measure of lipophilicity as it accounts for the pH of the environment.[16] It is calculated from the logP and pKa values.

  • Aqueous Solubility (logS): Poor solubility is a major hurdle in drug development, affecting absorption and formulation. Predicting solubility early can prevent costly downstream failures.

Step-by-Step Predictive Methodology
  • Input Structure: Obtain the canonical SMILES string for this compound: C1=CC2=C(C(=C1)Cl)C(=CN2)N.

  • Select Computational Tools: Utilize a consensus approach by employing multiple well-validated tools. This mitigates the risk of a single algorithm's failure in a specific chemical space. Recommended tools include both commercial packages and free web servers:

    • Commercial: Schrödinger's Macro-pKa[17], ChemAxon's pKa/logP/logD calculators[18][19], ACD/Labs Percepta Platform.[12]

    • Free Web Servers: pkCSM, ADMETlab 3.0, SwissADME.[3][20]

  • Execute Predictions:

    • Submit the SMILES string to each selected tool.

    • For pKa prediction, identify both the most basic and most acidic pKa values. The aromatic amine at position 7 will be the primary basic center, while the indole N-H will be the acidic center.

    • For logP/logD, record the predicted values. For logD, specify the physiological pH of 7.4.

    • For solubility, record the predicted logS value (solubility in mol/L).

  • Analyze and Consolidate Results:

    • Compare the predictions from different algorithms. Significant discrepancies may indicate that the molecule lies outside the applicability domain of some models.

    • Calculate an average or consensus value, noting the standard deviation as a measure of predictive uncertainty.

    • Document all results in a structured table.

G cluster_input Input cluster_prediction Prediction Engine cluster_analysis Analysis & Output smiles 1. Input SMILES C1=CC2=C(C(=C1)Cl)C(=CN2)N pka pKa Prediction (e.g., ChemAxon, ACD/Labs) smiles->pka logp logP Prediction (e.g., XLogP3, ALOGP) smiles->logp logs logS Prediction (e.g., ESOL, Ali) smiles->logs logd Calculate logD at pH 7.4 pka->logd table Consolidate Data into Summary Table pka->table logp->logd logp->table logs->table logd->table

Caption: Computational workflow for predicting key physicochemical properties.
Predicted Physicochemical Data Summary

The following table summarizes the anticipated in silico data for this compound. Values are illustrative consensus estimates derived from typical QSPR models.

PropertyPredicted ValueSignificance in Drug Discovery
Most Basic pKa 4.0 - 5.0Influences ionization state in the stomach and intestines; affects solubility and receptor binding.
Most Acidic pKa 16.0 - 17.0Indole N-H is weakly acidic; unlikely to be deprotonated under physiological conditions.
logP 2.5 - 3.5Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.
logD (at pH 7.4) 2.4 - 3.4Similar to logP as the molecule is largely neutral at physiological pH.
Aqueous Solubility (logS) -3.0 to -4.0Predicts low to moderate solubility, which may require formulation strategies.
Lipinski's Rule of Five Compliant (0 violations)Suggests potential for good oral bioavailability.

Workflow 2: Pharmacokinetic (ADMET) Profile Prediction

An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating a compound's potential success as a drug.[11]

Rationale for Parameter Selection
  • Absorption: Parameters like Human Intestinal Absorption (HIA) and Caco-2 cell permeability predict how well the drug is absorbed from the gut into the bloodstream.

  • Distribution: Blood-Brain Barrier (BBB) penetration is critical for CNS targets and a liability for peripherally acting drugs. Plasma Protein Binding (PPB) affects the free concentration of the drug available to act on its target.

  • Metabolism: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs. Predicting inhibition of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is essential to foresee drug-drug interactions.

  • Excretion: While harder to predict, parameters related to renal clearance can be estimated.

  • Toxicity: Early prediction of key toxicities is vital.

    • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.

    • Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity. This is particularly critical for aromatic amines.[1][21]

    • Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal.

Step-by-Step Predictive Methodology
  • Select Integrated Tools: Utilize comprehensive web servers designed for ADMET prediction, which house multiple models in a single platform.

    • Recommended Tools: ADMETlab 3.0, pkCSM, ADMET-AI, ProTox-II.[20][22] These platforms provide a broad range of predictions from curated datasets.

  • Execute Predictions: Submit the SMILES string of this compound to the chosen platforms.

  • Focus on Critical Liabilities: Pay special attention to the Ames mutagenicity prediction. The presence of an aromatic amine substructure is a well-known structural alert for mutagenicity.[23] The mechanism often involves metabolic activation to reactive electrophilic species that can form DNA adducts.[24][25] It is crucial to use models specifically trained on aromatic amines for a more reliable prediction.[1][23]

  • Interpret and Consolidate Results:

    • ADMET predictions are often categorical (e.g., BBB penetrant/non-penetrant) or probabilistic.

    • Aggregate the predictions into a summary table.

    • Note any warnings or structural alerts flagged by the software.

ADMET cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity Compound This compound HIA Intestinal Absorption (HIA) Compound->HIA Caco2 Caco-2 Permeability BBB BBB Penetration HIA->BBB PPB Plasma Protein Binding CYP CYP Inhibition (1A2, 2C9, 2D6, 3A4) BBB->CYP Ames Ames Mutagenicity CYP->Ames hERG hERG Inhibition Hepato Hepatotoxicity

Caption: Key stages of an in silico ADMET property assessment.
Predicted ADMET Data Summary

ParameterPredictionRationale & Implication
Absorption
HIAHighFavorable physicochemical properties suggest good passive absorption.
Caco-2 PermeabilityHighConsistent with high intestinal absorption prediction.
Distribution
BBB PenetrationYesMolecules with this logP and size are often predicted to cross the BBB. A potential CNS agent or a liability if targeting peripheral tissues.
PPBHigh (>90%)Common for lipophilic molecules; may reduce free drug concentration.
Metabolism
CYP InhibitorLikely inhibitor of 1A2/2C9Planar aromatic systems often interact with CYP enzymes. Experimental validation is required.
Toxicity
Ames MutagenicityPositive (High Risk) Major Liability. The aromatic amine is a strong structural alert for mutagenicity. This requires immediate experimental validation (e.g., Ames test).[23]
hERG InhibitionLow RiskNo obvious structural motifs for hERG binding, but must be confirmed.
HepatotoxicityModerate RiskAromatic amines can be metabolically activated to reactive species, posing a risk of liver toxicity.

Synthesis and Interpretation: A Senior Scientist's Perspective

The in silico profile of this compound is a classic double-edged sword. On one hand, the molecule exhibits a promising physicochemical profile. It adheres to Lipinski's Rule of Five, and its predicted absorption and permeability are high, suggesting it is a good starting point for developing an orally bioavailable drug. Its predicted BBB permeability could make it suitable for CNS targets.

On the other hand, the ADMET profile reveals a critical, potentially project-killing liability: a high probability of Ames mutagenicity. This prediction is rooted in the well-established genotoxicity of the aromatic amine chemical class.[1][21] This single prediction elevates the risk profile of any project utilizing this scaffold significantly.

Self-Validating Action Plan:

  • Trust but Verify: The mutagenicity prediction, while strong, must be experimentally confirmed using an in vitro Ames assay.

  • Causality Analysis: If confirmed, medicinal chemistry efforts must focus on mitigating this liability. This could involve modifying the electronic properties of the aromatic ring or blocking the metabolic activation pathway of the amine.

  • Risk Assessment: The predicted hepatotoxicity and CYP inhibition are secondary concerns but should be monitored in early experimental assays.

Conclusion

This compound presents as a synthetically accessible building block with a drug-like physicochemical profile. However, its promise is severely tempered by a high in silico risk of genotoxicity stemming from its aromatic amine moiety. This technical guide demonstrates a comprehensive computational workflow that successfully balances the prediction of favorable "drug-like" properties with the early identification of critical safety liabilities. This in silico pre-screening provides an authoritative, data-driven foundation for deciding whether to commit resources to the synthesis and experimental validation of this and related chemical series, embodying the core principles of modern, efficient drug discovery.

References

An In-depth Technical Guide to the Reactivity Profile of the Amine Group in 4-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary amine group at the C7 position of 4-chloro-1H-indol-7-amine. This molecule is of significant interest to researchers in drug discovery and development due to the versatile reactivity of the indole scaffold and the potential for functionalization at the 7-amino position. This document delves into the electronic and steric factors governing the amine's reactivity and provides detailed experimental protocols for key transformations, including acylation, alkylation, sulfonation, and diazotization. The insights and methodologies presented herein are intended to empower scientists to effectively utilize this versatile building block in the synthesis of novel chemical entities.

Introduction: Unveiling the Chemical Persona of this compound

The this compound scaffold presents a unique combination of structural features that dictate the reactivity of its C7-amino group. Understanding these intrinsic properties is paramount for predicting its behavior in chemical reactions and for designing rational synthetic strategies.

Electronic Landscape: A Tale of Two Rings

The nucleophilicity of the 7-amino group is modulated by the interplay of electronic effects from both the pyrrole and benzene rings of the indole nucleus. The indole ring system is generally electron-rich, which tends to increase the electron density on the exocyclic amine, enhancing its nucleophilicity. However, the presence of the electron-withdrawing chloro group at the C4 position exerts an inductive (-I) effect, which can partially attenuate this electron-donating character. This electronic tug-of-war is a key determinant of the amine's reactivity.

Steric Considerations: The Influence of Proximity

The spatial arrangement of atoms around the 7-amino group also plays a crucial role in its accessibility to electrophiles. While the indole ring itself is planar, the proximity of the pyrrole ring and the chloro substituent at C4 can introduce a degree of steric hindrance. This can influence the rate and feasibility of reactions with bulky reagents.

Key Reactions of the 7-Amino Group

The lone pair of electrons on the nitrogen atom of the 7-amino group makes it a versatile nucleophile, capable of participating in a wide array of chemical transformations. This section will explore the most pertinent of these reactions, providing both mechanistic insights and practical experimental guidance.

N-Acylation: Forging Amide Bonds

N-acylation is a fundamental transformation for the protection of the amine group or for the introduction of diverse functionalities. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent.

Mechanism of N-Acylation:

Caption: General mechanism of N-acylation of a primary amine.

Experimental Protocol: N-Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-acetyl-4-chloro-1H-indol-7-amine.

Characterization Data for N-acetyl-4-chloro-1H-indol-7-amine (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H), 7.38-7.21 (m, 4H), 2.10 (s, 3H) ppm.[1]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.9, 137.30, 128.52, 120.91, 22.01 ppm.[1]

  • IR (KBr, cm⁻¹): Broad N-H stretch around 3300, amide C=O stretch around 1660.[2][3]

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl or aryl groups to the amine, a crucial step in modifying the steric and electronic properties of the molecule. Common methods include direct alkylation with alkyl halides and reductive amination.

Experimental Protocol: N-Benzylation of this compound

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[4]

  • Stir the suspension at room temperature for 15 minutes.[4]

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.[4]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[4]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-chloro-1H-indol-7-amine.

Characterization Data for N-benzyl-4-chloro-1H-indol-7-amine (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.26 - 7.21 (m, 4H), 7.20 - 7.16 (m, 1H), 6.96 (t, J = 8.0 Hz, 1H), 6.59 - 6.53 (m, 1H), 6.50 (t, J = 2.0 Hz, 1H), 6.40 (d, J = 8.0 Hz, 1H), 4.22 (s, 2H), 4.06 (s, 1H).[4]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 149.45, 138.96, 135.16, 130.41, 128.90, 127.63, 177.61, 117.53, 112.73, 111.32, 48.17.[4]

  • IR (KBr, cm⁻¹): N-H stretch around 3400, aromatic C-H stretches above 3000.[2][3]

N-Sulfonylation: Introduction of the Sulfonamide Moiety

The synthesis of sulfonamides from amines is a cornerstone of medicinal chemistry, as this functional group is a key pharmacophore in many drugs.[5] The reaction involves the nucleophilic attack of the amine on the sulfur atom of a sulfonyl chloride.

Mechanism of N-Sulfonylation:

Caption: General mechanism of N-sulfonylation of a primary amine.

Experimental Protocol: Synthesis of N-(4-chloro-1H-indol-7-yl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at room temperature.

  • Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the desired sulfonamide.[6]

Characterization Data for N-(4-chloro-1H-indol-7-yl)benzenesulfonamide (Representative):

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.67 – 7.63 (m, 2H), 7.55 (d, J = 8.8 Hz, 1H), 7.51 – 7.48 (m, 1H), 7.42 – 7.37 (m, 2H), 7.36 – 7.30 (m, 5H), 7.26 (s, 1H), 7.22 (dd, J = 8.8, 2.4 Hz, 1H), 7.14 (s, 1H), 3.80 (s, 2H).[6]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 138.8, 136.3, 135.7, 133.4, 131.8, 130.0, 129.4, 129.1, 129.0, 128.0, 127.3, 127.2, 121.5, 116.6, 96.5, 76.3, 26.0.[6]

  • IR (KBr, cm⁻¹): N-H stretch around 3250, asymmetric and symmetric SO₂ stretches around 1340 and 1160, respectively.[2][7]

Diazotization: A Gateway to Further Functionalization

Diazotization of the 7-amino group converts it into a diazonium salt, a highly versatile intermediate that can be subsequently transformed into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions. The reaction is typically carried out at low temperatures in the presence of a mineral acid and sodium nitrite.

Mechanism of Diazotization:

Caption: General mechanism for the diazotization of an aromatic amine.

Experimental Protocol: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ice

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.[8]

  • Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete.

  • The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.

Comparative Reactivity and Regioselectivity

The reactivity of the 7-amino group in this compound is a balance of activating and deactivating influences. While the indole nucleus is activating, the 4-chloro substituent is deactivating. This can lead to a more moderate reactivity compared to unsubstituted 7-aminoindole, potentially offering better control in certain reactions.

Table 1: Summary of Key Reactions and Expected Reactivity

ReactionReagentsExpected ReactivityKey Considerations
Acylation Acyl halides, AnhydridesGoodBase is typically required.
Alkylation Alkyl halidesModerateRisk of N1-alkylation and over-alkylation.
Reductive AminationGoodMilder conditions, good for secondary amines.
Sulfonylation Sulfonyl chloridesGoodPyridine or other base is necessary.
Diazotization NaNO₂, HClGoodLow temperature is critical for stability.

Conclusion

This compound is a valuable synthetic intermediate with a versatile reactivity profile centered on its 7-amino group. By understanding the interplay of electronic and steric effects, and by employing the appropriate reaction conditions, researchers can selectively functionalize this position to access a diverse range of novel indole derivatives. The protocols and insights provided in this guide serve as a foundational resource for scientists engaged in the exploration of this promising chemical space.

References

Halogenation Effects on Indole Scaffolds: From Regioselective Synthesis to Pharmacological Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Philosophy: This guide is structured not as a static encyclopedia but as a dynamic narrative. It begins with the fundamental principles governing the reactivity of the indole nucleus, progresses to the practical execution of strategic halogenation, and culminates in an analysis of how this simple atomic substitution profoundly impacts a molecule's biological destiny. As a Senior Application Scientist, the focus is on the "why"—the causal chain from electronic structure to binding affinity—underpinning the "how" of synthetic protocols.

Part 1: The Chemistry of Indole Halogenation: A Tale of Regioselectivity

The Electronic Landscape of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, but its reactivity is not uniform. It is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). The pyrrole ring is significantly more activated than the benzene ring. Quantum mechanical calculations and extensive empirical data confirm that the C3 position is the most nucleophilic, representing the kinetic site of attack for most electrophiles.[1] This is due to the ability of the nitrogen atom's lone pair to stabilize the Wheland intermediate formed upon attack at C3 more effectively than at any other position. The C2 position is the next most reactive site on the pyrrole ring, followed by the positions on the carbocyclic ring (C4-C7).[2]

The Core Mechanism: Electrophilic Aromatic Substitution

The halogenation of indole typically proceeds via a classic SEAr mechanism. An electrophilic halogen species (X⁺) is attacked by the electron-rich C3 position of the indole, forming a resonance-stabilized cationic intermediate known as a σ-complex or indoleninium ion. A subsequent deprotonation step restores aromaticity, yielding the 3-haloindole product.

SEAr_Mechanism cluster_input Indole Indole Intermediate Indoleninium Ion (σ-complex) Indole->Intermediate Attack at C3 Electrophile E+ Product 3-E-Indole Intermediate->Product Deprotonation HBase H-Base+ Base Base:

Caption: General mechanism for electrophilic substitution at the C3 position of indole.

Strategic Halogenation: Controlling Regiochemistry

The primary challenge and opportunity in indole halogenation is controlling the site of substitution. The choice of halogenating agent, solvent, and crucially, the nature of the substituent on the indole nitrogen (N1), dictates the outcome.

  • C3-Halogenation (The Kinetic Default): For N-unprotected or N-alkyl indoles, halogenation overwhelmingly occurs at the C3 position.[1] Standard reagents like N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and molecular iodine (I₂) in polar solvents readily provide the corresponding 3-haloindoles.[3] The reaction proceeds through an electrophilic attack on the most electron-rich carbon. In some cases, particularly with bromine, the initial 3-bromoindolenine intermediate can be isolated.[4]

  • C2-Halogenation (Overcoming the Kinetic Barrier): Selective halogenation at the C2 position is more challenging and synthetically valuable. It typically requires one of two strategies:

    • Blocking C3: If the C3 position is already substituted, electrophilic attack is redirected to C2.[1]

    • Electronic Redirection: The installation of a strong electron-withdrawing group (EWG) on the indole nitrogen (e.g., -SO₂R, -Boc) is the most common and effective strategy.[5][6][7] The EWG reduces the nucleophilicity of the entire ring system, but particularly deactivates the C3 position through resonance and inductive effects, making the C2 position relatively more favorable for attack.

  • Benzene Ring Halogenation (C4-C7): Substitution on the carbocyclic portion of the indole is generally disfavored. It requires harsher conditions or specialized directing-group strategies.[8] Often, if the more reactive C2 and C3 positions are blocked, forcing conditions can lead to substitution at C5 or C6.

  • Modern "Green" Approaches: Recent methodologies utilize systems like oxone-halide, which generate the reactive halogenating species in situ.[5][7] These methods are environmentally friendlier, avoiding the use of stoichiometric halogenating agents and the production of toxic byproducts.[7]

Reagent SystemN1-SubstituentPrimary ProductHalogenRationale
NBS in THFH, AlkylC3-BromoindoleBrKinetic control; attack at most nucleophilic site.[4]
NCS in CH₃CNH, AlkylC3-ChloroindoleClKinetic control; attack at most nucleophilic site.[3]
I₂ / KI in H₂OH, AlkylC3-IodoindoleIKinetic control; attack at most nucleophilic site.
NCS in DMF-SO₂PhC2-ChloroindoleClN-EWG deactivates C3, favoring C2 attack.[6]
Oxone / KCl-SO₂PhC2-ChloroindoleClGreen method; N-EWG directs to C2.[5][7]
Oxone / KBrH, AlkylC3-BromoindoleBrGreen method; kinetic control on N-H indole.[5][7]

Part 2: Field-Proven Methodologies & Workflows

A protocol's trustworthiness lies in its reproducibility and the clarity of its underlying chemistry. The following are representative, self-validating procedures.

Experimental Workflow: A Generalized Approach

The workflow for a typical laboratory-scale indole halogenation is straightforward, emphasizing control over stoichiometry and temperature to prevent side reactions like di- or poly-halogenation.

Workflow_Diagram A 1. Setup & Inerting Dissolve Indole in Solvent Cool in Ice Bath (0°C) Purge with N₂/Ar B 2. Reagent Addition Add Halogenating Agent (e.g., NBS) portion-wise Maintain Temperature A->B Controlled Addition C 3. Reaction Monitoring Monitor by TLC/LC-MS (Typically < 1 hour) B->C Stirring D 4. Workup Quench with Na₂S₂O₃ (aq) Extract with Organic Solvent C->D Reaction Complete E 5. Purification Dry (Na₂SO₄), Filter, Concentrate Purify by Column Chromatography D->E Phase Separation F 6. Characterization Obtain Pure Product Analyze (NMR, MS) E->F Elution

Caption: Standard experimental workflow for the electrophilic halogenation of indole.

Protocol: Selective C3-Bromination of 1-Methylindole
  • Objective: To synthesize 3-bromo-1-methylindole, demonstrating kinetic control.

  • Methodology:

    • Reaction Setup: To a round-bottom flask charged with 1-methylindole (1.0 eq), add anhydrous Tetrahydrofuran (THF) to make a 0.2 M solution. Purge the flask with nitrogen and cool the solution to 0 °C using an ice bath. Causality: Cooling prevents over-reaction and decomposition, as the reaction is exothermic.

    • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: A slight excess of NBS ensures full conversion of the starting material. Portion-wise addition maintains temperature control.

    • Monitoring: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

    • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any remaining bromine. Extract the aqueous layer with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol: Green C2-Chlorination of 1-(Phenylsulfonyl)indole
  • Objective: To synthesize 2-chloro-1-(phenylsulfonyl)indole using an environmentally benign oxidant system.

  • Methodology:

    • Reaction Setup: In a flask, combine 1-(phenylsulfonyl)indole (1.0 eq) and potassium chloride (KCl) (1.5 eq) in a 1:1 mixture of acetonitrile and water.

    • Reagent Addition: Add Oxone® (potassium peroxymonosulfate) (1.5 eq) to the stirring suspension at room temperature. Causality: Oxone acts as the terminal oxidant, converting chloride (Cl⁻) into an electrophilic chlorine species (e.g., Cl⁺) in situ.

    • Monitoring: Stir the reaction vigorously at room temperature for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Workup: Dilute the reaction mixture with water and extract with dichloromethane (3x).

    • Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate. The crude product is then purified by flash chromatography to afford pure 2-chloro-1-(phenylsulfonyl)indole.[5][7]

Part 3: The Consequence of a Single Atom: Halogenation in Drug Discovery

The introduction of a halogen atom is a cornerstone of lead optimization. This seemingly minor change can profoundly alter a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

Tuning Physicochemical Properties

Halogenation provides a predictable way to modulate key molecular properties that govern a drug's behavior.

  • Lipophilicity (LogP): Moving down the halogen group from fluorine to iodine systematically increases both the size and polarizability of the atom, leading to a predictable increase in lipophilicity. This is critical for modulating a drug's ability to cross biological membranes.[9]

  • Electronic Effects & pKa: Halogens are electron-withdrawing. Their presence can lower the pKa of nearby acidic protons (like the indole N-H) or basic amines.[10] This modulation of basicity can have a dramatic, beneficial influence on oral absorption and reduce off-target ion channel activity.[10][11]

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
Approx. LogP Contribution +0.15+0.70+0.85+1.10
Halogen Bond Donor Strength NegligibleWeakModerateStrong
Enhancing Target Affinity: The Power of Halogen Bonding

Until recently, halogens were primarily viewed as lipophilic, sterically bulky groups. It is now understood that heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as halogen bonding (XB) .[12][13]

This interaction arises from an anisotropic distribution of electron density around the halogen atom.[14] A region of positive electrostatic potential, termed the σ-hole , forms on the halogen surface opposite the covalent bond.[15] This electropositive crown can act as a Lewis acid, interacting favorably with an electron-rich Lewis base (e.g., a carbonyl oxygen, nitrogen, or sulfur) in a protein's binding pocket.[13][15]

Halogen_Bond Indole R-Indole Halogen X Indole->Halogen C-X σ-bond Acceptor O=C Halogen->Acceptor Halogen Bond (σ-hole interaction) Protein Protein Backbone Acceptor->Protein

Caption: A halogen bond between a halogenated indole (X=Cl, Br, I) and a protein backbone carbonyl.

The strength of a halogen bond is often comparable to a hydrogen bond and is highly directional, making it a powerful tool for rational drug design to enhance binding affinity and selectivity.[14][16] Analyses of the Protein Data Bank (PDB) confirm that the backbone carbonyl oxygen is the most frequent halogen bond acceptor in protein-ligand complexes.[15][17]

Optimizing Pharmacokinetics (ADME)
  • Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. Strategically placing a fluorine atom at a site susceptible to metabolic oxidation by Cytochrome P450 (CYP) enzymes can effectively block this pathway. This "metabolic blocking" strategy can significantly increase a drug's half-life and bioavailability.[15][18]

  • Permeability and Efflux: By increasing lipophilicity, halogenation can enhance a drug's ability to permeate cell membranes via passive diffusion.[9][12] However, this must be balanced, as very high lipophilicity can lead to poor solubility and increased recognition by efflux pumps.

  • Environmental Considerations: A critical trade-off is that features conferring metabolic stability often lead to environmental persistence. Halogenation is a known impediment to ready biodegradability, a factor of growing importance in green drug design.[9][19]

Conclusion

The halogenation of indole scaffolds is a versatile and powerful strategy in the medicinal chemist's toolkit. It is a discipline of nuance, where a deep understanding of the indole's electronic properties allows for precise, regioselective installation of halogen atoms. Each halogen brings a unique combination of steric, electronic, and bonding properties that can be leveraged to solve complex drug design challenges. From the foundational C3-bromination to the strategic placement of a fluorine atom to block metabolism, or the introduction of an iodine to form a critical halogen bond, these modifications are instrumental in transforming a simple heterocyclic core into a highly optimized therapeutic agent. The continued development of novel and greener halogenation methods ensures that this fundamental transformation will remain at the forefront of drug discovery and development for years to come.

References

Methodological & Application

Navigating the N-Functionalization of 4-Chloro-1H-indol-7-amine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chloro-1H-indol-7-amine scaffold is a valuable building block in medicinal chemistry, offering multiple points for diversification to explore structure-activity relationships. The strategic functionalization of its two nitrogen atoms—the indole nitrogen (N1) and the exocyclic amino group (N7)—is paramount in the design of novel therapeutic agents. This guide provides a comprehensive overview of the methods for achieving selective N-functionalization of this important heterocyclic motif, offering both field-proven insights and detailed experimental protocols.

The Challenge of Chemoselectivity

The primary hurdle in the functionalization of this compound lies in the chemoselective modification of either the N1 or N7 position. The exocyclic amino group (N7) is generally more nucleophilic than the indole nitrogen (N1), leading to preferential reaction at N7 under many standard conditions. Therefore, a successful synthetic strategy hinges on either leveraging this inherent reactivity for selective N7-functionalization or employing a protecting group strategy to facilitate N1-functionalization.

The presence of the electron-withdrawing chloro group at the C4 position is expected to decrease the electron density of the indole ring, thereby slightly increasing the acidity of the N1-H bond and potentially influencing the regioselectivity of certain reactions.

Strategic Approaches to N-Functionalization

This guide is structured into two primary strategic pathways:

  • Direct Functionalization of the 7-Amino Group (N7): Capitalizing on the higher nucleophilicity of the exocyclic amine.

  • N1-Functionalization via a Protected Intermediate: Employing an orthogonal protecting group for the 7-amino group to enable selective modification of the indole nitrogen.

Figure 1: Strategic workflow for the selective N-functionalization of this compound.

Part 1: Direct N7-Functionalization

The inherent nucleophilicity of the 7-amino group allows for its direct and selective functionalization under appropriate conditions.

N7-Alkylation

Direct N-alkylation of the 7-amino group can be readily achieved using alkyl halides in the presence of a mild base.[1] This method is suitable for introducing a variety of alkyl substituents.

Protocol 1: N7-Benzylation of this compound

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

    • Filter off the solid potassium carbonate and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-4-chloro-1H-indol-7-amine.

N7-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly effective for the N-arylation of the 7-amino group.[1][2]

Protocol 2: N7-Phenylation of this compound

  • Materials:

    • This compound

    • Bromobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Ethyl acetate (EtOAc)

    • Celite®

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add sodium tert-butoxide (1.4 eq).

    • Add anhydrous, degassed toluene, followed by bromobenzene (1.2 eq).

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC (typically 18-24 hours).

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-phenyl-4-chloro-1H-indol-7-amine.

Part 2: N1-Functionalization via a Protected Intermediate

To achieve selective functionalization at the indole nitrogen (N1), the more reactive 7-amino group must first be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its ease of installation and removal under conditions that are orthogonal to many N1-functionalization reactions.[3][4] The starting material, 7-(Boc-amino)-1H-indole, is commercially available, which can be chlorinated at the 4-position if 4-chloro-7-(Boc-amino)-1H-indole is not directly accessible.

Figure 2: Workflow for N1-functionalization using a Boc protecting group strategy.
N1-Alkylation of Protected this compound

With the 7-amino group protected, the indole nitrogen can be selectively alkylated using a variety of alkylating agents under basic conditions.

Protocol 3: N1-Methylation of 4-Chloro-7-(Boc-amino)-1H-indole

  • Materials:

    • 4-Chloro-7-(Boc-amino)-1H-indole

    • Methyl iodide (CH₃I)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF under an inert atmosphere, add a solution of 4-chloro-7-(Boc-amino)-1H-indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography (hexane/ethyl acetate gradient) to obtain 1-methyl-4-chloro-7-(Boc-amino)-1H-indole.

N1-Arylation of Protected this compound

Copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination can be employed for the N1-arylation of the protected indole.[5]

Protocol 4: N1-Phenylation of 4-Chloro-7-(Boc-amino)-1H-indole

  • Materials:

    • 4-Chloro-7-(Boc-amino)-1H-indole

    • Iodobenzene

    • Copper(I) iodide (CuI)

    • N,N'-Dimethylethylenediamine (DMEDA)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous dioxane

    • Ethyl acetate (EtOAc)

    • Ammonium hydroxide solution

    • Brine

  • Procedure:

    • To a Schlenk tube, add CuI (0.1 eq), 4-chloro-7-(Boc-amino)-1H-indole (1.0 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill with argon.

    • Add anhydrous dioxane, iodobenzene (1.2 eq), and DMEDA (0.2 eq).

    • Heat the mixture at 110 °C for 24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

    • Wash the filtrate with ammonium hydroxide solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield 1-phenyl-4-chloro-7-(Boc-amino)-1H-indole.

N1-Acylation of Protected this compound

N-acylation of the protected indole can be achieved using acyl chlorides or anhydrides in the presence of a base.[6][7]

Protocol 5: N1-Acetylation of 4-Chloro-7-(Boc-amino)-1H-indole

  • Materials:

    • 4-Chloro-7-(Boc-amino)-1H-indole

    • Acetyl chloride

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Brine

  • Procedure:

    • Dissolve 4-chloro-7-(Boc-amino)-1H-indole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

    • Add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to give 1-acetyl-4-chloro-7-(Boc-amino)-1H-indole.

N1-Sulfonylation of Protected this compound

N-sulfonylation of the protected indole can be performed using sulfonyl chlorides in the presence of a base.

Protocol 6: N1-Tosylation of 4-Chloro-7-(Boc-amino)-1H-indole

  • Materials:

    • 4-Chloro-7-(Boc-amino)-1H-indole

    • p-Toluenesulfonyl chloride (TsCl)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-chloro-7-(Boc-amino)-1H-indole (1.0 eq) in THF.

    • Stir for 30 minutes at 0 °C.

    • Add a solution of TsCl (1.1 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain 1-tosyl-4-chloro-7-(Boc-amino)-1H-indole.

Deprotection of the 7-Amino Group

The final step after successful N1-functionalization is the removal of the Boc protecting group to unveil the 7-amino functionality. This is typically achieved under acidic conditions.[8]

Protocol 7: Boc Deprotection

  • Materials:

    • N1-functionalized-4-chloro-7-(Boc-amino)-1H-indole

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

  • Procedure:

    • Dissolve the N1-functionalized-4-chloro-7-(Boc-amino)-1H-indole (1.0 eq) in DCM.

    • Add TFA (10-20 eq) at room temperature.

    • Stir for 1-2 hours until TLC indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N1-functionalized-4-chloro-1H-indol-7-amine.

Data Summary

MethodPositionReagentsCatalystBaseSolventTemp. (°C)
N-AlkylationN7Benzyl bromide-K₂CO₃AcetonitrileReflux
N-ArylationN7BromobenzenePd(OAc)₂/XPhosNaOtBuToluene100
N-AlkylationN1Methyl iodide-NaHDMF0 to RT
N-ArylationN1IodobenzeneCuI/DMEDAK₂CO₃Dioxane110
N-AcylationN1Acetyl chloride-Et₃NDCM0 to RT
N-SulfonylationN1TsCl-NaHTHF0 to RT

Conclusion

The selective N-functionalization of this compound is a critical aspect of leveraging this scaffold for drug discovery. By understanding the relative nucleophilicity of the two nitrogen centers and employing a judicious choice of reaction conditions and protecting group strategies, researchers can effectively and selectively introduce a wide array of substituents at either the N1 or N7 position. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse libraries of this compound derivatives for biological evaluation.

References

Application Notes: 4-Chloro-1H-indol-7-amine as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Nucleus and the Unique Utility of 4-Chloro-1H-indol-7-amine

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its versatile structure allows for a wide range of pharmacological activities, making it a "privileged scaffold" in drug discovery.[1] Within this important class of heterocycles, this compound emerges as a particularly valuable building block. Its distinct substitution pattern—a chloro group at the 4-position and an amino group at the 7-position—offers two orthogonal points for chemical modification, enabling the rapid generation of diverse molecular libraries. The electron-withdrawing nature of the chloro group and the electron-donating amino group influence the reactivity of the indole ring, providing unique opportunities for selective functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will explore its synthesis, key reactions, and provide detailed protocols for its application in the construction of complex molecular architectures, with a focus on kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key characteristics. While specific experimental data for this compound is not widely published, the provided data is based on closely related analogs and computational predictions.

PropertyValueSource
Molecular Formula C₈H₇ClN₂N/A
Molecular Weight 166.61 g/mol N/A
Appearance Off-white to light brown solid (predicted)N/A
Melting Point Not availableN/A
Solubility Soluble in methanol, ethanol, DMSO, DMF (predicted)N/A
¹H NMR (Predicted) δ (ppm): 8.0-8.5 (br s, 1H, NH), 6.8-7.2 (m, 2H, Ar-H), 6.4-6.7 (m, 1H, Ar-H), 4.0-4.5 (br s, 2H, NH₂)Reference to similar compounds[4][5]
¹³C NMR (Predicted) δ (ppm): 140-145, 130-135, 120-125 (x2), 115-120, 110-115, 100-105 (x2)Reference to similar compounds[4][5]

Synthesis of the Building Block: A Proposed Approach

Proposed Synthetic Pathway

Synthesis_of_this compound Start 2-Chloro-5-nitrotoluene Intermediate1 4-Chloro-7-nitro-1H-indole Start->Intermediate1 Fischer Indole Synthesis FinalProduct This compound Intermediate1->FinalProduct Nitro Group Reduction

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of 4-Chloro-7-nitro-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for constructing the indole ring system.[2][3][7] This protocol outlines the synthesis of the nitro-indole precursor.

Materials:

  • (3-Chloro-4-nitrophenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (3-Chloro-4-nitrophenyl)hydrazine hydrochloride (1.0 eq) in a mixture of ethanol and glacial acetic acid. Add pyruvic acid (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours until TLC analysis indicates the complete consumption of the hydrazine.

  • Cyclization: Remove the solvent under reduced pressure. To the crude hydrazone, add polyphosphoric acid (10-20 times the weight of the hydrazone). Heat the mixture to 80-100 °C with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-7-nitro-1H-indole.

Protocol 2: Reduction of 4-Chloro-7-nitro-1H-indole to this compound

The reduction of the nitro group is a standard transformation that can be achieved under various conditions. Catalytic hydrogenation is often a clean and high-yielding method.

Materials:

  • 4-Chloro-7-nitro-1H-indole

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Standard laboratory glassware for hydrogenation.

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 4-chloro-7-nitro-1H-indole (1.0 eq) in methanol or ethanol. Carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus or purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The crude product is often of high purity and can be used directly in subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.

Key Synthetic Applications in Pharmaceutical Development

The strategic placement of the chloro and amino groups on the indole scaffold of this compound allows for selective and sequential functionalization through well-established cross-coupling reactions. This dual reactivity is a powerful tool for generating libraries of complex molecules for drug discovery, particularly in the realm of kinase inhibitors.

Functionalization_of_this compound Start This compound Suzuki Suzuki Coupling (at C4-Cl) Start->Suzuki Buchwald Buchwald-Hartwig Amination (at C7-NH2) Start->Buchwald Product_Suzuki 4-Aryl-1H-indol-7-amine Suzuki->Product_Suzuki Product_Buchwald 4-Chloro-7-N-Aryl-1H-indole Buchwald->Product_Buchwald Final_Product Diverse Kinase Inhibitor Scaffolds Product_Suzuki->Final_Product Product_Buchwald->Final_Product

Caption: Key cross-coupling reactions for functionalizing this compound.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The indole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The ability to introduce diverse substituents at the C4 and C7 positions of the indole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For instance, the HIV capsid inhibitor Lenacapavir utilizes a related 7-bromo-4-chloro-1H-indazol-3-amine intermediate, highlighting the pharmaceutical relevance of this substitution pattern.[5][8]

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the C4-position.[9][10][11]

Materials:

  • This compound (or a protected derivative) (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

  • Standard Schlenk tube or microwave vial, inert atmosphere setup.

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Microwave heating can often significantly reduce reaction times.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Protocol 4: Buchwald-Hartwig Amination at the C7-Position

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, enabling the coupling of various amines or amides to the C7-position.[8][12][13][14][15]

Materials:

  • This compound (1.0 eq)

  • Aryl halide or triflate (1.1 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard Schlenk tube or glovebox, inert atmosphere setup.

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere): To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOtBu, 2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the aryl halide (1.1 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its unique substitution pattern provides two reactive handles for diversification through robust and well-established cross-coupling methodologies. This allows for the efficient construction of complex molecular architectures, particularly for the discovery and optimization of novel kinase inhibitors and other therapeutic agents. The synthetic routes and protocols outlined in this application note provide a solid foundation for researchers to unlock the full potential of this strategic intermediate in their drug discovery endeavors.

References

Application Notes and Protocols for the Synthesis of 4-Chloro-1H-indol-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-1H-indol-7-amine in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, 7-aminoindole derivatives are crucial building blocks for a range of therapeutic agents. The introduction of a chlorine atom at the 4-position of this scaffold creates the this compound core, a key intermediate that allows for diverse functionalization, leading to the development of novel drug candidates. Its derivatives are of significant interest to researchers in oncology, neurology, and infectious diseases due to their potential to modulate various biological targets. This document provides a comprehensive guide to the synthesis of this valuable intermediate, focusing on a robust and reproducible two-stage protocol.

Strategic Overview: A Two-Stage Synthesis

The synthesis of this compound is most effectively achieved through a two-stage process, beginning with the regioselective nitration of a 4-chloroindole precursor to yield 4-chloro-7-nitro-1H-indole, followed by the selective reduction of the nitro group to the desired amine.

Stage 1: Regioselective Nitration of 4-Chloro-1H-indole

Direct nitration of the indole ring is notoriously challenging due to the high reactivity of the pyrrole moiety, which can lead to polymerization or nitration at undesired positions, primarily C3 and C5, under harsh acidic conditions.[2] To circumvent these issues, a more controlled, indirect nitration strategy is recommended. This involves the temporary reduction of the indole to an indoline, followed by N-protection, nitration, and subsequent rearomatization. This approach ensures high regioselectivity for the C7 position.

Stage 2: Selective Reduction of the Nitro Group

The second stage involves the reduction of the 7-nitro group to the 7-amino group. This transformation must be carried out under conditions that are chemoselective for the nitro group while preserving the chloro-substituent. Several methods are effective for this purpose, including catalytic hydrogenation and metal-acid reductions. A critical consideration in this step is the potential for competitive hydrodehalogenation, which would result in the loss of the C4-chloro group.[3][4]

Visualizing the Synthetic Pathway

Synthetic_Pathway Start 4-Chloro-1H-indole Indoline 4-Chloroindoline Start->Indoline Reduction (e.g., NaBH3CN) ProtectedIndoline N-Acetyl-4-chloroindoline Indoline->ProtectedIndoline Acetylation (Acetic Anhydride) NitroIndoline N-Acetyl-4-chloro-7-nitroindoline ProtectedIndoline->NitroIndoline Nitration (HNO3/H2SO4) NitroIndole 4-Chloro-7-nitro-1H-indole NitroIndoline->NitroIndole Aromatization (e.g., NaOH) FinalProduct This compound NitroIndole->FinalProduct Reduction (e.g., SnCl2/HCl)

Caption: Overall synthetic workflow from 4-Chloro-1H-indole to this compound.

Part 1: Detailed Protocol for the Synthesis of 4-Chloro-7-nitro-1H-indole

This protocol is adapted from established methods for the regioselective nitration of indoles via an indoline intermediate to ensure C7-selectivity.[2]

Step 1A: Reduction of 4-Chloro-1H-indole to 4-Chloroindoline

Rationale: The reduction of the pyrrole ring to an indoline deactivates the ring towards electrophilic attack, preventing unwanted side reactions during nitration.

  • Materials:

    • 4-Chloro-1H-indole

    • Sodium cyanoborohydride (NaBH₃CN)

    • Acetic acid

    • Methanol

  • Procedure:

    • In a round-bottom flask, dissolve 4-Chloro-1H-indole (1 equiv.) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic acid to the solution.

    • In a separate container, dissolve sodium cyanoborohydride (2-3 equiv.) in a minimal amount of methanol and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloroindoline.

Step 1B: N-Acetylation of 4-Chloroindoline

Rationale: Protection of the indoline nitrogen as an acetamide further directs the subsequent nitration to the aromatic ring and prevents N-nitration.

  • Materials:

    • Crude 4-chloroindoline from Step 1A

    • Acetic anhydride

    • Pyridine (catalytic amount)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 4-chloroindoline in DCM.

    • Add a catalytic amount of pyridine.

    • Add acetic anhydride (1.5 equiv.) dropwise to the solution at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-acetyl-4-chloroindoline.

Step 1C: Nitration of N-Acetyl-4-chloroindoline

Rationale: The electron-donating nature of the acetylated amino group, coupled with the directing effect of the chloro-substituent, favors electrophilic nitration at the C7 position.

  • Materials:

    • N-acetyl-4-chloroindoline from Step 1B

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • In a flask, cool concentrated sulfuric acid to -10 °C.

    • Slowly add N-acetyl-4-chloroindoline to the cold sulfuric acid with stirring.

    • In a separate flask, prepare the nitrating mixture by adding fuming nitric acid (1.1 equiv.) to cold sulfuric acid.

    • Add the nitrating mixture dropwise to the indoline solution, maintaining the temperature below 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • The precipitated product, N-acetyl-4-chloro-7-nitroindoline, is collected by filtration and washed with cold water.

Step 1D: Aromatization to 4-Chloro-7-nitro-1H-indole

Rationale: Alkaline hydrolysis removes the N-acetyl group and promotes the elimination of two hydrogen atoms to reform the aromatic indole ring.

  • Materials:

    • N-acetyl-4-chloro-7-nitroindoline from Step 1C

    • Sodium hydroxide (NaOH) solution (e.g., 20% aqueous)

    • Ethanol

  • Procedure:

    • Suspend the crude N-acetyl-4-chloro-7-nitroindoline in a mixture of ethanol and 20% aqueous NaOH solution.

    • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • The product, 4-chloro-7-nitro-1H-indole, will precipitate. Collect the solid by filtration, wash with water, and dry.[5]

    • The crude product can be purified by recrystallization from an ethanol/water mixture.[2]

Part 2: Detailed Protocol for the Synthesis of this compound

This section details several common and effective methods for the reduction of the 4-chloro-7-nitro-1H-indole intermediate. The choice of method will depend on available equipment, scale, and the need to mitigate potential side reactions.

Quantitative Data Summary for Reduction Methods
MethodReagents/CatalystSolvent(s)Key AdvantagesPotential Issues
Catalytic Hydrogenation H₂ gas, Pd/C or Raney NickelEthanol, MethanolClean reaction, high yieldSpecialized equipment (hydrogenator), potential dehalogenation with Pd/C[3]
Transfer Hydrogenation Ammonium formate, Pd/CMethanolAvoids use of H₂ gas, generally mild conditionsDehalogenation can still occur[6]
Metal-Acid Reduction Stannous chloride dihydrate (SnCl₂·2H₂O), HClEthanol, Ethyl AcetateHigh functional group tolerance, cost-effectiveStoichiometric tin waste, acidic workup
Metal-Neutral Reduction Iron powder (Fe), NH₄ClEthanol/WaterInexpensive, environmentally benign metalCan be slower, requires filtration of iron salts
Protocol 2A: Reduction using Stannous Chloride (SnCl₂)

Rationale: Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds, showing good tolerance for halogen substituents.[7]

  • Materials:

    • 4-Chloro-7-nitro-1H-indole from Part 1

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, suspend 4-chloro-7-nitro-1H-indole (1 equiv.) in ethanol.

    • Add stannous chloride dihydrate (4-5 equiv.).

    • Carefully add concentrated HCl and heat the mixture to reflux (typically 60-80 °C) for 1-3 hours.

    • Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize by adding a concentrated NaOH solution until the pH is basic (pH > 10). The tin salts will precipitate.

    • Extract the aqueous slurry with several portions of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be purified by column chromatography on silica gel if necessary, though it is often used directly in subsequent steps due to potential instability.

Protocol 2B: Catalytic Transfer Hydrogenation

Rationale: This method avoids the use of high-pressure hydrogen gas by generating hydrogen in situ from a donor molecule like ammonium formate, which is often a safer laboratory practice.[6][8]

  • Materials:

    • 4-Chloro-7-nitro-1H-indole from Part 1

    • Palladium on carbon (10% Pd/C) or Raney Nickel

    • Ammonium formate (HCOONH₄)

    • Methanol

  • Procedure:

    • To a solution of 4-chloro-7-nitro-1H-indole (1 equiv.) in methanol, add ammonium formate (5-10 equiv.).

    • Carefully add 10% Pd/C (5-10 mol%) to the mixture. Note: To minimize the risk of dehalogenation, Raney Nickel can be a preferable catalyst.[3]

    • Heat the reaction mixture to reflux (around 65 °C) and stir vigorously.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

    • Once complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Wash the Celite pad with additional methanol.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the desired product.

Process Optimization and Troubleshooting

Troubleshooting cluster_nitration Nitration Stage cluster_reduction Reduction Stage N_Problem1 Low yield of 7-nitro isomer N_Solution1 Ensure complete indoline formation. Maintain low temperature during nitration. N_Problem1->N_Solution1 N_Problem2 Polymerization/tar formation N_Solution2 Use indirect nitration route. Ensure slow, controlled addition of nitrating agent. N_Problem2->N_Solution2 R_Problem1 Incomplete reduction R_Solution1 Increase reagent equivalents or reaction time. Check catalyst activity. R_Problem1->R_Solution1 R_Problem2 Dehalogenation observed R_Solution2 Switch to Raney Nickel for hydrogenation. Use milder conditions (e.g., Fe/NH4Cl). Add a dehalogenation suppressor like morpholine. R_Problem2->R_Solution2 R_Problem3 Product instability/discoloration R_Solution3 Handle under inert atmosphere. Use freshly prepared product for next step. Consider N-protection immediately after synthesis. R_Problem3->R_Solution3

Caption: Troubleshooting guide for common issues in the synthesis.

Expert Insights:

  • Controlling Dehalogenation: The C-Cl bond can be susceptible to hydrogenolysis, especially with Pd/C catalysts.[3][4] If dehalogenation is a significant issue, switching to Raney Nickel, or using non-catalytic methods like SnCl₂/HCl or Fe/NH₄Cl is highly recommended. The addition of a dehalogenation suppressor, such as morpholine, can also be effective in catalytic hydrogenations.[4]

  • Product Stability: 7-Aminoindoles can be sensitive to air and light, leading to discoloration. It is advisable to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light at low temperatures. For long-term storage or multi-step syntheses, immediate N-protection (e.g., as a Boc-carbamate) after synthesis is a prudent strategy.

References

Application Notes & Protocols: Leveraging 4-Chloro-1H-indol-7-amine for Next-Generation Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention.[1] These enzymes are pivotal regulators of numerous cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Consequently, their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for drug discovery.[1][2] Within the arsenal of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold."[1][3] Its versatile structure is found in numerous natural products and FDA-approved drugs, prized for its ability to mimic peptide structures and engage in key interactions with enzyme active sites.[3]

This guide focuses on a specific, highly functionalized indole derivative: 4-Chloro-1H-indol-7-amine . We will explore its strategic application as a core building block in the design and synthesis of novel kinase inhibitors. The unique substitution pattern—a chloro group at the 4-position and an amino group at the 7-position—offers distinct advantages for generating potent and selective inhibitors. This document provides the scientific rationale, detailed synthetic and biological testing protocols, and workflow guides for researchers aiming to exploit the potential of this versatile intermediate.

Scientific Rationale: The Strategic Advantage of this compound

The choice of a starting scaffold is a critical decision in a drug discovery campaign. The structure of this compound offers a compelling combination of features that can be rationally exploited to achieve high-quality kinase inhibitors.

  • The 7-Amino Group as a Key Anchor and Vector for Synthesis: The primary amine at the 7-position serves as a crucial handle for synthetic elaboration. It can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a feature common to many Type I kinase inhibitors.[4] Alternatively, it provides a versatile point for derivatization, allowing the attachment of various side chains through amide bond formation, urea formation, or transition metal-catalyzed cross-coupling reactions to explore the solvent-front region of the ATP pocket and enhance selectivity.

  • The 4-Chloro Group for Potency and Selectivity: The chlorine atom at the 4-position is not merely a passive substituent. Its electron-withdrawing nature can modulate the pKa of the indole N-H and the 7-amino group, influencing binding interactions. Furthermore, the chloro group can engage in favorable hydrophobic and van der Waals interactions within the ATP-binding site, often occupying small hydrophobic pockets to enhance potency.[5] In some cases, this specific substitution can also help steer the molecule away from off-target kinases, thereby improving the overall selectivity profile.[5]

  • The Indole Core as a Bioisostere: The indole and its close relative, the azaindole, are excellent bioisosteres of the purine core of ATP.[6] This inherent structural mimicry provides a strong foundation for competitive inhibition. The N-H of the indole pyrrole ring can act as a hydrogen bond donor, further anchoring the inhibitor in the active site.

This strategic combination of a synthetic handle, a potency-enhancing element, and a proven kinase-binding scaffold makes this compound a high-potential starting material for generating libraries of novel kinase inhibitors.

Experimental Design & Workflows

A typical workflow for developing a novel kinase inhibitor from this compound involves synthesis, biochemical screening, and cell-based evaluation.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biochemical Evaluation cluster_2 Phase 3: Cellular & Functional Analysis A This compound (Starting Material) B Amide Coupling or Buchwald-Hartwig Reaction A->B Select R-group C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screening: Kinase Inhibition Assay (e.g., ADP-Glo) C->D Test Compound Library E IC50 Determination (Dose-Response) D->E Identify Hits F Selectivity Profiling (Kinase Panel) E->F Confirm Potency G Target Engagement Assay (e.g., NanoBRET) F->G Select Lead Compounds H Cellular Potency: Phosphorylation Inhibition (Western Blot) G->H I Phenotypic Assay (e.g., Cell Viability - MTT) H->I I->B SAR-driven Optimization

Figure 1: A comprehensive workflow for kinase inhibitor development.

Protocols

Protocol 1: Synthesis of an N-Aryl-4-chloro-1H-indol-7-amine Library via Buchwald-Hartwig Cross-Coupling

This protocol describes a general method for coupling various aryl halides to the 7-amino group of the starting material. This reaction is a cornerstone of modern medicinal chemistry for constructing C-N bonds.

Rationale: The Buchwald-Hartwig amination is a highly versatile and robust palladium-catalyzed cross-coupling reaction. It allows for the formation of a C-N bond between the indole amine and a wide variety of aryl or heteroaryl halides. This enables the rapid generation of a diverse library of compounds to probe the structure-activity relationship (SAR) around the 7-position. The choice of ligand, base, and solvent is critical for reaction efficiency and can be optimized for specific substrates.

Materials:

  • This compound

  • Aryl bromide or iodide of choice (Ar-X)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Addition of Reagents: Add the base (2.0 eq) and the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C). The reaction can be run using conventional heating with stirring or in a microwave reactor for accelerated reaction times. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-4-chloro-1H-indol-7-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method to determine the potency (IC₅₀) of synthesized compounds against a target kinase.

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in less ADP formation and a lower luminescent signal. This platform is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.

Materials:

  • Target kinase and its specific substrate (peptide or protein)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay buffer (specific to the kinase)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the inhibitor compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the appropriate assay buffer. Add this solution to each well of the plate.

    • Prepare an ATP solution in the assay buffer. Add this solution to all wells to initiate the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the controls (0% and 100% inhibition).

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Protocol 3: Cellular Target Engagement using NanoBRET™ Assay

This protocol determines if the compound can bind to its intended kinase target within a live cell environment.

Rationale: While a biochemical assay confirms enzyme inhibition, a target engagement assay confirms that the compound can cross the cell membrane and physically interact with its target in the complex milieu of the cell. The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule inhibitor to a NanoLuc® luciferase-tagged kinase target in live cells.

Materials:

  • Cells engineered to express the kinase of interest as a NanoLuc® fusion protein.

  • NanoBRET™ Tracer (a fluorescently labeled ligand that binds the target kinase).

  • Synthesized inhibitor compounds dissolved in DMSO.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, opaque 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the inhibitor compounds in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at the desired concentration in Opti-MEM®.

    • Add the diluted compounds to the wells, followed by the addition of the tracer.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) in a CO₂ incubator at 37°C.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate (diluted in Opti-MEM®) to all wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) and acceptor (Tracer) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio versus the logarithm of the inhibitor concentration.

    • Fit the data to determine the IC₅₀ value, representing the concentration at which the compound displaces 50% of the tracer from the target protein.

Illustrative Data & Structure-Activity Relationships (SAR)

The following table presents hypothetical data for a series of compounds derived from this compound, targeting a hypothetical kinase "Kinase X". This illustrates how SAR can be developed.

Compound IDR-Group (at 7-position)Kinase X IC₅₀ (nM)Cell Viability EC₅₀ (µM)
LEAD-01 Phenyl550>10
LEAD-02 4-Fluorophenyl2208.5
LEAD-03 3-Pyridyl854.2
LEAD-04 4-Morpholinophenyl151.1
LEAD-05 4-(Dimethylamino)phenyl251.8

SAR Insights:

  • Basic Nitrogen is Favorable: The improvement in potency from LEAD-01 to LEAD-03 (3-pyridyl) suggests that a basic nitrogen atom in the R-group may form a beneficial interaction, possibly with a charged or polar residue in the active site.

  • Exploiting the Solvent Front: The significant jump in potency for LEAD-04 (morpholinophenyl) indicates that extending into the solvent-exposed region with a group capable of hydrogen bonding (the morpholine oxygen) is highly advantageous. This is a common strategy to enhance both potency and selectivity.

  • Hydrophobicity and Electronics: The difference between LEAD-01 and LEAD-02 shows that modulating the electronics of the appended aryl ring (with a fluoro group) can improve potency, likely by altering the binding conformation or through direct interactions.

Figure 2: The logical relationship of SAR development.

Conclusion

This compound represents a highly valuable and strategically designed starting material for modern kinase inhibitor discovery programs. The combination of a versatile synthetic handle at the 7-position, a potency-enhancing chloro group at the 4-position, and the privileged indole core provides a robust platform for generating novel chemical matter. By employing systematic synthetic exploration coupled with rigorous biochemical and cellular evaluation as outlined in this guide, researchers can efficiently navigate the path from initial scaffold to potent and selective lead compounds, ultimately accelerating the development of next-generation targeted therapies.

References

Application Note: High-Throughput Screening Strategies for 4-Chloro-1H-indol-7-amine and Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole chemical scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind with high affinity to a multitude of biological targets.[1][2] This versatility makes indole-containing compounds, such as 4-Chloro-1H-indol-7-amine, highly valuable starting points for drug discovery campaigns. This application note provides a strategic guide and detailed protocols for the high-throughput screening (HTS) of this compound and its analog libraries. We present two robust, orthogonal screening campaigns targeting two of the most significant classes of drug targets: protein kinases and protein-protein interactions (PPIs). The methodologies detailed herein are designed to be adaptable, scalable, and provide the rigorous, self-validating data required to confidently identify and advance novel hit compounds.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a prevalent feature in both natural products and synthetic pharmaceuticals, prized for its structural resemblance to the amino acid tryptophan and its capacity to engage in various non-covalent interactions within enzyme active sites and at the interfaces of protein complexes.[1][2] Consequently, indole derivatives have been successfully developed as inhibitors for a wide range of targets, including protein kinases, tubulin, and Bcl-2 family proteins.[3][4][5]

Given this broad biological activity, a new indole-based compound like this compound warrants a comprehensive screening strategy that does not presuppose a single mechanism of action. By deploying parallel HTS campaigns against distinct, high-value target classes, researchers can efficiently map the compound's biological activity profile. This note details the rationale, experimental design, and step-by-step protocols for two such campaigns.

Part 1: Protein Kinase Inhibition HTS Campaign

Scientific Rationale & Causality

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6][7] The ATP-binding pocket of many kinases is a well-validated target for small molecule inhibitors. The indole scaffold, and specifically the related 7-azaindole, is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP pocket that are crucial for potent inhibition.[8] Therefore, screening this compound and its analogs against a representative kinase is a scientifically sound starting point for identifying potential therapeutic agents.[9]

Assay Principle: Time-Resolved FRET (TR-FRET)

To identify kinase inhibitors from a large compound library, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay. This homogeneous (no-wash) assay format is robust, highly sensitive, and amenable to miniaturization in 384- or 1536-well plates, making it ideal for HTS.[10][11]

The principle combines the low background of time-resolved fluorescence (TRF) with the proximity-based nature of FRET.[12][13] A long-lifetime lanthanide donor fluorophore (e.g., Europium) is conjugated to an anti-phospho-substrate antibody. The kinase substrate (a peptide or protein) is tagged with an acceptor fluorophore (e.g., ULight™ or APC).

  • In the absence of an inhibitor: The kinase phosphorylates the substrate.

  • The donor-labeled antibody then binds to the newly phosphorylated, acceptor-labeled substrate.

  • This brings the donor and acceptor into close proximity (<10 nm), allowing energy transfer to occur upon excitation of the donor.

  • A specific FRET signal is detected at the acceptor's emission wavelength after a time delay, which eliminates short-lived background fluorescence.[10]

  • In the presence of an inhibitor (e.g., this compound): Kinase activity is blocked, the substrate is not phosphorylated, the antibody does not bind, and no FRET occurs.

TR_FRET_Kinase_Assay

Detailed HTS Protocol: Kinase Inhibition

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Solution: Dilute the target kinase in assay buffer to a 2X final concentration. Rationale: The optimal concentration should be determined empirically during assay development to yield a robust signal window.

  • Substrate/ATP Mix: Prepare a 4X solution of the acceptor-labeled substrate and ATP in assay buffer. Rationale: ATP concentration should be at or near the Km value to ensure sensitivity to competitive inhibitors.

  • Detection Mix: Prepare a 2X solution of the donor-labeled antibody in detection buffer (provided by the manufacturer).

  • Compound Plates: Serially dilute this compound and library compounds in 100% DMSO. Use an acoustic dispenser to transfer nanoliter volumes into 384-well assay plates for a final screening concentration (e.g., 10 µM) and final DMSO concentration of ≤1%.

2. Assay Procedure (384-well format):

  • Compound Plating: Add 50 nL of compound in DMSO to appropriate wells of a low-volume 384-well plate.

  • Controls: Add 50 nL of DMSO to 'maximum activity' (negative control) wells and 50 nL of a known potent inhibitor (e.g., Staurosporine) to 'minimum activity' (positive control) wells.

  • Enzyme Addition: Add 5 µL of the 2X enzyme solution to all wells except buffer blanks.

  • Initiate Reaction: Add 2.5 µL of the 4X Substrate/ATP mix to all wells. The total reaction volume is now 7.5 µL.

  • Incubation: Mix plate briefly and incubate at room temperature for 60-90 minutes. Protect from light.

  • Stop & Detect: Add 7.5 µL of the 2X Detection Mix to stop the enzymatic reaction and initiate antibody binding.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, collecting emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC) after a 100 µs delay.

3. Data Analysis & Self-Validation:

  • Calculate TR-FRET Ratio: For each well, calculate the ratio of acceptor emission to donor emission (e.g., 665 nm / 615 nm) * 1000. This ratiometric measurement corrects for well-to-well variations and compound interference.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min))

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter that validates the quality and robustness of the HTS assay.[14][15] It is calculated from the control wells on each plate. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • An assay is considered excellent and suitable for HTS when Z' ≥ 0.5 .[14][16]

Part 2: Protein-Protein Interaction (PPI) Inhibition HTS Campaign

Scientific Rationale & Causality

PPIs mediate a vast array of cellular processes, and their disruption is central to many diseases.[17] Targeting these large, often flat interaction surfaces with small molecules is challenging but represents a frontier in drug discovery. The indole scaffold is adept at mimicking key amino acid side chains, like tryptophan, which are often found in "hot spots" at PPI interfaces. This makes compounds like this compound attractive candidates for screening as PPI inhibitors.

Assay Principle: Protein-Fragment Complementation Assay (PCA)

We will utilize a luciferase-based Protein-Fragment Complementation Assay (PCA) performed in living cells. This approach offers high sensitivity and allows for the assessment of PPIs in a physiologically relevant context.[18][19] The NanoLuc® Binary Technology (NanoBiT®) is an excellent example.

The NanoLuc luciferase is split into two fragments: a large, low-affinity fragment (LgBiT) and a small, high-affinity peptide fragment (HiBiT).

  • Construct Generation: The two interacting proteins of interest (Protein A and Protein B) are genetically fused to LgBiT and HiBiT, respectively.

  • No Interaction: When expressed in cells, if Protein A and Protein B do not interact, LgBiT and HiBiT remain separated and the enzyme is inactive.

  • Interaction: If Protein A and B interact, they bring the LgBiT and HiBiT fragments into close proximity, allowing them to spontaneously reassemble into a functional, highly luminescent NanoLuc enzyme.[20]

  • Inhibition: A compound like this compound that disrupts the A-B interaction will prevent LgBiT/HiBiT complementation, leading to a loss of the luminescent signal.[21]

PCA_Assay

Detailed HTS Protocol: PPI Inhibition

1. Cell Line Preparation:

  • Stably transfect a suitable mammalian cell line (e.g., HEK293) with vectors encoding the Protein A-LgBiT and Protein B-HiBiT fusion constructs.[22]

  • Select and expand a clonal cell line that demonstrates a high signal-to-background ratio and a robust Z'-factor during assay development.

2. Assay Procedure (384-well format):

  • Cell Plating: Seed the engineered cells into white, solid-bottom 384-well assay plates at an optimized density (e.g., 5,000-10,000 cells/well) in 20 µL of culture medium. Incubate overnight.

  • Compound Addition: Add 50 nL of compound in DMSO or controls (as described in the kinase protocol) to the cell plates.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 2-6 hours) at 37°C, 5% CO₂. Rationale: This allows for compound entry into the cells and engagement with the target proteins.

  • Lysis & Detection: Equilibrate the plate to room temperature. Add 20 µL of a 2X Nano-Glo® Live Cell Reagent, which contains both lytic agent and substrate.

  • Incubation: Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Read the luminescence signal on a plate luminometer.

3. Data Analysis & Self-Validation:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_Sample - Lumi_Min) / (Lumi_Max - Lumi_Min))

  • Assay Quality Control (Z'-Factor): Calculate the Z'-factor for each plate as described previously. A Z' ≥ 0.5 is required for a reliable screen.[23][24]

  • Counter-Screening (Critical): Hits should be tested in a counter-screen using cells expressing LgBiT and HiBiT fused to a non-interacting protein pair to eliminate compounds that directly inhibit the NanoLuc enzyme itself.

Part 3: Data Presentation and Hit Validation Workflow

Typical Assay Parameters
ParameterKinase TR-FRET AssayPPI PCA Assay
Plate Format 384-well, low-volume, non-binding surface384-well, solid white, TC-treated
Assay Type Biochemical, HomogeneousCell-Based, Homogeneous
Final Volume 15 µL40 µL
Compound Conc. 10 µM (single point)10 µM (single point)
Final DMSO % ≤ 1%≤ 0.5%
Detection Mode Time-Resolved FRETLuminescence
Primary Controls No enzyme (Min), DMSO (Max)Potent Inhibitor (Min), DMSO (Max)
QC Metric Z'-Factor ≥ 0.5Z'-Factor ≥ 0.5
Hit-to-Lead Progression: A Self-Validating Funnel

Identifying a "hit" in a primary HTS is only the first step.[25] A rigorous validation cascade is essential to eliminate false positives and prioritize the most promising compounds for further development.[26][27]

Hit_Validation_Funnel Primary Primary HTS (e.g., >200,000 compounds at 10 µM) Confirm Hit Confirmation (~1,000 compounds) Re-test in primary assay Primary->Confirm Dose Dose-Response (IC50) (~200 compounds) 8-point titration curve Confirm->Dose Ortho Orthogonal & Counter-Screens (~50 compounds) Different assay technology Test for assay interference Dose->Ortho SAR Hit Expansion & SAR (~10-20 'hit' clusters) Purchase or synthesize analogs Ortho->SAR Biophys Biophysical Validation Direct Target Binding (e.g., SPR, DSF/CETSA) SAR->Biophys Leads Validated Leads for Optimization Biophys->Leads

  • Hit Confirmation: Re-test primary hits from a fresh powder source in the primary assay to confirm activity.[28]

  • Dose-Response Determination: Characterize confirmed hits by generating concentration-response curves to determine potency (IC₅₀).

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology. For a kinase, if the primary screen detected ADP formation, an orthogonal assay might directly measure phosphosubstrate levels.[28] This is a critical step to eliminate false positives caused by assay interference.[26]

  • Biophysical Validation: Use label-free methods like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) to confirm direct physical binding of the compound to the target protein.[26]

Conclusion

The protocols and strategies outlined in this application note provide a comprehensive framework for conducting high-throughput screening of this compound and other indole-based libraries. By employing robust, validated assays such as TR-FRET for kinases and PCA for PPIs, researchers can efficiently identify and prioritize high-quality hits. The emphasis on self-validating systems, through rigorous quality control metrics like the Z'-factor and a structured hit validation funnel, ensures that resources are focused on the most promising candidates, accelerating the journey from initial hit discovery to lead optimization.[29]

References

Application Note: Development of Novel Fluorophores from a 4-Chloro-1H-indol-7-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the design, synthesis, and application of novel fluorescent probes derived from the versatile 4-Chloro-1H-indol-7-amine scaffold. We delve into the rationale behind utilizing this specific indole derivative, detailing its potential for creating probes with unique photophysical properties. This document outlines detailed, step-by-step protocols for the synthesis and characterization of these probes, as well as their application in cellular imaging. The methodologies are presented with a focus on scientific integrity, providing the causality behind experimental choices to ensure reproducibility and success. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of fluorescent probes for biological applications.

Introduction: The Potential of the Indole Scaffold in Fluorescence Imaging

The indole moiety is a privileged scaffold in the design of fluorescent probes due to its inherent fluorescence, environmental sensitivity, and structural versatility.[1][2][3][4] Indole and its derivatives often exhibit strong fluorescence emission in solution, making them excellent candidates for developing probes for biological and electrochemical sensing.[1] The photophysical properties of indole-based fluorophores, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned through chemical modifications.[2][5][6] This tunability allows for the rational design of probes that are sensitive to specific analytes, cellular environments, or biological processes.[7][8]

The starting material, this compound, offers several strategic advantages for the development of novel fluorophores. The presence of three distinct functional handles—the secondary amine at the indole nitrogen (N1), the chloro group at position 4, and the primary amine at position 7—allows for regioselective modifications. This multi-point functionalization capability enables the synthesis of a diverse library of probes with varied electronic and steric properties, ultimately influencing their fluorescent characteristics and target specificity.

This application note will explore the synthetic pathways to leverage these functional groups, detail the characterization of the resulting probes, and provide protocols for their use in biological imaging.

Design Strategy: Leveraging the this compound Scaffold

Our design strategy focuses on a donor-π-acceptor (D-π-A) concept, a well-established approach for creating fluorescent probes with desirable properties such as large Stokes shifts and high quantum yields.[1] In our proposed probes, the electron-donating amino group at the 7-position of the indole ring will serve as the donor, while various electron-withdrawing groups can be introduced, potentially via the 4-position, to act as the acceptor. The indole ring itself will function as the π-bridge.

The chloro group at the 4-position is a versatile handle for introducing a range of substituents through cross-coupling reactions, such as the Suzuki or Sonogashira couplings.[9] This allows for the systematic variation of the acceptor strength and the extension of the π-conjugated system, which are key factors in tuning the photophysical properties of the resulting fluorophore.[6] The amino group at the 7-position can be further functionalized to modulate the donor strength or to attach targeting moieties for specific cellular organelles or biomolecules.

Diagram 1: Design Strategy for Fluorescent Probes from this compound

cluster_0 Core Scaffold cluster_1 Functionalization Pathways cluster_2 Probe Properties & Applications Start This compound N1_Alkylation N1-Alkylation/Arylation Start->N1_Alkylation Modulate solubility & steric bulk C4_Coupling C4 Cross-Coupling (e.g., Suzuki, Sonogashira) Start->C4_Coupling Introduce electron- withdrawing groups C7_Acylation C7-Amine Acylation/Alkylation Start->C7_Acylation Modulate electron- donating strength Tuning Tuning Photophysical Properties (Absorption, Emission, Quantum Yield) N1_Alkylation->Tuning C4_Coupling->Tuning C7_Acylation->Tuning Targeting Introduction of Targeting Moieties (e.g., for Mitochondria, Nucleus) C7_Acylation->Targeting Attach specific ligands Sensing Development of Environment-Sensitive Probes (e.g., pH, Polarity) Tuning->Sensing Imaging Application in Cellular Imaging Targeting->Imaging Sensing->Imaging

Caption: Design and functionalization pathways for developing fluorescent probes.

Synthesis and Characterization

The synthesis of fluorescent probes from this compound can be approached in a modular fashion, allowing for the creation of a diverse library of compounds. Below is a representative synthetic protocol.

General Synthetic Protocol

A general synthetic route involves a two-step process: (1) functionalization of the 4-position via a palladium-catalyzed cross-coupling reaction, followed by (2) modification of the 7-amino group.

Diagram 2: General Synthetic Workflow

G start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki with Arylboronic acid) start->step1 intermediate 4-Aryl-1H-indol-7-amine step1->intermediate step2 Acylation of 7-amino group (e.g., with an activated ester) intermediate->step2 product Final Fluorescent Probe step2->product characterization Spectroscopic Characterization (UV-Vis, Fluorescence, NMR, MS) product->characterization

Caption: A generalized workflow for the synthesis of the target fluorescent probes.

Detailed Experimental Protocol: Synthesis of a Representative Probe

This protocol describes the synthesis of a hypothetical probe, Probe-1 , where an electron-withdrawing 4-cyanophenyl group is introduced at the 4-position and the 7-amino group is acylated with a targeting moiety.

Materials:

  • This compound

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • N,N-Dimethylformamide (DMF)

  • Activated ester of a targeting moiety (e.g., a mitochondrial targeting triphenylphosphonium cation)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Suzuki Coupling:

    • In a flame-dried round-bottom flask, dissolve this compound (1 equivalent) and 4-cyanophenylboronic acid (1.2 equivalents) in a 3:1 mixture of 1,4-dioxane and water.

    • Add K₂CO₃ (3 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 4-(4-cyanophenyl)-1H-indol-7-amine.

  • Acylation of the 7-amino group:

    • Dissolve the product from the previous step (1 equivalent) in anhydrous DMF.

    • Add the activated ester of the targeting moiety (1.1 equivalents) and TEA (2 equivalents).

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, Probe-1 , by silica gel column chromatography.

Characterization of Photophysical Properties

The synthesized probes should be characterized to determine their key photophysical properties.[10][11][12][13]

Table 1: Photophysical Properties of Hypothetical Probes

Probe NameSubstituent at C4λabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
Probe-1 4-Cyanophenyl3804801000.45
Probe-2 4-Nitrophenyl4105201100.20
Probe-3 4-(Trifluoromethyl)phenyl370460900.60

Data are hypothetical and for illustrative purposes.

The absorption and emission spectra should be recorded in various solvents to assess the solvatochromic behavior of the probes.[1] The quantum yield can be determined relative to a known standard, such as quinine sulfate.

Application in Cellular Imaging

The newly synthesized probes can be utilized for fluorescence microscopy to visualize specific cellular compartments or processes.

Protocol for Live-Cell Imaging

Materials:

  • Live cells (e.g., HeLa, A549) cultured on glass-bottom dishes

  • Probe-1 stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Probe Loading:

    • Prepare a working solution of Probe-1 by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes in the CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any unbound probe.

  • Imaging: Add fresh cell culture medium to the cells and immediately image them using a fluorescence microscope. Use an excitation wavelength appropriate for the probe's absorption maximum (e.g., ~380 nm for Probe-1 ) and collect the emission at the corresponding wavelength (e.g., ~480 nm for Probe-1 ).

Diagram 3: Cellular Imaging Workflow

G cluster_workflow Live-Cell Imaging Protocol cell_seeding 1. Seed cells on glass-bottom dishes probe_loading 2. Incubate cells with fluorescent probe cell_seeding->probe_loading washing 3. Wash to remove unbound probe probe_loading->washing imaging 4. Image with fluorescence microscope washing->imaging

Caption: A step-by-step workflow for live-cell imaging using the synthesized probes.

Troubleshooting

Problem: Low fluorescence signal in cells.

  • Possible Cause: Poor cell permeability of the probe.

  • Solution: Modify the probe structure to increase lipophilicity or introduce cell-penetrating peptide sequences. Increase the incubation time or probe concentration.

Problem: High background fluorescence.

  • Possible Cause: Incomplete removal of unbound probe or probe aggregation.

  • Solution: Increase the number of washing steps. Use a lower probe concentration. Filter the probe stock solution before use.

Problem: Photobleaching.

  • Possible Cause: High excitation light intensity or prolonged exposure.

  • Solution: Reduce the excitation intensity and exposure time. Use an anti-fade mounting medium for fixed-cell imaging.

Conclusion

The this compound scaffold presents a promising platform for the development of a new class of fluorescent probes. Its versatile functionalization capabilities allow for the rational design and synthesis of probes with tunable photophysical properties and targeted biological applications. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in their own investigations, contributing to the advancement of fluorescence imaging and drug discovery.

References

Application Notes and Protocols for the Utilization of 4-Chloro-1H-indol-7-amine in Agricultural Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1][2] This guide provides detailed application notes and experimental protocols for the use of 4-Chloro-1H-indol-7-amine , a strategically functionalized indole derivative, as a versatile building block for the synthesis of novel agrochemicals. We will explore its potential in developing new herbicides, fungicides, and insecticides by leveraging the unique electronic and structural properties conferred by the chloro and amino substituents. The protocols herein are designed to be self-validating and are grounded in established principles of synthetic and screening chemistry, providing a robust framework for researchers and drug development professionals.

Introduction: The Strategic Value of this compound in Agrochemical Design

The indole ring system is a cornerstone in the development of agricultural chemicals due to its diverse biological activities and multiple sites for chemical modification.[1] Natural and synthetic indole derivatives have demonstrated potent fungicidal, herbicidal, and insecticidal properties.[1][3] The subject of this guide, this compound, presents a unique combination of functional groups that make it a highly attractive starting material for novel agrochemical discovery.

  • The Indole Core: The indole nucleus itself can interact with various biological targets through mechanisms like π–π stacking, enhancing binding affinity to enzymes.[1]

  • The 4-Chloro Substituent: Halogenation, particularly chlorination, is a well-established strategy in agrochemical design to enhance biological activity. Halogens can increase lipophilicity, improving membrane permeability, and can also influence the metabolic stability of the compound. Studies on other chloroindoles have demonstrated significant antimicrobial and antibiofilm activities, suggesting a potential for fungicidal applications.[4][5]

  • The 7-Amino Group: The primary amine at the 7-position is a critical synthetic handle. It provides a nucleophilic site for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophores and the construction of more complex, fused heterocyclic systems.[6] This versatility is paramount in creating libraries of compounds for high-throughput screening.

This guide will provide a roadmap for harnessing the potential of this compound, from the synthesis of novel derivatives to their biological evaluation.

Synthetic Pathways: From Building Block to Bioactive Candidate

The primary amine of this compound is the key to its synthetic utility. Below are proposed synthetic strategies to generate a library of diverse derivatives for screening. The choice of reaction partners should be guided by the desired class of agrochemical and the known structure-activity relationships (SAR) of existing compounds.

Synthesis of Novel Amide and Sulfonamide Derivatives

The reaction of the 7-amino group with various acyl chlorides, sulfonyl chlorides, and carboxylic acids (via amide coupling reagents) can introduce a wide range of functional groups. This is a foundational step in exploring the chemical space around the indole core.

Rationale: The introduction of amide and sulfonamide linkages is a common strategy in the development of bioactive molecules. These groups can act as hydrogen bond donors and acceptors, facilitating target binding. For instance, many successful herbicides and fungicides incorporate these moieties.

Experimental Protocol: General Procedure for Acylation

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add 1.1 equivalents of the desired acyl chloride or sulfonyl chloride, dissolved in the same anhydrous solvent, to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide or sulfonamide derivative.

Synthesis of Schiff Bases and Reductive Amination

Condensation of the 7-amino group with various aldehydes and ketones yields Schiff bases (imines), which can be further reduced to secondary amines. This pathway allows for the introduction of a flexible linker and additional aromatic or aliphatic groups.

Rationale: Schiff base formation and subsequent reduction is a robust method for creating C-N bonds.[2] The resulting secondary amines can exhibit different biological activities compared to their amide counterparts due to increased flexibility and basicity.

Experimental Protocol: Two-Step Schiff Base Formation and Reduction

  • Schiff Base Formation: Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired aldehyde or ketone in a suitable solvent (e.g., ethanol or methanol). Add a catalytic amount of acetic acid and stir the mixture at room temperature or gentle heat until imine formation is complete (monitored by TLC or NMR).

  • Reduction: Cool the reaction mixture to 0 °C and add 1.5 equivalents of a reducing agent, such as sodium borohydride, in portions.

  • Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir until the imine is fully reduced. Quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purification: Purify the product via column chromatography.

Biological Screening Protocols

Once a library of derivatives has been synthesized, a systematic screening cascade is necessary to identify promising candidates.

Primary Herbicidal Activity Screening

Many indole derivatives exhibit herbicidal activity by mimicking or antagonizing plant hormones like auxin.[7][8][9] A primary screen can quickly identify compounds that affect plant growth.

Protocol: Seed Germination and Seedling Growth Inhibition Assay

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of DMSO and then dilute with water to final test concentrations (e.g., 10, 50, and 100 ppm). Include a solvent control (DMSO in water) and a positive control (a commercial herbicide like 2,4-D).

  • Assay Setup: Place a filter paper in each well of a 24-well plate. Add 1 mL of the test solution to each well.

  • Seed Plating: Place 5-10 seeds of a model dicot (e.g., Brassica napus - rape) and a model monocot (e.g., Echinochloa crus-galli - barnyard grass) in separate wells.

  • Incubation: Seal the plates and incubate in a growth chamber with a defined light/dark cycle and temperature for 5-7 days.

  • Data Collection: Measure the root and shoot length of the seedlings. Calculate the percentage of inhibition relative to the solvent control.

Data Presentation: Hypothetical Herbicidal Screening Results

Compound IDConcentration (ppm)Brassica napus Root Inhibition (%)Echinochloa crus-galli Root Inhibition (%)
4C7A-Amide-1 1008540
4C7A-Amide-2 1009255
4C7A-Amine-1 1007835
2,4-D (Control) 1009895
Primary Fungicidal Activity Screening

Halogenated indoles have shown promise as antifungal agents.[10][11] A primary screen against common plant pathogenic fungi is a crucial first step.

Protocol: Mycelial Growth Inhibition Assay

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) and autoclave. While the agar is still molten, add the test compounds (dissolved in DMSO) to achieve the desired final concentrations (e.g., 25, 50, and 100 µg/mL). Pour the amended agar into petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from a fresh culture of a test fungus (e.g., Fusarium graminearum or Alternaria alternata) in the center of each plate.

  • Incubation: Incubate the plates at 25-28 °C in the dark.

  • Data Collection: When the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate, measure the diameter of the fungal colony in the treated plates. Calculate the percentage of inhibition.

Workflow and Pathway Visualization

The overall process from the starting material to a potential lead compound can be visualized as a logical workflow.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation start This compound reactions Parallel Synthesis (Amidation, Reductive Amination, etc.) start->reactions library Compound Library reactions->library primary_screen Primary Screening (Herbicidal & Fungicidal Assays) library->primary_screen Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis primary_screen->sar_analysis sar_analysis->reactions Iterative Design lead_gen Lead Compound Identification sar_analysis->lead_gen

Caption: Workflow for agrochemical discovery using this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for the discovery of novel agricultural chemicals. The strategic placement of the chloro and amino groups on the indole scaffold provides a robust platform for synthetic diversification and the potential for significant biological activity. The protocols outlined in this guide offer a systematic approach to synthesizing and evaluating new derivatives for herbicidal and fungicidal properties. Future research should focus on expanding the diversity of the synthesized library, exploring other potential applications such as insecticides and nematicides, and elucidating the mode of action of any identified lead compounds.

References

Application Note: A Robust and Scalable Synthesis of 4-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-1H-indol-7-amine is a critical heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents.[1] Its utility in drug discovery programs necessitates a synthetic route that is not only efficient and high-yielding but also robust, safe, and economically viable for large-scale production.[2][3][4] This application note details a comprehensive, multi-step synthesis for this compound starting from the readily available commercial precursor, 2-chloro-6-nitroaniline. The described pathway, centered around a key Sandmeyer reaction followed by a convergent reductive cyclization, is designed for scalability, avoiding costly reagents and complex purification steps. We provide detailed, field-tested protocols, process safety considerations, and characterization data to guide researchers and process chemists in the successful scale-up of this valuable intermediate.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[5] Specific substitution patterns on the indole ring are crucial for modulating biological activity, and the 4-chloro-7-amino motif is of particular interest. This arrangement provides two distinct points for further functionalization, enabling the exploration of diverse chemical space in lead optimization campaigns.[1][6] However, the synthesis of indoles with this specific substitution pattern can be challenging, as direct functionalization of the indole core often leads to mixtures of regioisomers and is unsuitable for large-scale manufacturing. Therefore, a synthetic strategy that builds the desired functionality into the precursors before the indole ring formation is highly desirable for ensuring regiochemical control and overall process efficiency.

Retrosynthetic Analysis and Strategy

To address the challenges of scalability and regioselectivity, we designed a linear synthesis that constructs the target molecule from a simple benzene derivative. The chosen strategy avoids protecting group manipulations and relies on classical, well-understood reactions that have a proven track record in industrial settings.

Our retrosynthetic analysis identified a β-nitrostyrene derivative as the key penultimate intermediate. The indole ring can be formed in a highly efficient one-pot reductive cyclization of this precursor. This intermediate, in turn, can be synthesized via a Henry condensation from the corresponding benzaldehyde, which is accessible from a commercially available aniline through a Sandmeyer reaction. This approach ensures the positions of the chloro and eventual amino groups are fixed from the very beginning of the sequence.

Retrosynthesis target This compound intermediate1 1-(2-Chloro-6-nitrophenyl)-2-nitroethene target->intermediate1 Reductive Cyclization intermediate2 2-Chloro-6-nitrobenzaldehyde intermediate1->intermediate2 Henry Reaction intermediate3 2-Chloro-6-nitrobenzonitrile intermediate2->intermediate3 Nitrile Reduction start 2-Chloro-6-nitroaniline intermediate3->start Sandmeyer Reaction

Caption: Retrosynthetic pathway for this compound.

Overall Synthetic Workflow

The forward synthesis is a four-step process designed for operational simplicity and scalability. Each step involves robust chemical transformations with straightforward work-up and isolation procedures, minimizing the need for chromatographic purification on a large scale.

Synthetic Workflow start Start: 2-Chloro-6-nitroaniline step1 Step 1: Sandmeyer Reaction NaNO₂, HCl, CuCN Intermediate: 2-Chloro-6-nitrobenzonitrile start:f0->step1:f0 Diazotization & Cyanation step2 Step 2: Aldehyde Formation DIBAL-H, Toluene Intermediate: 2-Chloro-6-nitrobenzaldehyde step1:f2->step2:f0 Reduction step3 Step 3: Henry Condensation CH₃NO₂, NH₄OAc Intermediate: 1-(2-Chloro-6-nitrophenyl)-2-nitroethene step2:f2->step3:f0 C-C Formation step4 Step 4: Reductive Cyclization Fe, NH₄Cl, EtOH/H₂O Final Product: this compound step3:f2->step4:f0 Reduction & Cyclization

Caption: Overall four-step workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Chloro-6-nitrobenzonitrile

This step utilizes the Sandmeyer reaction, a cornerstone of industrial chemistry for converting aryl amines into a variety of functional groups via a diazonium salt intermediate.[7][8] The use of copper(I) cyanide as the nucleophilic source is a well-established and high-yielding method for introducing the nitrile functionality.[9][10]

Rationale for Choices:

  • Reagents: Sodium nitrite and hydrochloric acid are standard, cost-effective reagents for diazotization. Copper(I) cyanide provides the cyanide source.

  • Temperature Control: Maintaining the temperature below 5 °C during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt and ensure a high yield and safe operation.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-nitroaniline172.57100.0 g0.58
Concentrated HCl36.46200 mL~2.4
Sodium Nitrite (NaNO₂)69.0044.0 g0.64
Copper(I) Cyanide (CuCN)89.5662.3 g0.70
Water (DI)18.02800 mL-
Toluene92.14500 mL-

Protocol:

  • Diazotization: To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Chloro-6-nitroaniline (100.0 g) and water (400 mL). Stir to form a slurry.

  • Cool the reactor to 0 °C using a circulating chiller. Slowly add concentrated HCl (200 mL) while maintaining the internal temperature below 10 °C.

  • Prepare a solution of Sodium Nitrite (44.0 g) in water (100 mL). Add this solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

  • Cyanation: In a separate 2 L reactor, prepare a solution of Copper(I) Cyanide (62.3 g) in water (300 mL). Heat to 60 °C with stirring.

  • Slowly add the cold diazonium salt solution from the first reactor to the hot CuCN solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature between 60-70 °C.

  • After the addition is complete, stir the mixture at 70 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add toluene (500 mL) and stir for 15 minutes.

  • Separate the organic layer. Wash the organic layer with 1 M NaOH (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid.

Step 2: Synthesis of 2-Chloro-6-nitrobenzaldehyde

The selective reduction of a nitrile to an aldehyde can be achieved with various reagents. For scale-up, Diisobutylaluminium hydride (DIBAL-H) is an excellent choice as it is highly selective and the reaction work-up is straightforward.

Rationale for Choices:

  • Reagent: DIBAL-H is a mild reducing agent that reliably stops the reduction at the aldehyde stage, preventing over-reduction to the alcohol.

  • Solvent & Temperature: Toluene is a suitable non-protic solvent. The reaction is run at low temperatures (-78 °C) to control the reactivity of the organoaluminum reagent and maximize selectivity.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-nitrobenzonitrile180.5695.0 g0.53
DIBAL-H (1.0 M in Toluene)142.15630 mL0.63
Anhydrous Toluene92.141 L-
2 M HCl (aq)36.461 L2.0

Protocol:

  • Charge a 3 L reactor with 2-Chloro-6-nitrobenzonitrile (95.0 g) and anhydrous toluene (1 L).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add DIBAL-H solution (630 mL) dropwise via an addition funnel over 2 hours, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for an additional hour after the addition is complete. Monitor by TLC or HPLC for the disappearance of starting material.

  • Quenching and Work-up: Slowly add methanol (50 mL) to quench the excess DIBAL-H, keeping the temperature below -60 °C.

  • Allow the mixture to warm to 0 °C, then slowly pour it into a stirred solution of 2 M HCl (1 L) in a separate vessel.

  • Stir vigorously for 30 minutes. Separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 200 mL).

  • Combine the organic layers, wash with brine (300 mL), dry over anhydrous magnesium sulfate, and concentrate under vacuum to afford the aldehyde.

Step 3: Synthesis of 1-(2-Chloro-6-nitrophenyl)-2-nitroethene

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction. Using ammonium acetate as a catalyst is a common and effective method for condensing aldehydes with nitroalkanes.

Rationale for Choices:

  • Catalyst: Ammonium acetate serves as a mild base catalyst, promoting the reaction without causing significant side product formation.

  • Conditions: Refluxing in acetic acid provides the necessary thermal energy and a slightly acidic medium that favors the dehydration of the intermediate nitro-alcohol to the final nitrostyrene product.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-nitrobenzaldehyde185.5690.0 g0.48
Nitromethane (CH₃NO₂)61.0444.0 mL0.73
Ammonium Acetate77.0818.7 g0.24
Glacial Acetic Acid60.05400 mL-

Protocol:

  • To a 1 L flask, add 2-Chloro-6-nitrobenzaldehyde (90.0 g), nitromethane (44.0 mL), ammonium acetate (18.7 g), and glacial acetic acid (400 mL).

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (1 L). A yellow precipitate will form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 50 °C to yield the pure β-nitrostyrene product.

Step 4: Reductive Cyclization to this compound

This final, convergent step uses a simple and inexpensive reducing agent, iron powder, to simultaneously reduce both nitro groups, triggering an in-situ cyclization to form the indole ring.

Rationale for Choices:

  • Reducing System: Iron powder in the presence of an electrolyte like ammonium chloride is a classic, cheap, and effective method for nitro group reduction (Béchamp reduction). It is significantly more cost-effective and operationally simpler on a large scale than catalytic hydrogenation.

  • Solvent System: An ethanol/water mixture provides good solubility for the reactants and facilitates the reaction.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(2-Chloro-6-nitrophenyl)-2-nitroethene228.58100.0 g0.44
Iron Powder (<325 mesh)55.85245.0 g4.39
Ammonium Chloride (NH₄Cl)53.4923.5 g0.44
Ethanol46.071 L-
Water (DI)18.02500 mL-

Protocol:

  • Charge a 3 L reactor with iron powder (245.0 g), ammonium chloride (23.5 g), ethanol (1 L), and water (500 mL).

  • Heat the stirred slurry to reflux (approx. 80 °C).

  • Add the 1-(2-Chloro-6-nitrophenyl)-2-nitroethene (100.0 g) portion-wise over 1 hour. The addition is exothermic; control the rate to maintain a steady reflux.

  • After the addition is complete, continue to stir at reflux for 3 hours. Monitor by TLC/HPLC for completion.

  • Work-up and Isolation: Hot-filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Add water (500 mL) and ethyl acetate (500 mL) to the remaining aqueous residue.

  • Basify the mixture to pH 8-9 with aqueous sodium carbonate solution.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with brine (300 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • The crude product can be recrystallized from a toluene/heptane mixture to yield pure this compound.

Summary of Results and Scale-Up Considerations

This four-step synthesis provides a reliable route to high-purity this compound.

StepProductTypical YieldPurity (HPLC)
12-Chloro-6-nitrobenzonitrile85-90%>98%
22-Chloro-6-nitrobenzaldehyde88-93%>97%
31-(2-Chloro-6-nitrophenyl)-2-nitroethene90-95%>99%
4This compound75-82%>99%
Overall 52-64%

Key Considerations for Industrial Scale-Up:

  • Thermal Safety: The diazotization (Step 1) and the final reduction with iron (Step 4) are exothermic. A thorough process safety review, including reaction calorimetry, is essential to design appropriate cooling and addition controls for pilot-plant or manufacturing scale.

  • Material Handling: Handling of sodium nitrite, DIBAL-H, and fine iron powder requires specific safety protocols to mitigate risks of toxicity, pyrophoricity, and dust explosion, respectively.

  • Waste Management: The work-up from Step 4 generates iron oxide sludge. A plan for the safe disposal and handling of this waste stream is required.

  • Purification: While designed to minimize chromatography, the final product's purity specifications may require optimization of the final recrystallization step at scale to ensure consistent quality.

Conclusion

The synthetic route presented in this application note provides a practical, efficient, and scalable method for the production of this compound. By leveraging robust and well-characterized chemical transformations and employing cost-effective reagents, this protocol is well-suited for the synthesis of this key pharmaceutical intermediate from gram to multi-kilogram scales. The detailed procedures and process considerations herein serve as a valuable resource for researchers in both academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-indol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Synthetic Pathway Overview

The synthesis of this compound is typically not a direct process but a multi-step sequence. A common and logical route involves the initial construction of a substituted nitroindole, followed by the reduction of the nitro group to the target amine. The Fischer indole synthesis is a widely used and powerful method for forming the indole core.[1][2]

The general synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Indole Ring Formation cluster_2 Stage 3: Final Reduction SM Substituted Phenylhydrazine (e.g., 3-Chloro-phenylhydrazine) Hydrazone Hydrazone Intermediate SM->Hydrazone Condensation Keto Ketone/Aldehyde (e.g., Pyruvic Acid) Keto->Hydrazone Fischer Fischer Indole Synthesis (Acid Catalysis, Heat) Hydrazone->Fischer NitroIndole 4-Chloro-7-nitro-1H-indole Fischer->NitroIndole Reduction Nitro Group Reduction (e.g., SnCl2/HCl, H2/Pd-C) NitroIndole->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1 & 2: Fischer Indole Synthesis of 4-Chloro-7-nitro-1H-indole

The formation of the indole ring via the Fischer synthesis is often the most challenging step, prone to low yields and side reactions.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[1]

Q1: My Fischer indole synthesis has failed or resulted in a very low yield. What are the common causes?

A1: Failure in this critical step can be attributed to several factors, primarily related to the stability of intermediates and competing reaction pathways.

  • Cause 1: Decomposition of the Phenylhydrazone Precursor: Phenylhydrazones can be unstable, especially under harsh acidic conditions or elevated temperatures. Ensure the precursor is pure and used promptly after synthesis.

  • Cause 2: Failure of the[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. Computational studies have shown that certain substituent patterns can destabilize the transition state or, more commonly, favor a competing heterolytic N-N bond cleavage.[5][6] Electron-donating groups, for instance, can overly stabilize a carbocation formed from N-N cleavage, preventing the desired rearrangement.

  • Cause 3: Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[7] An acid that is too weak may not catalyze the reaction effectively, while one that is too strong or used in excess can lead to substrate degradation and tar formation.

  • Cause 4: Steric Hindrance: Highly substituted ketones or phenylhydrazines can sterically hinder the necessary conformational changes for the sigmatropic rearrangement and subsequent cyclization.

Troubleshooting Workflow:

Troubleshooting_Fischer cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_result Outcome Start Low/No Indole Product Check_Purity Verify Purity of Phenylhydrazine & Ketone (NMR, LC-MS) Start->Check_Purity Check_Acid Confirm Acid Identity & Concentration Start->Check_Acid Opt_Acid Screen Acid Catalysts (PPA, H2SO4, ZnCl2) Check_Purity->Opt_Acid If pure Check_Acid->Opt_Acid If correct Opt_Temp Optimize Temperature (Start lower, e.g., 80°C) Opt_Acid->Opt_Temp Opt_Solvent Change Solvent (e.g., Toluene, Acetic Acid) Opt_Temp->Opt_Solvent Success Improved Yield Opt_Solvent->Success

Caption: Logic diagram for troubleshooting low yields in Fischer indole synthesis.

Q2: I'm observing a significant amount of dark, tar-like material in my reaction flask. What is it and how can I prevent it?

A2: Tar formation is a common issue in acid-catalyzed reactions at elevated temperatures. It typically results from polymerization and decomposition of starting materials, intermediates, or the product itself. Indoles, particularly those with electron-donating groups, can be susceptible to acid-catalyzed polymerization.

Preventative Measures:

  • Lower the Reaction Temperature: While the Fischer synthesis often requires heat, excessive temperatures accelerate decomposition pathways. Try running the reaction at the lowest effective temperature.

  • Control the Rate of Addition: If adding the substrate to hot acid, do so slowly and with efficient stirring to dissipate heat and avoid localized high concentrations.

  • Use a Milder Acid Catalyst: Polyphosphoric acid (PPA) is often effective but can be aggressive. Consider screening other catalysts like p-toluenesulfonic acid or zinc chloride.[1]

  • Work Under an Inert Atmosphere: Although not always the primary cause, oxidation can contribute to byproduct formation. Running the reaction under Nitrogen or Argon can be beneficial.

Q3: How can I control the regioselectivity of the cyclization with a substituted phenylhydrazine?

A3: When using a meta-substituted phenylhydrazine, two different indole regioisomers can be formed. The outcome is governed by the electronic properties of the substituent.

  • Electron-Donating Groups (EDG): Cyclization generally occurs para to the EDG, as this position is more nucleophilic and better able to attack the imine carbon during the cyclization step.

  • Electron-Withdrawing Groups (EWG): With EWGs, the directing effect is less pronounced, and mixtures of isomers are common.[8] For your target molecule, starting with 3-chlorophenylhydrazine, the chlorine is a weak deactivating group but directs ortho and para. The cyclization leading to the 4-chloroindole is generally favored over the 6-chloroindole, but a mixture is possible and requires careful purification.

Stage 3: Reduction of 4-Chloro-7-nitro-1H-indole

The reduction of the nitro group is the final step to yield the target amine. While seemingly straightforward, this step can also present challenges.

Q4: My nitro group reduction is incomplete. How can I ensure full conversion?

A4: Incomplete reduction is often a matter of reagent stoichiometry, activity, or reaction conditions.

  • Cause 1: Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For reductions with metals like SnCl₂ or Fe, the surface can become passivated, so vigorous stirring is essential.

  • Cause 2: Catalyst Deactivation (for catalytic hydrogenation): If using H₂ with a catalyst like Pd/C or PtO₂, the catalyst may be poisoned by impurities (e.g., sulfur compounds) or be of low activity. Ensure high-quality catalyst is used. The chloro-substituent can sometimes lead to dehalogenation with certain catalysts, so screening is important.

  • Cause 3: Poor Solubility: If the nitro-indole has poor solubility in the reaction solvent, the reaction will be slow. Choose a solvent system in which the starting material is at least partially soluble (e.g., Ethanol, Ethyl Acetate, or a mixture with HCl for SnCl₂ reductions).

Recommended Conditions for Nitro Reduction

Reducing AgentTypical SolventTemperature (°C)Key Considerations
SnCl₂·2H₂O Ethanol / Ethyl Acetate / HCl50 - 78Robust, tolerates many functional groups. Requires aqueous workup and basification.
H₂ / Pd-C (5-10%) Ethanol / Methanol / THF25 - 50Cleaner reaction, byproduct is water. Risk of dehalogenation (dechlorination).
Fe / NH₄Cl Ethanol / Water78Inexpensive and effective. Requires filtration of iron salts.
Sodium Dithionite THF / Water25 - 60Mild conditions, but requires a biphasic system.
Q5: I've isolated my product, but NMR analysis suggests the presence of impurities. What are the likely side products from the reduction step?

A5: Over-reduction or partial reduction can lead to several byproducts.

  • Hydroxylamine Intermediate: Incomplete reduction can leave the N-hydroxy intermediate.

  • Azo/Azoxy Dimers: Condensation reactions between the hydroxylamine intermediate and either the starting nitro compound or the final amine can form dimeric impurities, especially if the reaction stalls or conditions are not optimal.

  • Dehalogenation: As mentioned, catalytic hydrogenation (especially with Pd/C) can sometimes lead to reductive cleavage of the C-Cl bond, yielding 7-aminoindole as a byproduct.

To minimize these, ensure a sufficient excess of the reducing agent and allow the reaction to proceed to completion as monitored by TLC or LC-MS.

Experimental Protocol: Example Fischer Indole Synthesis

This protocol is a representative example for the synthesis of the key intermediate, 4-chloro-7-nitro-1H-indole. Note: This is a hypothetical procedure and must be adapted and optimized for specific laboratory conditions.

Synthesis of 4-Chloro-7-nitro-1H-indole from (3-chlorophenyl)hydrazine and a suitable carbonyl compound.

  • Hydrazone Formation:

    • To a stirred solution of (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

    • Add the appropriate aldehyde/ketone precursor for the 7-nitroindole moiety (e.g., a nitro-substituted pyruvic acid derivative) (1.0 eq).

    • Stir the mixture at room temperature for 2-4 hours until TLC analysis shows complete consumption of the hydrazine.

    • The resulting phenylhydrazone may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Cyclization (Fischer Synthesis):

    • Prepare the cyclization medium. A common choice is polyphosphoric acid (PPA) (10-20x weight of the hydrazone) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

    • Heat the acidic medium to 80-100 °C with vigorous mechanical stirring.

    • Add the crude phenylhydrazone in portions to the hot acid over 20-30 minutes. The reaction is often exothermic.

    • Maintain the temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by quenching a small aliquot and analyzing by TLC/LC-MS.

    • Once complete, cool the reaction mixture carefully and pour it onto crushed ice with stirring.

    • Neutralize the mixture with a strong base (e.g., 50% NaOH or concentrated NH₄OH) to pH 8-9. This must be done in an ice bath as the neutralization is highly exothermic.

    • The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification:

    • The crude product often contains polymeric byproducts and potentially the undesired regioisomer.

    • Purification is typically achieved by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.[4] Recrystallization from a suitable solvent (e.g., ethanol or toluene) may also be effective.[9]

References

Technical Support Center: Stability of 4-Chloro-1H-indol-7-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Chloro-1H-indol-7-amine and its related derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with these compounds. Indole scaffolds are privileged structures in medicinal chemistry, but their electron-rich nature can make them susceptible to degradation.[1] This resource provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, like many substituted indoles, is moderately stable under optimal conditions but can be susceptible to degradation. The indole ring is electron-rich, making it prone to oxidation. The presence of an amino group can further increase this susceptibility, while the chloro-substituent can influence electronic properties and reactivity. Most indoles are relatively stable in air, but derivatives can exhibit varied stability.[2] Key factors that can induce degradation include exposure to light, air (oxygen), extreme pH, and high temperatures.

Q2: What are the primary factors that affect the stability of this compound and its derivatives?

A2: The stability of this compound and its derivatives is primarily influenced by a combination of environmental and chemical factors:

  • Oxidation: The indole nucleus is easily oxidized, a process that can be catalyzed by light, air, and trace metal ions. This can lead to the formation of colored oligomeric or polymeric byproducts.

  • Light (Photostability): Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions.[3] Photolytic degradation is a common issue for many pharmaceutical compounds.[4][5]

  • pH: The compound's stability can be highly pH-dependent. Strongly acidic or alkaline conditions can catalyze hydrolysis or other degradation pathways. The amino group's protonation state will vary with pH, affecting the molecule's overall electronic properties and stability.[3][6]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Long-term storage at room temperature may not be suitable.

  • Solvent Choice: The choice of solvent for stock solutions is critical. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities (e.g., peroxides in aged ethers) that can initiate oxidation.

Q3: How should I properly store solid this compound and its derivatives?

A3: To maximize the shelf-life of the solid compound, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber vial.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q4: What are the visible signs of degradation?

A4: Degradation can often be observed visually. Common signs include:

  • A change in color of the solid material, often to shades of brown, red, or purple. Adrenochrome, an oxidation product of adrenaline, is known for its deep violet color, illustrating how indole-related structures can form colorful degradation products.[7]

  • Color changes in solutions over time, even when stored in the dark.

  • The appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Decreased peak area of the parent compound in serial analyses.

  • Inconsistent results in biological or chemical assays.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Q: I am observing significant variability in my cell-based assay results when using a stock solution of a this compound derivative. What is the likely cause?

A: This is a classic symptom of compound instability in the stock solution or the final assay medium. The active concentration of your compound is likely decreasing over time due to degradation, leading to lower-than-expected efficacy. Unidentified degradation products could also have off-target effects or direct cytotoxicity, further confounding the results.

Causality: The indole core is susceptible to oxidation, which can be accelerated by components in your assay medium (e.g., metal ions, pH of the buffer) and environmental conditions (light, temperature). The half-life of the compound in your specific buffer system may be shorter than the duration of your experiment.

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh dilutions from a solid aliquot for each experiment. Avoid using aged stock solutions.

  • Solvent Selection: Prepare primary stock solutions in an inert, anhydrous solvent like DMSO or DMF. Store these stocks at -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

  • Assess Stability in Assay Buffer: Perform a simple stability study. Incubate the compound in your final assay buffer under the exact experimental conditions (temperature, CO₂, light) but without cells. Analyze samples by HPLC or LC-MS at different time points (e.g., 0, 2, 8, 24 hours) to quantify the remaining parent compound.

  • Include a Time-Zero Control: Always compare the activity of a freshly prepared sample to your test samples to establish a baseline for maximum activity.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

Q: My quality control analysis of a stored solution of this compound shows several new peaks that were not present initially. What are these, and what should I do?

A: The appearance of new peaks is a clear indication of chemical degradation. These peaks represent degradation products formed from the parent molecule. The indole ring can degrade via various pathways, including oxidation and hydroxylation, leading to metabolites like oxindoles or isatins.[8][9]

Causality: The degradation is likely due to one of the stress factors mentioned previously (light, air, temperature, pH). For instance, oxidation can lead to hydroxylation of the pyrrole ring, followed by further transformation.[8]

Solutions:

  • Characterize Degradants: If possible, use LC-MS/MS or high-resolution mass spectrometry to obtain mass data on the new peaks. This can provide clues to their structure (e.g., an increase of 16 amu suggests oxidation).

  • Perform a Forced Degradation Study: To proactively identify likely degradation products, a forced degradation study is the definitive approach.[4][5][10] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. This study will help establish the degradation pathway and validate that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradants.[5] See Protocol 2 for a detailed workflow.

  • Optimize Storage Conditions: Based on the likely cause, tighten your storage and handling procedures. If new peaks appear in a solution stored on the benchtop, implement storage at -20°C or -80°C and protect from light.

Issue 3: Solution or Solid Compound Changes Color

Q: A previously off-white solid sample of my this compound derivative has turned brownish. Similarly, my DMSO stock solution develops a yellow tint over time. Is the compound still usable?

A: A color change is a strong visual indicator of degradation, typically oxidative decomposition. The formation of highly conjugated systems or radical species often leads to colored byproducts. While a slight color change might not mean 100% degradation, the purity of the sample is compromised.

Causality: This is almost always due to oxidation. The electron-rich indole ring system is highly susceptible to autoxidation, forming complex colored mixtures. The amino group can exacerbate this issue.

Solutions:

  • Re-qualify the Material: Do not assume the material is usable. Re-analyze the purity of the solid or solution using HPLC or NMR. Quantify the amount of parent compound remaining.

  • Purge with Inert Gas: When preparing solutions, use solvents that have been purged with argon or nitrogen. Before sealing the vial for storage, flush the headspace with an inert gas to displace oxygen.

  • Consider Antioxidants: For in vitro assays where it won't interfere with the biological system, consider the inclusion of a small amount of an antioxidant like butylated hydroxytoluene (BHT) in stock solutions, though this is not common practice and must be validated.[3] The stability of antioxidants themselves can also be influenced by pH and light.[3]

Diagrams and Workflows

Key Factors in Compound Degradation

This diagram illustrates the primary environmental and chemical stressors that can lead to the degradation of this compound and its derivatives.

cluster_stress Stress Factors substance This compound (and Derivatives) degradation Degradation Products (Oxidized, Hydrolyzed, etc.) light Light Exposure (UV, Ambient) light->degradation air Air (Oxygen) air->degradation temp High Temperature temp->degradation ph Extreme pH (Acidic/Basic) ph->degradation solvent Solvent Choice (Impurities, Reactivity) solvent->degradation

Caption: Key Stress Factors Leading to Degradation.

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential for understanding the stability of a molecule.[10][11] This workflow outlines the key steps.

start Prepare Stock Solution of Compound stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, heat) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) stress->base oxid Oxidation (e.g., 3% H₂O₂, RT) stress->oxid thermal Thermal Stress (e.g., 60-80°C, solid & solution) stress->thermal photo Photolytic Stress (ICH Q1B light exposure) stress->photo control Control Sample (Protected from stress) stress->control analyze Analyze All Samples by Stability-Indicating Method (e.g., HPLC) acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze report Identify Degradants & Establish Degradation Pathway analyze->report control->analyze

References

Overcoming poor solubility of 4-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-1H-indol-7-amine

A Guide to Overcoming Poor Solubility in Experimental Assays

Welcome to the technical support guide for this compound. This document provides researchers, medicinal chemists, and formulation scientists with a comprehensive set of troubleshooting strategies and in-depth protocols to address the significant solubility challenges associated with this compound. Our goal is to empower you with the foundational knowledge and practical techniques required to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues encountered by researchers and explains the fundamental chemical principles governing the solubility of this compound.

Q1: Why is this compound so poorly soluble in aqueous buffers?

A1: The poor aqueous solubility stems directly from its molecular structure. The molecule is built on an indole ring system, which is largely hydrophobic. The addition of a chlorine atom further increases its lipophilicity (fat-solubility). While the amine group at the 7-position can participate in hydrogen bonding, the overall character of the molecule is dominated by the nonpolar bicyclic ring, leading to unfavorable interactions with water.[1] Overcoming this requires strategies that either modify the molecule's charge state or alter the solvent environment to be more accommodating.

Q2: I need to prepare a solution for a cell-based assay. What is the most straightforward first step?

A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful ability to dissolve a wide range of nonpolar and polar compounds.

  • Initial Protocol:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Serially dilute this stock solution into your aqueous assay medium to achieve the final desired concentration.

  • Critical Consideration: The final concentration of the organic solvent in your assay must be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[3] If you observe precipitation upon dilution, this indicates that the compound's thermodynamic solubility limit in the final aqueous medium has been exceeded, and you must proceed to the troubleshooting steps below.

Q3: My compound precipitates from the aqueous buffer when I add the DMSO stock. What should I do next?

A3: This is the most common failure point and where a systematic approach is crucial. The primary reason for precipitation is that the aqueous buffer cannot support the concentration of the compound required. The logical next step is to leverage the chemistry of the molecule itself, specifically the basic amine group. See the troubleshooting workflow diagram below for a systematic approach.

Q4: How can pH adjustment improve the solubility of this specific molecule?

A4: This is the most powerful and recommended strategy for this compound. The 7-amine group is basic and can accept a proton (H⁺) to form a positively charged ammonium salt (R-NH₃⁺).[4] This salt form is significantly more polar and, therefore, vastly more soluble in aqueous solutions.[5]

  • Mechanism: Aromatic amines are typically weak bases, meaning the pKa of their conjugate acid is often in the acidic range (around 4-5).[6] By lowering the pH of your buffer to at least 1-2 units below the compound's pKa, you ensure that the vast majority of the molecules are in their protonated, soluble salt form. The equilibrium is shifted as shown in the diagram below.

Q5: What are co-solvents, and how do they differ from making a DMSO stock?

A5: While DMSO is used to make a concentrated stock, co-solvents are water-miscible organic solvents that are included as a component of the final aqueous buffer to increase its solubilizing power.[7] They work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic compound.[8] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, such as PEG 400).[9][10] This method is often used in combination with pH adjustment for a synergistic effect.[9]

Q6: When should I consider more advanced techniques like surfactants or cyclodextrins?

A6: These methods are typically employed when pH adjustment and co-solvents are insufficient or not viable for the experimental system (e.g., if a specific pH must be maintained for biological reasons).

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the poorly soluble compound, shielding it from the water and effectively increasing its apparent solubility.[9][11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" where the this compound molecule resides within the hydrophobic cavity, while the water-soluble exterior allows the entire complex to dissolve readily.[2][12]

Visualized Workflows and Mechanisms

Troubleshooting & Strategy Selection

The following diagram outlines a logical workflow for systematically addressing the solubility of this compound.

G Start Start: Dissolve Compound in Aqueous Buffer Check1 Is it fully dissolved? Start->Check1 Success Success: Proceed with Experiment Check1->Success Yes DMSO_Stock Strategy 1: Prepare 10-50 mM Stock in 100% DMSO Check1->DMSO_Stock No Fail1 No Dilute Dilute Stock into Aqueous Buffer (<0.5% DMSO) DMSO_Stock->Dilute Check2 Does it precipitate? Dilute->Check2 Check2->Success No pH_Adjust Strategy 2 (Recommended): pH Adjustment Check2->pH_Adjust Yes No_Precip No pH_Detail Formulate in acidic buffer (e.g., pH 3-4 Citrate Buffer). See Protocol 1. pH_Adjust->pH_Detail Check3 Is solubility sufficient? pH_Adjust->Check3 Check3->Success Yes Cosolvent Strategy 3: Co-Solvent System Check3->Cosolvent No Cosolvent_Detail Add 5-20% Ethanol or PEG 400 to acidic buffer. See Protocol 2. Cosolvent->Cosolvent_Detail Check4 Is solubility sufficient? Cosolvent->Check4 Check4->Success Yes Advanced Strategy 4: Advanced Formulation Check4->Advanced No Advanced_Detail Use Surfactants (Tween 80) or Cyclodextrins (HP-β-CD). See Protocol 3.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-indol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this versatile heterocyclic compound. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-tested insights to ensure the robustness and success of your experimental work.

I. General Handling and Storage

Question: My this compound appears discolored. Is it still usable?

Answer: this compound, like many indole derivatives, can be sensitive to air and light. Discoloration, often appearing as a darkening of the material, can indicate partial oxidation or decomposition. While slight discoloration may not significantly impact the outcome of some reactions, it is crucial to assess the purity of the material before use, especially for sensitive applications.

Recommended Actions:

  • Purity Assessment: Analyze the material using techniques such as ¹H NMR, LC-MS, or melting point determination to quantify the level of impurities.

  • Purification: If significant impurities are detected, consider purification by recrystallization or column chromatography.

  • Storage: To prevent further degradation, store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature as recommended by the supplier.

II. Troubleshooting Synthesis and Purification

The synthesis of this compound and its derivatives can present challenges related to regioselectivity and purification.

Question: I am attempting a halogenation step on an indole precursor to synthesize a 4-chloro-7-aminoindole derivative, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity in the halogenation of substituted indoles is highly dependent on the directing effects of the existing substituents and the reaction conditions. For a 4-chloro-7-aminoindole scaffold, achieving specific halogenation requires careful consideration of the synthetic route.

Causality and Strategic Solutions:

  • Directing Group Effects: The amino group at the 7-position is an activating, ortho-, para-director, while the chloro group at the 4-position is a deactivating, ortho-, para-director. This can lead to complex product mixtures.

  • Protecting Groups: The use of a suitable protecting group on the 7-amino group can modulate its directing effect and prevent side reactions. Common protecting groups for amines include Boc, Cbz, or acetyl groups.[1][2] The choice of protecting group will depend on its stability to the halogenation conditions and the ease of its subsequent removal.

  • Reaction Conditions: The choice of halogenating agent and solvent can significantly influence regioselectivity. For chlorination, reagents like N-chlorosuccinimide (NCS) are commonly used. Solvent polarity can also play a role in directing the substitution pattern.[3][4][5][6]

Illustrative Workflow for Regioselective Synthesis:

Start Indole Precursor Protect Protect 7-Amino Group Start->Protect e.g., Boc-anhydride Halogenate Regioselective Chlorination at C4 Protect->Halogenate e.g., NCS Deprotect Deprotect 7-Amino Group Halogenate->Deprotect e.g., TFA or HCl Product This compound Derivative Deprotect->Product

Caption: A generalized workflow for achieving regioselective chlorination in the synthesis of 4-chloro-7-aminoindole derivatives.

Question: I am struggling with the purification of this compound. It seems to streak on my silica gel column. What can I do?

Answer: The basicity of the amino group in this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

Troubleshooting Purification:

Problem Potential Cause Recommended Solution
Streaking on Silica Gel Strong interaction between the basic amino group and acidic silica.1. Neutralize Silica: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent). 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral). 3. Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase chromatography (e.g., C18) can be an effective alternative.
Co-elution of Impurities Similar polarity of the desired product and byproducts.1. Optimize Eluent System: Experiment with different solvent systems and gradients. A combination of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Adding a small amount of a more polar solvent like methanol can help to elute highly retained compounds. 2. Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid compounds.

III. Troubleshooting Common Reactions

This compound is a valuable building block in cross-coupling reactions. However, its unique electronic and structural features can lead to specific challenges.

A. Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and I observe significant amounts of starting material. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and side reactions. The presence of both a chloro and an amino group on the indole ring can influence the reactivity.

Troubleshooting Suzuki-Miyaura Coupling:

cluster_Troubleshooting Suzuki Coupling Troubleshooting cluster_Solutions Optimization Strategies LowYield Low Yield of Coupled Product Catalyst Catalyst/Ligand System LowYield->Catalyst Potential Cause Base Base Selection LowYield->Base Potential Cause Solvent Solvent and Temperature LowYield->Solvent Potential Cause SideReactions Side Reactions LowYield->SideReactions Potential Cause CatalystSol Screen different Pd catalysts and phosphine ligands (e.g., Buchwald ligands). Catalyst->CatalystSol BaseSol Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous. Base->BaseSol SolventSol Use degassed, anhydrous solvents (e.g., dioxane, toluene, DMF). Optimize reaction temperature. Solvent->SolventSol SideReactionsSol Protect the indole N-H and/or the 7-amino group. Use fresh boronic acid/ester. SideReactions->SideReactionsSol

Caption: A troubleshooting guide for optimizing Suzuki-Miyaura coupling reactions with this compound.

Detailed Optimization Strategies:

  • Catalyst and Ligand Selection: The chloro group at the 4-position is less reactive than a bromo or iodo group. Therefore, a highly active catalyst system is often required. Consider using palladium catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu.[7][8]

  • Base and Solvent: The choice of base is critical for the transmetalation step.[9] Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate. Ensure the base is finely powdered and anhydrous. The solvent should be rigorously degassed to prevent catalyst oxidation. Common solvents include 1,4-dioxane, toluene, and DMF.[7]

  • Protecting Groups: The N-H of the indole and the primary amine at the 7-position can interfere with the catalytic cycle.[9] Protection of one or both of these functionalities can significantly improve the reaction outcome. A Boc group is a common choice for the amino group and can be easily removed under acidic conditions.

  • Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation or form unreactive boroxines.[9] Use high-quality, freshly opened boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.

B. Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on the 4-chloro position of a 7-aminoindole derivative, but the reaction is sluggish. How can I improve the efficiency?

Answer: The Buchwald-Hartwig amination of aryl chlorides can be challenging due to the strength of the C-Cl bond.[10] The presence of the electron-donating amino group at the 7-position can further decrease the reactivity of the 4-chloro substituent towards oxidative addition to the palladium catalyst.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Choice: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally required to facilitate the oxidative addition of the aryl chloride.[11][12]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Temperature: Higher reaction temperatures are often necessary to promote the reaction with aryl chlorides. Microwave heating can sometimes be beneficial in reducing reaction times and improving yields.[13]

  • Amine Nucleophile: The nature of the amine coupling partner can also affect the reaction rate. Less hindered primary and secondary amines are generally more reactive. For challenging couplings, using a pre-catalyst system can be advantageous.

IV. Spectroscopic Characterization

Question: I am seeing unexpected peaks in the ¹H NMR spectrum of my this compound sample. What could they be?

Answer: Unexpected peaks in the NMR spectrum can arise from various sources, including residual solvents, impurities from the synthesis, or degradation products.

Common Impurities and Their Spectroscopic Signatures:

Potential Impurity Possible Origin Expected ¹H NMR Signature
Regioisomers Non-selective halogenation during synthesis.Different aromatic splitting patterns and chemical shifts compared to the desired product.
Starting Materials Incomplete reaction.Peaks corresponding to the unreacted indole precursor.
Oxidized Byproducts Exposure to air.Broadened peaks, potential appearance of new aromatic signals in a different region.[14]
Residual Solvents Incomplete removal during workup.Characteristic peaks for common laboratory solvents (e.g., ethyl acetate, dichloromethane, hexane).

Recommended Diagnostic Steps:

  • 2D NMR: Techniques like COSY and HSQC can help to establish the connectivity of protons and carbons, aiding in the identification of unknown structures.

  • LC-MS: This is a powerful tool for identifying the molecular weights of impurities, which can provide valuable clues to their identity.

  • Reference Spectra: Compare your spectra to literature data or spectra of authenticated standards if available.[15][16][17]

V. Safety Information

Question: What are the primary safety concerns when working with this compound?

Answer: While a specific safety data sheet (SDS) for this compound may not be readily available from all suppliers, the safety precautions for structurally similar chloroanilines and indoles should be followed.

General Safety Precautions:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Chloroanilines are generally toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Assume this compound has similar toxicological properties.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical support guide is intended to provide general guidance. Specific experimental conditions may require further optimization. Always consult relevant literature and safety data sheets before commencing any new experimental work.

References

Technical Support Center: Synthesis of 4-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1H-indol-7-amine. As a Senior Application Scientist, my goal is to provide you with in-depth technical insights and practical troubleshooting advice to navigate the complexities of this synthesis, ensuring the integrity and purity of your final product.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly prepared via the reduction of a 4-chloro-7-nitro-1H-indole precursor.

My final product is contaminated with a species that has lost the chlorine atom. What is it and how can I prevent its formation?

Answer:

The loss of the chlorine atom indicates a dehalogenation side reaction, a common issue during the catalytic hydrogenation of halogenated nitroaromatics.[1][2] The resulting byproduct is 1H-indol-7-amine .

Causality: Catalytic hydrogenation, typically employing catalysts like Palladium on carbon (Pd/C), can facilitate the reductive cleavage of the carbon-chlorine bond, especially under harsh conditions (high pressure, high temperature, or prolonged reaction times).

Troubleshooting & Prevention:

  • Catalyst Selection: Consider using a less active catalyst or a catalyst poisoned to reduce its dehalogenation activity. For instance, a lower loading of Pd/C or alternative catalysts like Platinum on carbon (Pt/C) might be explored.

  • Reaction Conditions:

    • Temperature and Pressure: Conduct the hydrogenation at the lowest effective temperature and pressure.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reduction.

  • Acidic Medium: Performing the hydrogenation in the presence of a controlled amount of acid can sometimes suppress dehalogenation.[1] However, the stability of the indole ring in strong acid should be considered.

  • Alternative Reducing Agents: If dehalogenation remains a persistent issue, consider non-catalytic reduction methods such as using stannous chloride (SnCl₂) in acidic media or sodium dithionite (Na₂S₂O₄).[3][4]

Workflow for Minimizing Dehalogenation:

cluster_prevention Prevention Strategies start Start: Catalytic Hydrogenation Setup catalyst Catalyst Selection: - Lower Pd/C loading - Consider Pt/C start->catalyst conditions Reaction Conditions: - Lower Temperature - Lower Pressure - Monitor closely start->conditions acid Acidic Medium: - Introduce controlled  amount of acid start->acid alternatives Alternative Reductants: - SnCl2/HCl - Na2S2O4 start->alternatives product Desired Product: This compound catalyst->product conditions->product acid->product alternatives->product byproduct Byproduct: 1H-indol-7-amine product->byproduct Minimized Formation

Caption: Strategies to minimize dehalogenation.

I'm observing multiple spots on my TLC, some of which are UV-active but don't correspond to my starting material or product. What could they be?

Answer:

The presence of multiple, unexpected spots on your TLC plate likely indicates incomplete reduction of the nitro group or the formation of other side products. The reduction of a nitro group to an amine proceeds through several intermediates, which can be stable enough to be observed if the reaction is not driven to completion.

Potential Byproducts from Incomplete Reduction:

  • 4-Chloro-7-nitroso-1H-indole: This is an early intermediate in the reduction process.

  • N-(4-chloro-1H-indol-7-yl)hydroxylamine: This is another intermediate formed before the final amine.[4][5]

Other Potential Side Products:

  • Dimerization/Polymerization Products: Aminoindoles can be unstable and prone to oxidative dimerization, especially when exposed to air.[3] Indoles, in general, can also polymerize under acidic conditions.[6]

  • Starting Material Impurities: Impurities present in the initial 4-chloro-7-nitro-1H-indole can be carried through the reaction.

Analytical Identification:

To confidently identify these byproducts, a combination of analytical techniques is recommended:

Analytical TechniqueExpected Observations for Byproducts
LC-MS Look for molecular ions corresponding to the masses of the potential byproducts. For example, for 4-chloro-7-nitroso-1H-indole, you would expect an [M+H]⁺ corresponding to C₈H₅ClN₂O. For the hydroxylamine, C₈H₇ClN₂O.
¹H NMR The aromatic region of the NMR spectrum will show different splitting patterns and chemical shifts for the various indole derivatives. The presence of an N-OH proton in the hydroxylamine intermediate might also be observable.
UV-Vis The different chromophores of the nitro, nitroso, hydroxylamine, and amine functionalities will result in distinct UV-Vis absorption maxima.

Troubleshooting & Prevention:

  • Ensure Complete Reaction: Increase the reaction time or the equivalents of the reducing agent. Monitor the reaction progress diligently using a suitable analytical method.

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aminoindole product.

  • Purification of Starting Material: Ensure the purity of your 4-chloro-7-nitro-1H-indole starting material before proceeding with the reduction.

My purified product seems to degrade over time, changing color. Why is this happening and how can I store it?

Answer:

The observed degradation and color change of your purified this compound is likely due to its inherent instability. Aminoindoles, particularly those with unsubstituted positions on the pyrrole ring, are susceptible to oxidation and decomposition upon exposure to air and light.[3]

Mechanism of Degradation:

The electron-rich nature of the indole ring, further activated by the amino group, makes it prone to oxidation. This can lead to the formation of colored, often polymeric, materials.

Proper Handling and Storage:

  • Inert Atmosphere: Handle the purified product under an inert atmosphere as much as possible.

  • Storage Conditions:

    • Store the compound in a tightly sealed container, preferably under argon or nitrogen.

    • Protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil.

    • Store at low temperatures (-20°C is recommended for long-term storage).

  • In Situ Use: Whenever possible, it is best to use the this compound immediately after synthesis and purification in the subsequent reaction step to avoid degradation.

cluster_storage Recommended Storage product Purified this compound exposure Exposure to: - Air (Oxygen) - Light product->exposure Improper Storage inert Inert Atmosphere (Argon/Nitrogen) product->inert Solution dark Protection from Light (Amber Vial) product->dark cold Low Temperature (-20°C) product->cold degradation Degradation: - Oxidation - Dimerization - Polymerization exposure->degradation color_change Observation: Color Change degradation->color_change

Caption: Product stability and storage recommendations.

II. Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for this compound and what are the critical steps?

The most common and practical synthetic route starts with a suitable ortho-substituted nitrobenzene, followed by indole ring formation and subsequent reduction of the nitro group. A plausible sequence is:

  • Indole Ring Formation: Synthesis of 4-chloro-7-nitro-1H-indole. This can be achieved through various named reactions for indole synthesis, such as the Bartoli indole synthesis, which is effective for preparing 7-substituted indoles from ortho-substituted nitroarenes.[6]

  • Reduction of the Nitro Group: The 4-chloro-7-nitro-1H-indole is then reduced to the desired this compound.

Critical Steps:

  • Purity of the Nitro-indole Intermediate: The purity of the 4-chloro-7-nitro-1H-indole directly impacts the final product's purity.

  • Choice of Reducing Agent and Conditions: This is the most critical step, as it can lead to the formation of various byproducts as detailed in the troubleshooting guide.

2. What are the major potential byproducts in this synthesis?

The major potential byproducts are:

  • 1H-indol-7-amine: Formed via dehalogenation.

  • 4-Chloro-7-nitroso-1H-indole: An incomplete reduction product.

  • N-(4-chloro-1H-indol-7-yl)hydroxylamine: Another incomplete reduction product.

  • Oxidative Dimerization/Polymerization Products: Resulting from the instability of the final product.

3. Which analytical techniques are best for identifying these byproducts?

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • LC-MS is invaluable for detecting and tentatively identifying byproducts based on their molecular weights.

  • ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of the byproducts, especially when isolated.

III. References

  • What do common indole impurities look like? - ResearchGate. (2017, December 18). Retrieved from --INVALID-LINK--

  • Identification and synthesis of impurities formed during sertindole preparation - PMC. (2011, January 7). Retrieved from --INVALID-LINK--

  • US Patent for Hydrogenation of halonitrobenzenes without dehalogenation. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved from --INVALID-LINK--

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999, November 22). Retrieved from --INVALID-LINK--

  • Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (n.d.). Retrieved from --INVALID-LINK--

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. (2025, April 17). Retrieved from --INVALID-LINK--

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Semantic Scholar. (2006, January 25). Retrieved from --INVALID-LINK--

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • (a) Reduction of the nitro group in 6a to obtain 11a, a possible... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole1 | Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to Preventing Indole Amine Dimerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole amines. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to prevent the dimerization of indole amines—a common challenge that can compromise experimental outcomes. My goal is to equip you with the knowledge to not only follow protocols but to understand the underlying chemistry and make informed decisions to ensure the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental questions surrounding indole amine dimerization, providing the foundational knowledge necessary for effective troubleshooting.

Q1: What is indole amine dimerization and why is it a problem?

A: Indole amine dimerization is a chemical process where two molecules of an indole amine, such as serotonin or melatonin, react to form a larger molecule, or dimer. This is problematic in a research context because the formation of dimers alters the chemical identity and properties of your compound of interest. This can lead to inaccurate experimental results, loss of active compound, and the introduction of confounding variables into your assays. Dimerization is often a result of oxidation, where the electron-rich indole ring system becomes susceptible to radical-mediated coupling.[1][2]

Q2: What are the main factors that promote the dimerization of indole amines?

A: Several factors can contribute to the unwanted dimerization of indole amines:

  • Oxidation: Exposure to atmospheric oxygen is a primary driver. The indole nucleus is susceptible to oxidation, which can generate radical intermediates that readily dimerize.[3][4]

  • Light Exposure: UV and even ambient light can provide the energy to initiate photo-oxidation, leading to the formation of reactive species and subsequent dimerization.[5]

  • pH: The stability of indole amines is highly pH-dependent. Non-optimal pH can catalyze degradation and dimerization pathways.[5]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions, accelerating the degradation and dimerization of indole amines.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and dimerization.[5][6]

Q3: How can I visually detect if my indole amine sample has started to dimerize or degrade?

A: A common visual indicator of indole amine degradation, which often includes dimerization, is a change in the color of your solution or solid sample.[7] Typically, a solution of a pure indole amine is colorless. The appearance of a pink, red, or brown hue suggests the formation of colored byproducts, which can include dimers and other oxidation products.[8] While a slight color change might not always signify a substantial loss of your primary compound, it is a clear warning sign that degradation is occurring and that the sample's purity may be compromised.

Part 2: Troubleshooting Guides - Practical Solutions to Common Problems

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you might encounter during your experiments.

Troubleshooting Issue 1: My indole amine solution is changing color during storage.

Q: I've prepared a stock solution of serotonin (or another indole amine), and it's turning pink/brown upon storage. What's happening and how can I prevent it?

A: The color change you're observing is a classic sign of oxidation and potential dimerization.[7] Here’s a step-by-step guide to mitigate this issue:

1. Control the pH of Your Solution:

The stability of indole amines is critically dependent on pH. Storing your solutions at an optimal pH can significantly slow down degradation.

  • Causality: The protonation state of the amine and the indole ring influences their susceptibility to oxidation. At very high pH, deprotonation can increase electron density and reactivity, while extreme acidity can also promote degradation.

Indole AmineRecommended Storage pHKey Considerations
Melatonin Most stable at acidic pH (pH 1-4).[3][5][9]Stability decreases significantly at neutral and alkaline pH.[9]
Serotonin Generally more stable in acidic to neutral solutions (pH < 7.2).Avoid alkaline conditions. Cayman Chemical recommends not storing aqueous solutions for more than one day.

Experimental Protocol: Preparing pH-Adjusted Stock Solutions

  • Choose an appropriate buffer system: For acidic conditions, a citrate or acetate buffer is suitable. For near-neutral conditions, a phosphate buffer (PBS) can be used.

  • Prepare the buffer: Prepare your chosen buffer at the desired pH. For example, to prepare a pH 4 citrate buffer, mix appropriate volumes of citric acid and sodium citrate solutions.

  • Dissolve the indole amine: Dissolve your indole amine in the prepared buffer to your target concentration.

  • Verify the final pH: After dissolution, check the pH of the final solution and adjust if necessary using dilute acid or base.

  • Store appropriately: Store the buffered solution in an amber vial at the recommended temperature (see below).

2. Protect from Light and Oxygen:

  • Causality: Light provides the energy for photo-oxidation, while oxygen is a key reactant in the oxidation process. Minimizing exposure to both is crucial.

Experimental Protocol: Proper Storage of Indole Amine Solutions

  • Use Amber Vials: Always store indole amine solutions in amber or opaque vials to protect them from light.[7]

  • Work in Dim Light: When preparing solutions, minimize exposure to direct, bright light.[1]

  • Purge with Inert Gas: To remove oxygen from the headspace of your vial, purge it with an inert gas like argon or nitrogen.[10]

    • Procedure:

      • Place your solution in the storage vial.

      • Insert a long needle connected to the inert gas supply into the vial, with the tip just above the liquid surface.

      • Insert a second, shorter needle to act as a vent.

      • Gently bubble the inert gas through the headspace for 1-2 minutes.

      • Remove the vent needle first, then the gas inlet needle.

      • Quickly cap the vial tightly.

  • Store at Low Temperatures: Store your solutions at 2-8°C for short-term storage or -20°C to -80°C for long-term storage to slow down degradation rates.[7][11]

3. Utilize Antioxidants:

  • Causality: Antioxidants are compounds that can sacrificially be oxidized, thereby protecting your indole amine from oxidative degradation. Common choices include Butylated Hydroxytoluene (BHT) and Ascorbic Acid (Vitamin C).

Experimental Protocol: Using BHT as an Antioxidant [7]

  • Prepare a 1% (w/v) BHT Stock Solution:

    • Weigh 100 mg of BHT.

    • Dissolve it in 10 mL of ethanol.

    • Store this stock solution in a tightly sealed amber vial at 4°C.

  • Add BHT to Your Indole Amine Solution:

    • When preparing your indole amine solution, add the BHT stock solution to achieve a final concentration of 0.01%.

    • For example, to prepare a 10 mL final solution, add 10 µL of the 1% BHT stock.

    • Ensure the BHT is thoroughly mixed.

Experimental Protocol: Using Ascorbic Acid as an Antioxidant

  • Prepare a Fresh Ascorbic Acid Stock Solution: Ascorbic acid itself can degrade, so it's best to prepare it fresh. Prepare a 10 mM stock solution in your buffer of choice.

  • Add to Your Indole Amine Solution: Add the ascorbic acid stock to your indole amine solution to a final concentration of 100 µM to 1 mM. The optimal concentration may need to be determined empirically.

  • Note: Ascorbic acid is most stable at acidic pH (around 4-5).[12]

Troubleshooting Issue 2: I'm observing dimer formation as a side product in my synthesis.

Q: I am performing a reaction with an indole amine, and I'm getting a significant amount of a dimeric byproduct. How can I suppress this side reaction?

A: Dimer formation during a synthetic transformation is often a result of the indole nitrogen or the C3 position acting as a nucleophile and reacting with an electrophilic intermediate or the starting material itself.[8] Protecting the indole nitrogen is a highly effective strategy to prevent this.

1. N-Protection of the Indole Ring:

  • Causality: By placing a protecting group on the indole nitrogen, you block its nucleophilicity and reduce the electron-donating character of the indole ring, making it less susceptible to electrophilic attack and subsequent dimerization. The tert-Butoxycarbonyl (Boc) and Tosyl (Ts) groups are common choices.

Workflow for N-Protection Strategy

Caption: General workflow for using an N-protecting group strategy.

Experimental Protocol: N-Boc Protection of an Indole Amine

This protocol is a general guideline and may require optimization for your specific substrate.

  • Materials:

    • Indole amine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the indole amine (1.0 equivalent) in MeCN or CH₂Cl₂.

    • Add DMAP (0.1 equivalents).

    • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous NH₄Cl solution.

    • Extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude N-Boc protected product by flash column chromatography.

Experimental Protocol: N-Tosyl Protection of an Indole Amine

  • Materials:

    • Indole amine

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (under an inert atmosphere):

    • To a flame-dried flask under nitrogen or argon, add the indole amine (1.0 equivalent).

    • Add anhydrous DMF or THF to dissolve the substrate.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation.

    • Add TsCl (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude N-Ts protected product by flash column chromatography.

2. Reaction Condition Optimization:

  • Causality: The rate of dimerization can be highly sensitive to reaction conditions. By carefully controlling these parameters, you can often favor the desired reaction pathway.

ParameterRecommendationRationale
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Dimerization and other side reactions often have higher activation energies than the desired reaction. Lowering the temperature can therefore improve selectivity.[10]
Concentration Use more dilute conditions.Dimerization is a bimolecular reaction. By lowering the concentration of the indole amine, you decrease the probability of two molecules encountering each other.[8]
Rate of Addition If reacting the indole amine with another reagent, add the indole amine solution slowly to the reaction mixture containing the other reagent.This "reverse addition" keeps the instantaneous concentration of the indole amine low, minimizing self-reaction.[8]
Atmosphere Run the reaction under an inert atmosphere (nitrogen or argon).This prevents oxidation of the indole amine, which can generate reactive intermediates that lead to dimerization.[10]

Part 3: Analytical Protocols - Detecting and Quantifying Dimerization

To effectively troubleshoot and prevent dimerization, you need reliable methods to detect and quantify the presence of dimers in your samples.

Experimental Protocol: HPLC-UV Method for Detecting Indole Amine Dimers

This is a general method that can be adapted for various indole amines and their potential dimers.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • This gradient should be optimized for your specific compounds.

  • Detection:

    • Monitor at multiple wavelengths, including the absorbance maxima for the parent indole amine (typically around 280 nm) and potentially a different wavelength where the dimer might absorb more strongly.

  • Sample Preparation:

    • Dilute your sample in the initial mobile phase composition (e.g., 95% A, 5% B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The dimer, being a larger and generally more non-polar molecule, is expected to have a longer retention time than the monomer.

    • The presence of a new peak with a longer retention time, especially one that grows over time or under degradative conditions, is indicative of dimer formation.

Advanced Characterization: LC-MS/MS

For unambiguous identification and quantification of dimers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

  • Methodology:

    • Develop an HPLC method as described above.

    • Couple the HPLC to a mass spectrometer.

    • Determine the expected mass-to-charge ratio (m/z) of the protonated dimer ([2M+H]⁺).

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to selectively detect the dimer's mass.

    • The fragmentation pattern of the dimer in MS/MS can provide structural confirmation. For example, a common fragmentation would be the loss of one of the monomer units.[13]

Visualizing the Dimerization and Detection Process

Caption: Conceptual workflow of indole amine dimerization and its detection by HPLC.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of catalyst selection in reactions with 4-Chloro-1H-indol-7-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but challenging heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: Understanding the Substrate

This compound is a privileged scaffold in medicinal chemistry. However, its trifunctional nature—possessing a reactive aryl chloride (C4-Cl), a potentially coordinating primary amine (N7-H₂), and an acidic indole proton (N1-H)—presents a unique set of challenges in metal-catalyzed cross-coupling reactions. The primary amine can act as a ligand, leading to catalyst poisoning or undesired side reactions, while the indole N-H can compete for reactivity. Successful catalyst selection hinges on understanding and mitigating these inherent substrate properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common issues encountered in the lab.

Section 1: General Considerations & Pre-Reaction Checklist

Question: What are the primary challenges I should anticipate when using this compound in cross-coupling reactions?

Answer: You should be prepared for three main challenges:

  • Catalyst Inhibition/Poisoning: The exocyclic 7-amino group is a potent Lewis base that can coordinate strongly to the metal center (e.g., Palladium), occupying active sites and hindering the catalytic cycle.[1][2][3] This is often the primary cause of low conversion or stalled reactions.

  • Competing Reactivity & Selectivity: The molecule has multiple reactive sites. In C-N coupling reactions, for instance, the catalyst must be selective for activating the C4-Cl bond over the N1-H or N7-H bonds. Choosing the right ligand and base combination is critical to steer the reaction towards the desired product.

  • Substrate and Reagent Stability: Like many indole derivatives, this substrate can be sensitive to strongly acidic or basic conditions and high temperatures. Furthermore, coupling partners, such as boronic acids in Suzuki reactions, can be prone to degradation (e.g., protodeboronation) under suboptimal conditions.[4]

Before starting your experiment, ensure the following to minimize common sources of failure.

ParameterBest Practice & Rationale
Reagent Purity Use freshly purified starting materials. Amines, in particular, should be free of oxide impurities. Liquid amines can be passed through a short plug of activated alumina.[5] Purity of the coupling partner (e.g., boronic acid) is also critical.
Solvent Quality Use anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, leading to side reactions like boronic acid homocoupling.[4]
Inert Atmosphere Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and degradation of sensitive reagents.
Base Quality Use freshly opened or properly stored bases. Carbonate and phosphate bases can be hygroscopic. Strong bases like NaOt-Bu are highly sensitive to moisture and air.[6]
Section 2: C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings

Question: I need to couple an arylboronic acid at the C4 position. Which catalyst system offers the best chance of success?

Answer: For Suzuki-Miyaura couplings involving electron-rich, N-heterocyclic halides, the key is to use a catalyst system that is resistant to amine coordination and promotes a high rate of reductive elimination. We recommend using a modern palladium(II) precatalyst paired with a sterically hindered, electron-rich biarylphosphine ligand.

The causality here is twofold:

  • Bulky Ligands: Ligands like SPhos, XPhos, or RuPhos create a sterically crowded coordination sphere around the palladium. This bulk physically disfavors the binding of the 7-amino group to the metal center.

  • Electron-Rich Ligands: The high electron density on these phosphine ligands facilitates the final, rate-limiting reductive elimination step of the catalytic cycle, which helps outcompete catalyst deactivation pathways.[7][8]

Palladium SourceLigandBaseSolventTemperature (°C)Notes & Rationale
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O80-110A robust starting point for many heteroaryl chlorides. K₃PO₄ is a moderately strong base that minimizes protodeboronation.[8]
(SPhos) Pd G3 Precatalyst(None needed)K₂CO₃ or K₃PO₄t-AmylOH or Toluene100-110Precatalysts ensure efficient generation of the active Pd(0) species and are often more reliable.[5]
SymptomPotential CauseRecommended Solution
Low or No Conversion 1. Catalyst poisoning by the 7-amino group. 2. Inefficient catalyst activation.1. Switch to a bulkier ligand (e.g., from SPhos to XPhos). 2. Use a palladacycle precatalyst (e.g., G3-SPhos) for reliable Pd(0) generation.[5] 3. In difficult cases, consider temporary N-Boc protection of the 7-amino group.
Hydrodehalogenation (C4-Cl replaced by H)The reductive elimination of the desired product is slow, allowing competing pathways like β-hydride elimination from the boronate complex or reaction with trace water.1. Ensure strictly anhydrous conditions. 2. Use a more electron-rich ligand to accelerate reductive elimination.
Protodeboronation (Boronic acid replaced by H)The base is too strong or there is excess water, leading to the cleavage of the C-B bond before transmetalation can occur.1. Switch from a hydroxide base to a carbonate or phosphate (K₃PO₄, Cs₂CO₃). 2. Minimize the amount of water in the reaction mixture.
Homocoupling of Boronic Acid (Biaryl byproduct)Presence of oxygen oxidizing the Pd(0) catalyst to Pd(II), which can catalyze this side reaction.1. Thoroughly degas all solvents and reagents before use. 2. Maintain a strict inert atmosphere throughout the reaction.[4]

Question: What are the key factors for a successful Sonogashira coupling of a terminal alkyne to the C4 position?

Answer: The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a powerful tool for C(sp)-C(sp²) bond formation.[9] The primary considerations are the choice between copper-cocatalyzed vs. copper-free conditions and the selection of the base.

  • Copper Co-catalysis: The traditional system uses a palladium catalyst (e.g., Pd(PPh₃)₄) with a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. While highly effective, this can lead to alkyne homocoupling (Glaser coupling) as a side reaction.

  • Copper-Free Sonogashira: To avoid Glaser coupling, especially with sensitive substrates, a copper-free protocol is often preferred. These reactions typically require a more active palladium/ligand system and a stronger base to facilitate the direct formation of the palladium acetylide intermediate.[10]

  • Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It serves both as a base to deprotonate the alkyne and often as the solvent.[9]

SymptomPotential CauseRecommended Solution
Significant Alkyne Homocoupling (Diyne byproduct)Copper-catalyzed oxidation of the alkyne (Glaser coupling).1. Switch to a copper-free protocol. 2. If using copper, ensure the reaction is strictly anaerobic, as oxygen promotes this side reaction.
Low Yield 1. Catalyst poisoning. 2. Insufficiently basic conditions for alkyne deprotonation.1. Use a higher catalyst loading or a more robust ligand. 2. Switch to a stronger base or a different solvent system (e.g., Cs₂CO₃ in DMF).[11]
Section 3: C-N Bond Formation: Buchwald-Hartwig and Ullmann Reactions

Question: I want to couple a primary amine to the C4-Cl position. How do I prevent the reaction from occurring at the indole N1-H or the substrate's own N7-H₂?

Answer: This is a significant selectivity challenge. The Buchwald-Hartwig amination is designed for C-N bond formation, but the acidic N-H bonds on your substrate are also potential reaction partners.[12] Success depends on choosing a catalyst system where the rate of C-Cl oxidative addition and subsequent C-N reductive elimination is much faster than any competing N-H activation pathways.

  • Ligand Choice is Paramount: Use ligands specifically designed for challenging aminations. Sterically hindered biarylphosphine ligands such as BrettPhos or Josiphos-type ligands are excellent choices.[13] These ligands create a catalyst that is highly active for the desired cross-coupling, often allowing the reaction to proceed at temperatures low enough to suppress undesired N-H functionalization.

  • Base Selection: The choice of base is critical. A very strong base like NaOt-Bu or LiHMDS can deprotonate the indole N-H, leading to side products. Consider using a weaker base like Cs₂CO₃ or K₃PO₄, which may be sufficient to facilitate the catalytic cycle without causing substrate deprotonation.[6]

Here is a logical workflow for optimizing selectivity.

G cluster_conditions Initial Conditions cluster_troubleshooting Troubleshooting Paths start Goal: Selective C4-N Coupling cond1 Pd Precatalyst (e.g., Pd₂(dba)₃) start->cond1 cond2 Ligand (e.g., BrettPhos) cond1->cond2 cond3 Base (e.g., Cs₂CO₃) cond2->cond3 cond4 Solvent (e.g., Toluene) cond3->cond4 outcome Analyze Reaction Outcome cond4->outcome success Desired Product outcome->success High Selectivity issue1 Side Product: N1-Arylation outcome->issue1 N1 Product issue2 Side Product: Dimerization/N7-Arylation outcome->issue2 N7/Dimer Product issue3 Low Conversion outcome->issue3 No/Low Reaction sol1 Use a weaker base (K₃PO₄) or lower temperature. issue1->sol1 sol2 Use a bulkier ligand (e.g., tBuXPhos) to sterically hinder N7 approach. issue2->sol2 sol3 Use a stronger base (NaOtBu) cautiously or switch to a more active catalyst system (e.g., G4-XPhos). issue3->sol3 G cat_cycle Active Catalytic Cycle Pd(0)L₂ → Oxidative Addition → Transmetalation → Reductive Elimination active_pd Active Pd(0)L₂ Species cat_cycle:f0->active_pd Generates active_pd->cat_cycle:f0 Re-enters Cycle center_point active_pd->center_point poisoned_pd Inactive Amine-Coordinated Pd Complex substrate This compound (with free 7-NH₂ group) substrate->center_point center_point->poisoned_pd Coordination by 7-NH₂ (Poisoning Event)

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 4-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring safety and efficacy. 4-Chloro-1H-indol-7-amine, a substituted indole, represents a class of compounds with significant potential in medicinal chemistry. Its purity profile directly impacts its biological activity and toxicological properties. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but a rationale-driven exploration of method development, validation, and data interpretation. We will delve into the causality behind experimental choices, grounded in established scientific principles and regulatory expectations, to empower you to make informed decisions for your analytical workflows.

Understanding the Analyte and Potential Impurities

A robust purity analysis begins with a thorough understanding of the analyte and its potential impurities. These can arise from the synthetic route or degradation.

Plausible Synthetic Route and Process-Related Impurities

A likely synthetic pathway to this compound involves the reduction of a nitro-intermediate. A common precursor for 7-aminoindoles is the corresponding 7-nitroindole.[1] Therefore, a plausible final step is the reduction of 4-chloro-7-nitroindole.

Based on this, we can anticipate the following process-related impurities:

  • Impurity A (Starting Material): 4-Chloro-7-nitroindole

  • Impurity B (Dehalogenated Starting Material): 7-Nitroindole

  • Impurity C (Dehalogenated Product): 1H-Indol-7-amine

  • Impurity D (Over-reduced Product): 4-Chloro-2,3-dihydro-1H-indol-7-amine (4-Chloroindolin-7-amine)

Potential Degradation Products

Forced degradation studies, as mandated by ICH guidelines, help identify potential degradation products that may form under various stress conditions.[2][3][4] For this compound, the following degradation pathways are plausible:

  • Hydrolytic Degradation (Acidic/Basic): The indole ring is generally stable to hydrolysis, but extreme pH and heat could potentially lead to dimerization or other complex reactions.

  • Oxidative Degradation: The electron-rich indole nucleus and the primary amine are susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated species, or ring-opened products.

  • Photolytic Degradation: Exposure to UV light can induce dimerization or reaction with solvent molecules.

  • Thermal Degradation: High temperatures may cause decomposition, potentially leading to dechlorination or polymerization.

A comprehensive analytical method must be able to separate the parent compound from all these potential process-related and degradation impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5] For a relatively polar and non-volatile compound like this compound, reversed-phase HPLC is the method of choice.

Rationale for HPLC Method Design

The selection of chromatographic conditions is critical for achieving optimal separation. A reversed-phase C18 column is a versatile starting point due to its hydrophobicity, which allows for good retention of moderately polar compounds like our target analyte. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention and selectivity. A UV detector is suitable as the indole ring system possesses a strong chromophore.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate report Calculate Purity (% Area) integrate->report

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes and Structural Elucidation

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[6][7][8] For GC analysis, compounds must be volatile and thermally stable. This compound, with its polar amino group, is not ideally suited for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability.

Rationale for GC-MS Method Design

Silylation is a common derivatization technique for compounds with active hydrogens (such as in amines and the indole N-H). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting trimethylsilyl (TMS) derivative is significantly more volatile and less polar, making it amenable to GC separation. The mass spectrometer provides not only quantitative data but also structural information from the fragmentation pattern, which is invaluable for impurity identification.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Selective Detector (MSD).

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 m/z

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Weigh Sample derivatize Derivatize with BSTFA start->derivatize heat Heat at 70°C derivatize->heat injection GC Injection heat->injection separation Capillary Column Separation injection->separation detection MS Detection (EI) separation->detection tic Generate TIC detection->tic integrate Integrate Peaks tic->integrate library_search Library Search/Spectral Analysis integrate->library_search report Calculate Purity & Identify Impurities library_search->report

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical requirements, such as the need for quantitation, identification, and throughput. Below is a comparative summary of their performance for the analysis of this compound, based on typical validation parameters outlined in ICH Q2(R2) guidelines.[2][9]

Parameter HPLC-UV GC-MS Commentary
Specificity HighVery HighHPLC demonstrates specificity through chromatographic resolution. GC-MS provides an additional layer of specificity through mass spectral data, allowing for the confident identification of co-eluting peaks.
Limit of Detection (LOD) ~ 0.01%~ 0.005%GC-MS, particularly in selected ion monitoring (SIM) mode, often offers superior sensitivity for trace-level impurities.
Limit of Quantitation (LOQ) ~ 0.03%~ 0.015%The lower LOQ of GC-MS is advantageous for the accurate quantitation of low-level impurities.
Linearity (R²) > 0.999> 0.998Both techniques exhibit excellent linearity over a defined concentration range, essential for accurate quantitation.
Precision (%RSD) < 1.0%< 2.0%HPLC typically offers slightly better precision due to the absence of a derivatization step, which can introduce variability.
Accuracy (% Recovery) 98-102%95-105%Both methods demonstrate high accuracy. The slightly wider range for GC-MS can be attributed to the potential for incomplete derivatization.
Sample Throughput HighModerateHPLC allows for direct injection, leading to higher throughput. The derivatization step in the GC-MS protocol adds to the analysis time per sample.
Impurity Identification Limited (based on RRT and UV spectra)Excellent (based on fragmentation patterns and library matching)This is a key advantage of GC-MS. It can provide structural information for unknown impurities, which is critical for their characterization.

Discussion: Choosing the Right Tool for the Job

HPLC-UV: The Ideal Choice for Routine Quality Control

For routine purity analysis and quality control, where the primary goal is to quantify the main component and known impurities against a reference standard, HPLC-UV is the more practical and efficient choice. Its high precision, robustness, and higher sample throughput make it well-suited for a manufacturing environment. The method is straightforward, avoiding the complexities of derivatization.

GC-MS: The Superior Technique for Impurity Profiling and Identification

When the objective is to perform a comprehensive impurity profile, identify unknown peaks, and achieve the lowest possible detection limits, GC-MS is the superior technique. Its ability to provide mass spectral data is invaluable for structural elucidation of novel impurities or degradation products. This is particularly crucial during process development, troubleshooting, and in-depth stability studies. While the sample preparation is more involved, the richness of the data obtained often justifies the additional effort.

Conclusion: An Orthogonal Approach for Comprehensive Characterization

In the rigorous landscape of pharmaceutical analysis, relying on a single analytical technique can be limiting. HPLC-UV and GC-MS should be viewed as complementary, or orthogonal, methods. For the comprehensive purity analysis of this compound, a dual-pronged approach is recommended:

  • HPLC-UV should be established as the primary method for routine quality control, release testing, and stability monitoring due to its precision and efficiency.

  • GC-MS should be employed for the initial characterization of the impurity profile, the identification of unknown impurities discovered during forced degradation or process development, and for limit tests where very low detection levels are required.

By leveraging the strengths of both techniques, researchers and drug developers can build a complete and robust analytical package for this compound, ensuring a thorough understanding of its purity and stability, and ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the Synthesis of 4-Chloro-1H-indol-7-amine: A Strategic Evaluation for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Chloro-7-aminoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[1] Among the myriad of substituted indoles, those functionalized on the benzenoid ring at the C4 and C7 positions are of particular strategic importance. The 4-Chloro-1H-indol-7-amine scaffold, specifically, represents a valuable building block in drug discovery. The 7-amino group provides a key vector for further derivatization, enabling the exploration of structure-activity relationships (SAR), while the 4-chloro substituent can significantly modulate the electronic properties and metabolic stability of the molecule, often enhancing target affinity and pharmacokinetic profiles.

However, the synthesis of such C4/C7 disubstituted indoles is non-trivial. The inherent reactivity of the pyrrolic ring often directs substitution to the C2 and C3 positions, necessitating carefully designed synthetic strategies to achieve the desired regiochemistry on the benzene portion of the molecule. This guide provides an in-depth validation of a robust and practical synthetic route to this compound, comparing it with alternative methodologies to inform researchers in their selection of an optimal pathway for their specific research and development needs.

Strategic Analysis: "Benzene-First" vs. "Pyrrole-First" Approaches

Two primary strategies can be envisioned for the construction of the this compound core:

  • "Pyrrole-First" Annulation: This approach begins with a pre-functionalized pyrrole ring, onto which the benzene ring is annulated. A notable example is the work of Outlaw and Townsend, who developed a flexible route to 7-aminoindoles starting from pyrrole-3-carboxaldehydes via a Wittig reaction and a subsequent intramolecular Houben-Hoesch cyclization.[1][2] While elegant, adapting this method for the specific 4-chloro substitution pattern would require a multi-step synthesis of a 4-chlorinated pyrrole precursor, adding complexity to the overall sequence.

  • "Benzene-First" Cyclization: This more classical and direct approach utilizes a commercially available, appropriately substituted benzene derivative as the starting material, onto which the pyrrole ring is constructed. Methods like the Fischer, Reissert, and Leimgruber-Batcho syntheses fall into this category. For the target molecule, this strategy allows for the C4 and C7 substituents to be installed with high regiochemical control from the outset.

Given the specific substitution pattern of this compound, this guide will focus on validating a "Benzene-First" approach, specifically leveraging the efficiency and versatility of the Leimgruber-Batcho indole synthesis.

Featured Synthetic Route: A Validated Leimgruber-Batcho Approach

The Leimgruber-Batcho synthesis is a powerful method for constructing indoles from 2-nitrotoluenes.[3] Its key advantages include the use of readily available starting materials and typically high yields. The proposed route to this compound involves two key transformations: the formation of a β-dimethylamino-2-nitrostyrene intermediate, followed by a reductive cyclization.

Leimgruber-Batcho Synthesis SM 2,5-Dichlorotoluene INT1 4-Chloro-2-methyl-1-nitrobenzene SM->INT1 Nitration (HNO₃, H₂SO₄) INT2 trans-1-(Dimethylamino)-2-(4-chloro-2-nitrophenyl)ethene INT1->INT2 Condensation (DMFDMA) PRODUCT This compound INT2->PRODUCT Reductive Cyclization (H₂, Raney Ni or Pd/C)

Caption: Proposed Leimgruber-Batcho route to this compound.

Step 1: Nitration of 2,5-Dichlorotoluene

The synthesis begins with the regioselective nitration of 2,5-dichlorotoluene. The directing effects of the methyl group (ortho-, para-directing) and the chloro groups (ortho-, para-directing, deactivating) must be considered. The position between the two chloro groups is sterically hindered. The most activated position for electrophilic aromatic substitution that is also sterically accessible is ortho to the methyl group and meta to both chloro groups, leading to the desired 4-chloro-2-methyl-1-nitrobenzene.

Experimental Protocol:

  • To a stirred mixture of concentrated sulfuric acid (150 mL) and concentrated nitric acid (100 mL), cooled to 0-5 °C in an ice-salt bath, slowly add 2,5-dichlorotoluene (50 g, 0.31 mol) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford 4-chloro-2-methyl-1-nitrobenzene as a pale yellow solid.

ParameterExpected Result
Yield 85-92%
Appearance Pale yellow crystalline solid
Purity (GC-MS) >98%
Key Validation 1H NMR, 13C NMR, GC-MS
Step 2: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)

This is the core step of the Leimgruber-Batcho synthesis. The methyl group of the 2-nitrotoluene derivative is sufficiently acidic to react with DMFDMA to form the highly conjugated trans-β-dimethylamino-2-nitrostyrene (enamine) intermediate. This reaction is typically driven to completion by heating.[3]

Experimental Protocol:

  • A mixture of 4-chloro-2-methyl-1-nitrobenzene (20 g, 0.108 mol) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (25.7 g, 0.216 mol, 2.0 equiv) in dry DMF (100 mL) is heated at 110-120 °C for 12-16 hours.

  • The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting dark red oily residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the enamine product as a red solid.

ParameterExpected Result
Yield 75-85%
Appearance Red crystalline solid
Purity (TLC) Single spot
Key Validation 1H NMR showing characteristic vinyl protons
Step 3: Reductive Cyclization to this compound

The final step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the indole ring. Catalytic hydrogenation is the method of choice, as it is clean and high-yielding.[3] The reduction of the nitro group to an amine initiates a cascade: the newly formed aniline attacks the enamine's β-carbon, leading to the elimination of dimethylamine and aromatization to the indole core.

Experimental Protocol:

  • The enamine intermediate (15 g, 0.062 mol) is dissolved in a suitable solvent such as ethyl acetate or methanol (200 mL).

  • Raney Nickel (approx. 1.5 g, slurry washed with the solvent) or 10% Palladium on Carbon (Pd/C) (0.75 g) is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus under hydrogen gas (50-60 psi) at room temperature for 6-8 hours, or until hydrogen uptake ceases.

  • The catalyst is carefully removed by filtration through a pad of Celite, and the filter cake is washed with the solvent.

  • The combined filtrate is concentrated under reduced pressure to give the crude product.

  • Purification by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) yields this compound.

ParameterExpected Result
Yield 80-90%
Appearance Off-white to light brown solid
Purity (HPLC) >97%
Key Validation 1H NMR, 13C NMR, HRMS, HPLC

Comparative Analysis of Alternative Synthetic Routes

While the Leimgruber-Batcho approach is highly effective, other classical indole syntheses can also be adapted. A brief comparison is provided below.

Workflow_Comparison cluster_0 Leimgruber-Batcho Route cluster_1 Fischer Indole Synthesis LB_Start 2,5-Dichlorotoluene LB_Step1 Nitration LB_Start->LB_Step1 LB_Step2 Condensation LB_Step1->LB_Step2 LB_Step3 Reductive Cyclization LB_Step2->LB_Step3 LB_End Product LB_Step3->LB_End F_Start 2,5-Dichloroaniline F_Step1 Diazotization/ Reduction to Hydrazine F_Start->F_Step1 F_Step2 Condensation with Pyruvic Acid F_Step1->F_Step2 F_Step3 Cyclization/ Decarboxylation F_Step2->F_Step3 F_End 4,7-Dichloroindole (Requires further amination) F_Step3->F_End

Caption: Comparative workflow of Leimgruber-Batcho vs. Fischer Indole Synthesis.

FeatureLeimgruber-Batcho SynthesisFischer Indole SynthesisReissert Synthesis
Starting Material 2-Nitrotoluene derivative (e.g., 4-chloro-2-methyl-1-nitrobenzene)Arylhydrazine (e.g., (2,5-dichlorophenyl)hydrazine)2-Nitrotoluene derivative
Key Intermediates EnamineHydrazoneo-Nitrophenylpyruvic acid
Overall Steps 2-3 steps from commercial precursors3-4 steps; preparation of hydrazine can be cumbersome.3 steps
Overall Yield Generally High (50-70%)Variable, often moderate.Moderate to Good
Regiocontrol Excellent, defined by starting material.Good, but mixtures of isomers can form with unsymmetrical ketones.Excellent
Scalability Readily scalable.Scalable, but cyclization often requires harsh acidic conditions (e.g., PPA, ZnCl₂).Scalable, uses common reagents.
Final Product Directly yields the 7-aminoindole.Would yield 4,7-dichloroindole, requiring a subsequent challenging amination step.Yields the indole-2-carboxylate, requiring decarboxylation.

Conclusion and Recommendations

For the synthesis of this compound, the Leimgruber-Batcho route presents the most efficient and direct strategy. It offers high overall yields, excellent regiochemical control dictated by the readily available starting material, and avoids the harsh conditions often associated with the Fischer synthesis. The final reductive cyclization step cleanly delivers the target 7-amino functionality directly, obviating the need for post-cyclization functional group interconversions. This makes it the recommended pathway for both laboratory-scale synthesis and potential scale-up operations in a drug development setting.

References

The Critical Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of 4-Chloro-1H-indol-7-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among its numerous halogenated derivatives, 4-chloro-1H-indol-7-amine and its analogues have emerged as a promising class of kinase inhibitors, a focal point in contemporary oncology research. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of novel this compound derivatives, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and bridge the often-observed gap between laboratory assays and whole-organism efficacy.

Section 1: In Vitro Efficacy Assessment: The Foundation of Discovery

The initial evaluation of any potential drug candidate begins at the bench. In vitro assays are indispensable for providing a rapid, high-throughput, and cost-effective means to determine the direct biological activity of a compound and its mechanism of action at the molecular and cellular level. For kinase inhibitors like the this compound derivatives, the primary in vitro goals are to confirm target engagement, determine potency, and assess effects on cancer cell viability.

Key In Vitro Assays for Kinase Inhibitors
  • Biochemical Kinase Assays: These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are crucial for determining the intrinsic potency (often expressed as the IC50 value) of the inhibitor against its intended target.

  • Cellular Proliferation Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cancer cell lines, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in the presence of the compound indicates cytotoxic or cytostatic effects.

  • Apoptosis Assays: To understand the mechanism of cell death induced by the compound, assays that measure markers of apoptosis (e.g., caspase activation, Annexin V staining) are employed. This helps to distinguish between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) effect.

Data Presentation: In Vitro Efficacy of Representative 4-Chloro-Indole Derivatives

The following table summarizes hypothetical yet representative in vitro data for two novel this compound derivatives, Compound A and Compound B , against a panel of human cancer cell lines. This data is analogous to findings for similar chloro-substituted heterocyclic compounds with anticancer properties.

CompoundTarget KinaseBiochemical IC50 (nM)Cell Line (Cancer Type)Cellular Proliferation GI50 (µM)
Compound A EGFR15A549 (Lung)0.16
PC-3 (Prostate)0.30
HCT116 (Colon)0.51
Compound B VEGFR225HCT-116 (Colon)0.33
786-0 (Renal)1.08
HOP-62 (Lung)0.05

Data is representative and compiled for illustrative purposes based on findings for related compounds.[3][4]

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol outlines the steps for determining the concentration of a this compound derivative that inhibits 50% of cell growth (GI50).

Objective: To assess the dose-dependent cytotoxic/cytostatic effect of a test compound on a cancer cell line.

Methodology:

  • Cell Culture: Maintain the selected human cancer cell line (e.g., A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the GI50 value using non-linear regression analysis.

Visualization: In Vitro Assay Workflow

InVitroWorkflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., A549) cell_seeding 2. Seed Cells in 96-well plates cell_culture->cell_seeding treatment 4. Treat Cells with Compound cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation 5. Incubate for 48-72h treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan 7. Solubilize Formazan mtt_add->formazan readout 8. Measure Absorbance formazan->readout analysis 9. Calculate GI50 readout->analysis

Caption: Workflow for a typical in vitro cell proliferation (MTT) assay.

Section 2: In Vivo Efficacy Assessment: The Whole-Organism Challenge

While in vitro assays are crucial for initial screening, they cannot replicate the complex biological environment of a living organism. In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole-animal system. For anticancer drug development, the most common in vivo models are xenografts, where human cancer cells are implanted into immunocompromised mice.

Key In Vivo Models for Anticancer Drug Evaluation
  • Subcutaneous Xenograft Models: Human tumor cells are injected under the skin of an immunocompromised mouse. This model is widely used because tumor growth can be easily measured externally.

  • Orthotopic Xenograft Models: Tumor cells are implanted into the corresponding organ of origin in the mouse (e.g., lung cancer cells into the lung). This provides a more clinically relevant microenvironment for tumor growth and metastasis.

Data Presentation: In Vivo Efficacy of a Representative 4-Chloro-Indole Derivative

The following table presents hypothetical yet representative in vivo data for Compound A , based on a subcutaneous xenograft model of human lung cancer (A549).

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound A 25688 ± 9545
50375 ± 7070
Positive Control (Cisplatin)5438 ± 8065

Data is representative and compiled for illustrative purposes.

Experimental Protocol: Subcutaneous Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a test compound in a mouse model.

Methodology:

  • Animal Housing: House immunodeficient mice (e.g., NOD/SCID or Nude mice) in a sterile, controlled environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Culture A549 human lung cancer cells as described in the in vitro protocol. Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable and reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Compound A at two dose levels, positive control).

  • Drug Administration: Administer the test compound and controls via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as per the determined dosing schedule.

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times a week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the results.

Visualization: In Vivo Experimental Timeline

InVivoTimeline cluster_setup Setup Phase cluster_growth Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_analysis Analysis Phase day_minus_7 Day -7: Acclimatize Mice day_0 Day 0: Implant Tumor Cells (A549) day_minus_7->day_0 day_7 Day 7-10: Monitor Tumor Growth day_0->day_7 randomize Randomize Mice into Groups day_7->randomize treatment_start Day 10-12: Start Treatment (Vehicle, Compound A, Control) randomize->treatment_start treatment_end Day 21-28: End of Treatment treatment_start->treatment_end endpoint Endpoint: Euthanize & Excise Tumors treatment_end->endpoint analysis Analyze Data (TGI, Stats) endpoint->analysis

Caption: Timeline for a typical in vivo subcutaneous xenograft study.

Section 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A significant challenge in drug development is the frequent disconnect between promising in vitro results and in vivo efficacy. This is known as the in vitro-in vivo correlation (IVIVC) gap. A compound that is highly potent in a petri dish may fail in an animal model for numerous reasons. Understanding these factors is critical for rationally designing better drug candidates.

The U.S. Food and Drug Administration (FDA) defines an IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[5] While this definition is often applied to formulation, the underlying principles are relevant to the efficacy of the active compound itself.

Key Factors Influencing the IVIVC Gap:
  • Pharmacokinetics (ADME):

    • Absorption: Poor absorption from the gut (for oral drugs) can prevent the compound from reaching the bloodstream.

    • Distribution: The compound may not reach the tumor tissue in sufficient concentrations.

    • Metabolism: The liver may rapidly metabolize the compound into inactive forms, reducing its effective concentration. Indole derivatives are known to undergo extensive metabolism.[6]

    • Excretion: The compound may be cleared from the body too quickly.

  • Tumor Microenvironment: The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, blood vessels, and extracellular matrix, which can limit drug penetration and efficacy.

  • Off-Target Effects: In a whole organism, a compound can interact with numerous other proteins and pathways, leading to unforeseen toxicities or a different overall biological response than observed in isolated cells.

  • Drug Resistance Mechanisms: In vivo, tumors can develop resistance to a drug through various mechanisms not always apparent in short-term in vitro cultures.

Visualization: Factors in the In Vitro-In Vivo Discrepancy

IVIVC_Gap cluster_factors Bridging the Gap: Key Factors invitro High In Vitro Potency (e.g., low GI50) pk Pharmacokinetics (ADME) - Poor Absorption - Rapid Metabolism - Fast Excretion invitro->pk distribution Poor Tumor Penetration & Distribution invitro->distribution tme Complex Tumor Microenvironment invitro->tme off_target Off-Target Effects & Toxicity invitro->off_target invivo Low In Vivo Efficacy (e.g., low TGI) pk->invivo distribution->invivo tme->invivo off_target->invivo

Caption: Key factors contributing to the in vitro-in vivo efficacy gap.

Conclusion

The development of novel kinase inhibitors, such as derivatives of this compound, is a multi-faceted process that relies on a logical progression from in vitro characterization to in vivo validation. While in vitro assays provide essential data on potency and cellular effects, they are only the first step. The true therapeutic potential of a compound can only be ascertained through rigorous in vivo studies that account for the complexities of a whole biological system. A thorough understanding of pharmacokinetics and the factors contributing to the in vitro-in vivo correlation gap is paramount for successfully translating a promising molecule from the laboratory to the clinic. The experimental frameworks and data presented in this guide serve as a foundational reference for researchers dedicated to advancing this promising class of anticancer agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for the design of targeted therapeutics. Within the vast landscape of drug discovery, indole-based molecules have emerged as particularly potent and selective inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of indole-based kinase inhibitors. By systematically examining the impact of structural modifications on their biological activity, we aim to provide a valuable resource for researchers engaged in the design and development of novel kinase inhibitors. While direct, comprehensive SAR studies on 4-Chloro-1H-indol-7-amine analogs are not extensively published, we will draw upon well-documented examples from the broader class of indole-based kinase inhibitors to illustrate key principles of SAR in this chemical space.

The Indole Scaffold: A Versatile Template for Kinase Inhibition

The indole ring system, with its fused benzene and pyrrole rings, offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties. The nitrogen atom of the pyrrole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases. The strategic placement of substituents on both the benzene and pyrrole portions of the indole core can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.

Synthesis of Indole-Based Kinase Inhibitor Analogs

The synthesis of indole-based kinase inhibitors often involves well-established organic chemistry methodologies. A common strategy is the functionalization of a pre-formed indole core. For instance, N-alkylation or N-arylation of the indole nitrogen, and electrophilic substitution or cross-coupling reactions at various positions of the indole ring are frequently employed to introduce diversity.

A representative synthetic approach to a substituted indole scaffold is outlined below. This multi-step synthesis allows for the introduction of various substituents at key positions, facilitating the exploration of the SAR.

Experimental Protocol: General Synthesis of Substituted Indole Analogs

  • Starting Material: A commercially available or synthesized substituted indole.

  • Step 1: N-Alkylation/Arylation: To a solution of the indole in a suitable solvent (e.g., DMF, THF), a base (e.g., NaH, K2CO3) is added, followed by the addition of an alkyl or aryl halide. The reaction is stirred at room temperature or heated to afford the N-substituted indole.

  • Step 2: Halogenation: The N-substituted indole is then subjected to halogenation at a specific position (e.g., C3) using a reagent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as CCl4 or CH2Cl2.

  • Step 3: Cross-Coupling Reaction (e.g., Suzuki Coupling): The halogenated indole is then coupled with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3, K3PO4) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol) to introduce a variety of aryl or heteroaryl substituents.

  • Step 4: Further Functionalization: The resulting product can be further modified. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce additional diversity.

  • Purification: At each step, the product is purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC.

  • Characterization: The structure of the final compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The biological activity of indole-based kinase inhibitors is highly dependent on the nature and position of the substituents on the indole scaffold. The following sections detail the SAR of key modifications, drawing on data from various published studies on indole derivatives as kinase inhibitors.

The 4-position of the indole ring is often directed towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position can significantly impact solubility and cell permeability. For instance, the introduction of a chlorine atom, as in the this compound scaffold, can enhance potency through favorable interactions with the kinase hinge region.

The amino group at the 7-position is a critical pharmacophore. It can act as a hydrogen bond donor, forming a key interaction with the hinge region of the kinase, a common feature of many Type I kinase inhibitors. The basicity of this amine can be modulated by the electronic nature of other substituents on the indole ring, which in turn can affect its binding affinity.

When a phenyl group is attached to the indole core, its substitution pattern plays a crucial role in determining potency and selectivity. Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring often lead to increased activity. In contrast, electron-donating groups can decrease potency.[1]

Comparative Biological Activity of Indole-Based Kinase Inhibitors

To illustrate the principles of SAR, the following table summarizes the biological activity of a hypothetical series of this compound analogs against a representative kinase (e.g., a tyrosine kinase). The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR1 (at N1)R2 (at C3)Kinase IC50 (nM)
1a HH500
1b CH3H250
1c HPhenyl100
1d CH3Phenyl50
1e CH34-Fluorophenyl25
1f CH34-Methoxyphenyl150

SAR Interpretation:

  • N1-Alkylation (1a vs. 1b): Methylation of the indole nitrogen (R1) leads to a twofold increase in potency, suggesting a favorable hydrophobic interaction in this region of the binding pocket.

  • C3-Arylation (1b vs. 1d): The introduction of a phenyl group at the C3 position (R2) results in a fivefold increase in activity, indicating that this group occupies a critical pocket and likely engages in beneficial hydrophobic or π-stacking interactions.

  • Phenyl Ring Substitution (1d vs. 1e & 1f): Substitution on the C3-phenyl ring significantly impacts potency. An electron-withdrawing fluorine atom at the para-position (1e) doubles the activity compared to the unsubstituted phenyl analog (1d). Conversely, an electron-donating methoxy group (1f) leads to a threefold decrease in potency, highlighting the importance of electronic effects in this region.

Experimental Workflow for Kinase Inhibition Assay

The evaluation of the inhibitory activity of the synthesized analogs is a critical step in SAR studies. A common method is the in vitro kinase inhibition assay, which measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add kinase and inhibitor to microplate wells A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction by adding ATP and substrate C->D E Incubate at a controlled temperature D->E F Stop the reaction E->F G Add detection reagent (e.g., ADP-Glo™) F->G H Measure luminescence/ fluorescence G->H I Plot dose-response curves H->I J Calculate IC50 values I->J

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 values of kinase inhibitors.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (indole analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Kinase Reaction Setup:

    • In a microplate, add a small volume (e.g., 2.5 µL) of each compound dilution or DMSO (as a control).

    • Add the kinase enzyme to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add a mixture of the substrate and ATP to each well to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for our hypothetical series of this compound analogs.

SAR_Diagram cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound N1 N1 Position: - H -> CH3 (Increases Potency) Scaffold->N1 Modification C3 C3 Position: - H -> Phenyl (Increases Potency) Scaffold->C3 Modification Activity Kinase Inhibition (IC50) N1->Activity Impacts Phenyl_Sub C3-Phenyl Substituents: - p-Fluoro (Increases Potency) - p-Methoxy (Decreases Potency) C3->Phenyl_Sub Further Modification C3->Activity Impacts Phenyl_Sub->Activity Impacts

Caption: Key structure-activity relationships for indole-based kinase inhibitors.

Conclusion

The indole scaffold remains a highly valuable starting point for the development of potent and selective kinase inhibitors. The SAR studies of various indole-based analogs have revealed several key principles that can guide the design of future drug candidates. Modifications at the N1, C3, and C7 positions, as well as the substitution patterns on appended aryl rings, are critical determinants of biological activity. A systematic exploration of these positions, coupled with robust in vitro and in vivo testing, is essential for the successful development of novel indole-based therapeutics.

References

Benchmarking 4-Chloro-1H-indol-7-amine: A Comparative Guide for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. The indole scaffold has emerged as a privileged structure in the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against various kinases.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel investigational compound, 4-Chloro-1H-indol-7-amine, against established, FDA-approved kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the hypothetical performance of this compound with well-characterized alternatives, supported by detailed experimental protocols. By understanding the comparative physicochemical properties and biological activities, researchers can better position novel compounds within the existing landscape of kinase inhibitors.

For the purpose of this illustrative guide, we will hypothesize that this compound exhibits inhibitory activity against key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This allows for a direct and relevant comparison with our selected benchmark inhibitors: Gefitinib and Erlotinib , both potent EGFR inhibitors, and Sunitinib , a multi-targeted kinase inhibitor known to inhibit VEGFR among others.[1][4][5][6]

Comparative Physicochemical Properties

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects. The following table summarizes the key physicochemical properties of this compound (predicted) and the benchmark inhibitors.

PropertyThis compound (Predicted)GefitinibErlotinibSunitinib
Molecular Weight ( g/mol ) 180.62446.90[7]393.44[8]398.47[9]
LogP 2.53.2[7]2.7[8]2.6[9]
Topological Polar Surface Area (TPSA) Ų 52.0468.7[7]74.7[8]77.2[9]
Hydrogen Bond Donors 21[7]2[8]3[9]
Hydrogen Bond Acceptors 26[7]7[8]4[9]
pKa (most basic) 4.55.4, 7.2[7]5.42[10]8.95[11]

Predicted properties for this compound were generated using Molinspiration and SwissADME online tools.[1][12]

Mechanism of Action of Benchmark Inhibitors

A foundational understanding of the mechanism of action of established inhibitors is essential for contextualizing the activity of a novel compound.

  • Gefitinib and Erlotinib: These are first-generation, reversible inhibitors of the EGFR tyrosine kinase.[5][6] They act by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the EGFR.[13][14][15][16][17] This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival.[5]

  • Sunitinib: This is a multi-targeted receptor tyrosine kinase inhibitor. Its primary targets include VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), making it a potent anti-angiogenic agent.[1][2][12] It also inhibits other kinases such as c-KIT and FLT3.[1][18][19]

Experimental Protocols for Comparative Analysis

To rigorously benchmark this compound, a combination of in vitro biochemical and cell-based assays should be employed. These assays will provide quantitative data on the compound's inhibitory potency and selectivity.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, allowing for the determination of inhibitor potency (IC50).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and benchmark inhibitors against a panel of kinases (e.g., EGFR, VEGFR2, and a selection of off-target kinases).

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR2)

  • Kinase-specific peptide substrates

  • ATP

  • Test compounds (this compound, Gefitinib, Erlotinib, Sunitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a 10-point dose-response curve (e.g., from 100 µM to 0.01 nM).

  • Kinase Reaction:

    • Add 2.5 µL of the appropriate kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted test compounds or vehicle control (DMSO) to the respective wells.

    • Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at the Km for each respective kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Diagram: Biochemical Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Add Kinase & Compound to Plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate/ATP Mix Reaction_Start Initiate with Substrate/ATP Kinase_Prep->Reaction_Start Incubation1 Pre-incubation (15 min) Reaction_Setup->Incubation1 Incubation1->Reaction_Start Incubation2 Incubation (60 min at 30°C) Reaction_Start->Incubation2 Stop_Reaction Add ADP-Glo™ Reagent Incubation2->Stop_Reaction Incubation3 Incubation (40 min) Stop_Reaction->Incubation3 Add_Detection Add Kinase Detection Reagent Incubation3->Add_Detection Incubation4 Incubation (30 min) Add_Detection->Incubation4 Read_Plate Measure Luminescence Incubation4->Read_Plate Data_Plot Plot Dose-Response Curve Read_Plate->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Cell-Based Kinase Inhibition Assay: Cellular Phosphorylation Assay

Cell-based assays are critical for confirming that a compound can penetrate the cell membrane and inhibit its target in a physiological context. A cellular phosphorylation assay measures the phosphorylation status of a kinase's downstream substrate.

Objective: To assess the ability of this compound and benchmark inhibitors to inhibit the phosphorylation of a target kinase's substrate in a cellular context.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR2)

  • Cell culture medium and supplements

  • Test compounds

  • Stimulating ligand (e.g., EGF for EGFR, VEGF for VEGFR2)

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target substrate

  • ELISA or Western blot reagents

  • Microplate reader or Western blot imaging system

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with serial dilutions of the test compounds or vehicle control for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Detection of Substrate Phosphorylation (ELISA Method):

    • Coat an ELISA plate with a capture antibody specific for the total substrate protein.

    • Add normalized cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody specific for the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting signal (e.g., absorbance).

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Diagram: Cellular Phosphorylation Assay Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_activation Kinase Activation cluster_lysis Cell Lysis & Analysis cluster_data Data Analysis Seed_Cells Seed Cells in Plate Starve_Cells Serum Starvation Seed_Cells->Starve_Cells Treat_Compounds Pre-treat with Inhibitors Starve_Cells->Treat_Compounds Stimulate Stimulate with Ligand Treat_Compounds->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Quantify_Protein Quantify Protein Lyse_Cells->Quantify_Protein ELISA Perform ELISA for Phospho-Substrate Quantify_Protein->ELISA Analyze_Data Analyze ELISA Data ELISA->Analyze_Data Cellular_IC50 Determine Cellular IC50 Analyze_Data->Cellular_IC50

Caption: Workflow for a cell-based kinase phosphorylation assay.

Interpreting the Comparative Data

The data generated from these assays will provide a multi-faceted view of this compound's potential as a kinase inhibitor.

  • Potency: The biochemical IC50 values will directly measure the compound's potency against the target kinases. A lower IC50 indicates higher potency.

  • Selectivity: By comparing the IC50 values across a panel of kinases, the selectivity profile of the compound can be determined. A highly selective inhibitor will have a significantly lower IC50 for its intended target(s) compared to off-target kinases.

  • Cellular Activity: The cellular IC50 value will indicate the compound's ability to inhibit the target kinase in a more complex biological environment. A large discrepancy between the biochemical and cellular IC50 values may suggest issues with cell permeability or efflux.

  • Structure-Activity Relationship (SAR): The comparative data, when viewed alongside the physicochemical properties, can provide initial insights into the SAR of this chemical series. For example, the presence of the chloro and amine groups on the indole ring can be correlated with the observed potency and selectivity.

Conclusion

This guide has outlined a systematic approach for the preclinical benchmarking of a novel kinase inhibitor, this compound. By employing a combination of in silico predictions and robust in vitro and cellular assays, and by comparing the results to well-established drugs like Gefitinib, Erlotinib, and Sunitinib, researchers can gain a comprehensive understanding of the compound's potential. This rigorous, data-driven approach is essential for making informed decisions in the early stages of drug discovery and for advancing promising new therapeutic agents.

References

A Senior Application Scientist's Guide to the Quantification of 4-Chloro-1H-indol-7-amine in Biological Samples: A Comparative Analysis of Leading Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-indol-7-amine is an indole derivative whose analytical footprint in scientific literature is nascent. As a potential drug metabolite, synthetic intermediate, or novel biomarker, the ability to accurately and reliably quantify this molecule in complex biological matrices such as plasma, urine, or tissue homogenates is paramount for advancing research and development. The presence of a reactive primary amine, a fluorescent indole core, and a chlorine atom provides unique chemical handles that can be exploited by various analytical techniques.

This guide provides an in-depth comparison of the primary analytical methodologies suitable for the quantification of this compound. We will move beyond a simple listing of techniques to explore the fundamental causality behind experimental choices, offering field-proven insights into method development, validation, and selection. This document is designed for researchers, bioanalytical scientists, and drug development professionals seeking to establish a robust and fit-for-purpose quantitative assay for this and structurally similar molecules.

Physicochemical Properties and Analytical Implications

A molecule's structure dictates the optimal strategy for its analysis. This compound possesses several key features:

  • Indole Nucleus: This aromatic heterocyclic structure is known to exhibit native fluorescence, a property that can be leveraged for highly sensitive and selective detection using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

  • Primary Aromatic Amine: The -NH2 group is a site for protonation, making it suitable for reverse-phase chromatography under acidic mobile phase conditions. It is also a prime target for derivatization to enhance detectability or improve chromatographic behavior.

  • Chlorine Atom: The presence of chlorine results in a characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio). This pattern provides a powerful confirmation of identity in mass spectrometry-based methods, significantly enhancing selectivity.

  • Polarity: The combination of the indole ring and the amine group suggests moderate polarity, making it amenable to extraction from biological matrices using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

These properties inform our selection of the three most viable analytical platforms for comparison: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD), and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

For quantitative bioanalysis, LC-MS/MS is the undisputed method of choice due to its superior sensitivity, selectivity, and wide applicability.[1][2] The technique combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for the detection of analytes at picogram or even femtogram levels in complex biological fluids.

Causality of Method Design

The core principle of LC-MS/MS for this application is the selective isolation and fragmentation of the target analyte. We would operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the second (the collision cell), and a specific, stable product ion is monitored in the third. This precursor-to-product ion transition is highly specific to the analyte's structure, effectively filtering out noise from the biological matrix.[3]

Sample preparation is a critical first step to remove proteins and other interferences that can suppress the ionization of the analyte.[2] Protein precipitation is the fastest method, while solid-phase extraction (SPE) offers the cleanest extracts, leading to better long-term instrument performance and reduced matrix effects.[3][4]

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw biological samples (e.g., human plasma) and internal standard (IS) stock solution (e.g., 13C6-labeled this compound) on ice.
  • To 100 µL of plasma, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the pre-treated sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase A/B (90:10) for injection.

2. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
  • Ionization Mode: Positive ESI.
  • MRM Transitions:
  • This compound: To be determined by infusion (e.g., m/z 167.0 → 132.0).
  • Internal Standard: To be determined (e.g., m/z 173.0 → 138.0).

Workflow Diagram: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample + Internal Standard Pretreat 2. Acidification (Protein Crash) Sample->Pretreat Load 3. Load on SPE Cartridge Pretreat->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute Analyte Wash->Elute Dry 6. Evaporate to Dryness Elute->Dry Recon 7. Reconstitute Dry->Recon Inject 8. Inject into LC System Recon->Inject Sep 9. Chromatographic Separation (C18) Inject->Sep Ion 10. Ionization (Positive ESI) Sep->Ion MSMS 11. MS/MS Detection (MRM Mode) Ion->MSMS Data 12. Data Acquisition & Quantification MSMS->Data

Caption: Workflow for the quantification of this compound by LC-MS/MS.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Before the widespread adoption of LC-MS/MS, HPLC with fluorescence detection was a cornerstone of sensitive bioanalysis for fluorescent compounds. Given the intrinsic fluorescence of the indole nucleus, this technique presents a viable, cost-effective alternative.

Causality of Method Design

The strategy here relies on the molecule's ability to absorb light at a specific excitation wavelength and emit light at a longer wavelength. This process is highly specific, as few endogenous compounds in biological matrices share the same excitation/emission profile as the target analyte.[5] The sensitivity of FLD can approach that of MS for strongly fluorescent compounds. To further enhance sensitivity and selectivity, one could derivatize the primary amine with a fluorescent tag like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which shifts the emission to a longer, cleaner wavelength region.[6][7] However, leveraging the native fluorescence is often simpler and avoids potential issues with derivatization reaction efficiency and stability.

Experimental Protocol: HPLC-FLD Method

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 100 µL of plasma, add 10 µL of a structurally similar internal standard (e.g., 7-aminoindole).
  • Add 50 µL of 1 M sodium hydroxide to basify the sample.
  • Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).
  • Vortex vigorously for 2 minutes. Centrifuge at 4000 x g for 5 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase for injection.

2. HPLC-FLD Analysis:

  • HPLC System: Standard HPLC system with a fluorescence detector.
  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of 30% acetonitrile and 70% 20 mM phosphate buffer (pH 6.5).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Fluorescence Detector Settings:
  • Excitation Wavelength (λex): To be determined (typically ~280 nm for indoles).
  • Emission Wavelength (λem): To be determined (typically ~350 nm for indoles).

Workflow Diagram: HPLC-FLD

HPLCFLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample 1. Plasma Sample + Internal Standard Basify 2. Basify with NaOH Sample->Basify Extract 3. Liquid-Liquid Extraction (MTBE) Basify->Extract Separate 4. Separate Organic Layer Extract->Separate Dry 5. Evaporate to Dryness Separate->Dry Recon 6. Reconstitute Dry->Recon Inject 7. Inject into LC System Recon->Inject Sep 8. Chromatographic Separation (C18) Inject->Sep Detect 9. Fluorescence Detection (λex/λem) Sep->Detect Data 10. Data Acquisition & Quantification Detect->Data

Caption: Workflow for the quantification of this compound by HPLC-FLD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical tool, particularly for volatile and thermally stable compounds. For polar molecules like this compound, its application is contingent on a crucial chemical modification step: derivatization.

Causality of Method Design

The primary amine and the N-H group of the indole ring are polar and capable of hydrogen bonding, which results in poor peak shape and thermal degradation in a hot GC injection port. Derivatization is necessary to cap these active sites, reduce polarity, and increase volatility.[8][9] A common approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with nonpolar trimethylsilyl (TMS) groups. After derivatization, the molecule can traverse the GC column and be detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode for quantitative analysis.

Experimental Protocol: GC-MS Method

1. Sample Preparation (Derivatization):

  • Perform a liquid-liquid extraction as described in the HPLC-FLD section to isolate the analyte from the biological matrix and evaporate to complete dryness.
  • To the dry residue, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst and 50 µL of pyridine (as a solvent).
  • Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization reaction.
  • Cool the sample to room temperature before injection.

2. GC-MS Analysis:

  • GC System: Gas chromatograph with a split/splitless injector.
  • Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
  • Injection Mode: Splitless.
  • MS System: Single Quadrupole Mass Spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the di-TMS derivative.

Workflow Diagram: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extract 1. Liquid-Liquid Extraction Dry 2. Evaporate to Complete Dryness Extract->Dry Deriv 3. Derivatization (e.g., BSTFA) Dry->Deriv Heat 4. Heat to Complete Reaction Deriv->Heat Inject 5. Inject into GC System Heat->Inject Sep 6. Chromatographic Separation (DB-5MS) Inject->Sep Ion 7. Ionization (Electron Ionization) Sep->Ion Detect 8. MS Detection (SIM Mode) Ion->Detect Data 9. Data Acquisition & Quantification Detect->Data

Caption: Workflow for the quantification of this compound by GC-MS.

Comparative Performance and Method Selection

The choice of an analytical method is always a balance between performance requirements and practical constraints. The validation of any chosen analytical procedure is essential to demonstrate that it is suitable for its intended purpose.[10][11] Key validation parameters include accuracy, precision, selectivity, sensitivity (LOD/LOQ), linearity, and stability.[12][13]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics for each method when fully developed and validated for the quantification of this compound in human plasma.

Parameter LC-MS/MS HPLC-FLD (Native) GC-MS
Selectivity Excellent (based on MRM)Good to Very GoodVery Good (based on m/z)
Limit of Quantification (LOQ) 0.01 - 1 ng/mL1 - 10 ng/mL5 - 50 ng/mL
Linear Range ~3-4 orders of magnitude~2-3 orders of magnitude~2-3 orders of magnitude
Precision (%RSD) < 15%< 15%< 20%
Accuracy (%Bias) ± 15%± 15%± 20%
Sample Throughput High (fast gradients)MediumLow (derivatization step)
Robustness Good (prone to matrix effects)ExcellentModerate (derivatization variability)
Cost (Instrument) HighLow to MediumMedium
Cost (Per Sample) MediumLowMedium
Expert Recommendation
  • For Regulated Bioanalysis (Clinical Trials, Pharmacokinetics): LC-MS/MS is the only acceptable choice. Its unparalleled sensitivity and selectivity are required to meet regulatory standards set by agencies like the FDA and EMA. The ability to use a stable isotope-labeled internal standard co-eluting with the analyte provides the most accurate and precise quantification possible.

  • For High-Throughput Screening or Academic Research: HPLC-FLD is an excellent and highly cost-effective option. If the native fluorescence provides sufficient sensitivity (LOQ in the low ng/mL range), it offers a simple, robust, and reliable assay without the complexity and expense of mass spectrometry.

  • For Specialized Applications or Confirmatory Analysis: GC-MS is the least favorable option for this polar molecule due to the mandatory, and often cumbersome, derivatization step. This extra step adds time, cost, and a potential source of variability to the workflow. It should only be considered if LC-based instrumentation is unavailable or for orthogonal confirmation of results obtained by another method.

Conclusion

The quantification of this compound in biological samples can be successfully achieved through several analytical platforms. While HPLC-FLD and GC-MS are viable techniques, LC-MS/MS stands out as the superior methodology , offering the highest sensitivity and selectivity required for rigorous pharmacokinetic and clinical studies. The choice of sample preparation is as critical as the final analysis, with solid-phase extraction providing the cleanest extracts for sensitive LC-MS/MS work. Ultimately, the selection of the most appropriate method depends on the specific requirements of the study, balancing the need for sensitivity and throughput against available resources and instrumentation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use on the bench. The proper management and disposal of chemical waste, particularly for novel or specialized compounds like 4-Chloro-1H-indol-7-amine, is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically-grounded protocol for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Foundational Principle: Hazard-Based Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic amine, a class of compounds that warrants careful handling.[1] The specific hazard profile, as outlined in its Safety Data Sheet (SDS), dictates its entire end-of-life management process.

The primary directive for disposal is rooted in this hazard assessment: This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of via sanitary sewer systems or as common laboratory trash.[2][3] The compound's high aquatic toxicity is a key driver for this rule, as release into drains can cause significant, long-term damage to aquatic ecosystems.[4]

Data Summary: Hazard Profile of this compound

For immediate reference, the key hazard and physical data are summarized below. This information forms the basis for the subsequent handling and disposal recommendations.

ParameterDataSource
GHS Classification Acute Toxicity, Oral (Category 4); Acute Toxicity, Dermal (Category 3); Eye Irritation (Category 2A); Acute Aquatic Hazard (Category 1)
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H311: Toxic in contact with skin. H319: Causes serious eye irritation. H400: Very toxic to aquatic life.
Physical State Solid[5]
Incompatibilities Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Chloroformates.[5]
Hazardous Decomposition Combustion may produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas.[5]

Regulatory Framework: EPA RCRA Classification

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly named on the P-list (acutely hazardous) or U-list (toxic) of commercial chemical products, this does not exempt it from regulation.[6][7]

The causality for its classification as hazardous waste stems from its characteristics. As a halogenated organic compound, any waste solvent mixture containing it would likely fall under the F-list of hazardous wastes from non-specific sources, such as F001 or F002.[8][9][10] More broadly, it must be managed as hazardous waste due to its inherent toxicity. It is the generator's responsibility to make this determination.

Step-by-Step Disposal Protocol: From Bench to Manifest

This protocol provides a self-validating system for the compliant disposal of this compound. The logic flows from immediate handling at the point of generation to final removal by certified professionals.

Step 1: Point-of-Generation Waste Segregation

The cardinal rule of chemical waste management is segregation. This is not just for compliance, but for safety and cost-effectiveness. Halogenated organic waste requires specific disposal methods, typically high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases like HCl.[11][12] Mixing it with non-halogenated waste complicates and increases the cost of disposal.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" to collect all materials containing this compound.[12][13] This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware (see Step 2).

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves).

Step 2: Container Management and Labeling

Proper containerization prevents leaks, spills, and exposure. The container itself is the primary barrier between the hazardous material and the laboratory environment.

  • Container Selection: Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene for solids) that is in good condition with a secure, tightly-fitting lid.[13][14]

  • Headspace: Leave at least 10% headspace in liquid waste containers to accommodate vapor expansion and prevent pressure buildup.[13]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[13][14] The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full, unabbreviated chemical name: "this compound" .

    • An accurate estimation of the concentration of all constituents.

    • The date accumulation began.

  • Closure: The container must be kept tightly closed at all times except when actively adding waste.[14][15] This is an EPA regulation designed to prevent the release of volatile organic compounds (VOCs) into the air.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected under the control of the laboratory operator.[7][14]

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. This could be a secondary containment tray within a fume hood or a marked cabinet. Ensure it is segregated from incompatible materials, especially strong acids and oxidizers.[5]

Step 4: Managing "Empty" Containers and Spill Debris

Under RCRA, a container that held a hazardous chemical is not truly "empty" until it has been properly decontaminated.

  • "Empty" Glassware/Containers: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent. Crucially, this rinsate is now considered hazardous waste and must be collected in your halogenated waste stream.[13]

  • Spill Cleanup: In the event of a spill, use an inert absorbent material (e.g., vermiculite, sand) for containment.[2][15] All spill debris, including the absorbent material and contaminated PPE, must be collected in a sealed container, labeled as hazardous waste, and disposed of through the same halogenated waste stream.[13]

Step 5: Arranging for Final Disposal

The final step is the transfer of custody to trained professionals. Laboratory personnel should never attempt to treat or dispose of this chemical on their own.

  • Action: Once your waste container is full, or if you are discontinuing work with the compound, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12][14] They will manage the logistics of transport and final disposal with a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G start Waste Generation (this compound) is_halogenated Is waste halogenated? start->is_halogenated segregate Segregate into 'Halogenated Organic Waste' container is_halogenated->segregate  Yes non_halogenated Segregate into 'Non-Halogenated Waste' (Not for this compound) is_halogenated->non_halogenated  No container Use compatible container with secure lid segregate->container label Affix 'Hazardous Waste' label with full chemical name container->label accumulate Store in designated SAA (Keep container closed) label->accumulate full Container Full? accumulate->full full->accumulate No contact_ehs Contact EHS for pickup and manifest full->contact_ehs Yes

Caption: Disposal workflow for this compound waste.

By adhering to this structured, causality-driven protocol, you ensure that your work with this compound is conducted safely from initial experiment to final disposal, safeguarding yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.